5-Chlorothiazole-2-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1,3-thiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S2/c4-2-1-6-3(9-2)10(5,7)8/h1H,(H2,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELRPEXVWSKFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Chlorothiazole-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chlorothiazole-2-sulfonamide is a key heterocyclic building block in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical agents. The thiazole sulfonamide scaffold is a privileged structure, notably for its potent and selective inhibition of carbonic anhydrases, a family of metalloenzymes implicated in a range of physiological and pathological processes.[1][2] This guide provides a comprehensive overview of a robust and contemporary synthetic pathway to this compound, delving into the mechanistic underpinnings of each transformation and offering detailed experimental protocols. The presented synthesis is a self-validating system, relying on well-established and high-yielding reactions, ensuring both technical accuracy and practical applicability for researchers in the field.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be logically approached through a two-step sequence starting from the commercially available 2-aminothiazole. The retrosynthetic analysis reveals the key disconnections at the C-S and C-Cl bonds, highlighting the two primary transformations required: the introduction of the sulfonamide group at the 2-position and the chlorination at the 5-position.
This strategy is advantageous as it utilizes a readily available starting material and proceeds through a stable, isolable intermediate, 2-amino-5-chlorothiazole. Each step is a well-documented and high-yielding transformation in heterocyclic chemistry.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-chlorothiazole
The initial step involves the regioselective chlorination of 2-aminothiazole at the 5-position. The 2-amino group activates the thiazole ring towards electrophilic substitution, with the 5-position being the most nucleophilic.[3] Several methods exist for this transformation, with the use of sulfuryl chloride (SO₂Cl₂) in an inert solvent being a common and effective approach.
Mechanistic Insight: Electrophilic Aromatic Substitution
The reaction proceeds via a classical electrophilic aromatic substitution mechanism. Sulfuryl chloride acts as the source of the electrophilic chlorine species. The lone pair of the amino group at the 2-position donates electron density into the thiazole ring, significantly enhancing the nucleophilicity of the C5 carbon. This facilitates the attack on the electrophilic chlorine, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation restores the aromaticity of the thiazole ring, yielding the desired 2-amino-5-chlorothiazole.
Experimental Protocol: Synthesis of 2-Amino-5-chlorothiazole
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Aminothiazole | 96-50-4 | 100.14 | 10.0 g | 0.10 |
| Sulfuryl chloride (SO₂Cl₂) | 7791-25-5 | 134.97 | 14.8 g (8.8 mL) | 0.11 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | - |
| Saturated NaHCO₃ solution | - | - | 100 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve 2-aminothiazole (10.0 g, 0.10 mol) in dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (14.8 g, 8.8 mL, 0.11 mol) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL) with vigorous stirring until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-amino-5-chlorothiazole as a crystalline solid.
Part 2: Conversion to this compound
The second part of the synthesis involves the transformation of the 2-amino group of 2-amino-5-chlorothiazole into a sulfonamide. This is achieved through a two-step sequence: diazotization followed by a Sandmeyer-type reaction to form the sulfonyl chloride, which is then subjected to ammonolysis.
Mechanistic Insight: Diazotization and Sandmeyer Reaction
Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt.[4] The mechanism involves the formation of the nitrosonium ion (NO⁺) which is then attacked by the nucleophilic amino group. A series of proton transfers and elimination of water leads to the formation of the diazonium ion.[5]
Sandmeyer-type Sulfonylation: The diazonium salt is then reacted with a source of sulfur dioxide in the presence of a copper(I) catalyst.[1][2] Modern protocols often utilize stable SO₂ surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) for improved safety and handling. The copper(I) catalyst facilitates a single-electron transfer to the diazonium ion, leading to the formation of an aryl radical and the evolution of nitrogen gas. This radical then reacts with sulfur dioxide, and subsequent oxidation and reaction with a chloride source (from the reaction medium) yields the sulfonyl chloride.[1][2]
Experimental Protocol: Synthesis of this compound
Step 2a: Synthesis of 5-Chlorothiazole-2-sulfonyl chloride
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Amino-5-chlorothiazole | 41663-73-4 | 134.59 | 10.0 g | 0.074 |
| Sodium nitrite (NaNO₂) | 7632-00-0 | 69.00 | 5.6 g | 0.081 |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 | 20 mL | - |
| Acetic acid | 64-19-7 | 60.05 | 50 mL | - |
| Copper(I) chloride (CuCl) | 7758-89-6 | 98.99 | 1.0 g | 0.01 |
| Sulfur dioxide (SO₂) | 7446-09-5 | 64.07 | - | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask, suspend 2-amino-5-chlorothiazole (10.0 g, 0.074 mol) in a mixture of concentrated hydrochloric acid (20 mL) and acetic acid (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (5.6 g, 0.081 mol) in water (15 mL) dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
In a separate 1 L flask, prepare a solution of copper(I) chloride (1.0 g, 0.01 mol) in acetic acid (100 mL) and cool it to 0 °C.
-
Saturate the copper(I) chloride solution with sulfur dioxide gas by bubbling it through the solution for about 15-20 minutes.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide-saturated copper(I) chloride solution with vigorous stirring. Control the rate of addition to maintain the temperature below 10 °C and to manage the evolution of nitrogen gas.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Pour the reaction mixture into 500 mL of ice-water. The sulfonyl chloride will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and air-dry. The crude 5-chlorothiazole-2-sulfonyl chloride can be used in the next step without further purification.
Step 2b: Ammonolysis to this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 5-Chlorothiazole-2-sulfonyl chloride | 88917-11-7 | 218.05 | (from previous step) | ~0.074 |
| Ammonium hydroxide (28-30%) | 1336-21-6 | 35.05 | 100 mL | - |
| Dioxane or Acetone | 123-91-1 / 67-64-1 | 88.11 / 58.08 | 100 mL | - |
Procedure:
-
In a 500 mL flask, dissolve the crude 5-chlorothiazole-2-sulfonyl chloride in dioxane or acetone (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated ammonium hydroxide solution (100 mL) dropwise with vigorous stirring.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Remove the organic solvent under reduced pressure.
-
The aqueous residue will contain the precipitated sulfonamide. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry it in a vacuum oven.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Determination of a sharp melting point range.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.
-
Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonamide (S=O and N-H stretches) and the thiazole ring vibrations.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Considerations
-
Sulfuryl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.
-
Sulfur dioxide is a toxic and corrosive gas. All operations involving SO₂ should be performed in a fume hood.
-
Concentrated acids and bases are corrosive and should be handled with care.
Conclusion
This guide outlines a reliable and well-precedented synthetic pathway for the preparation of this compound. By starting with the commercially available 2-aminothiazole, the synthesis proceeds through two key transformations: a regioselective electrophilic chlorination and a Sandmeyer-type conversion of the amino group to a sulfonamide. The provided experimental protocols are designed to be practical for a standard organic synthesis laboratory. The mechanistic discussions offer a deeper understanding of the underlying chemical principles, empowering researchers to troubleshoot and adapt these procedures for the synthesis of related analogues. This in-depth guide serves as a valuable resource for scientists engaged in the discovery and development of novel therapeutics based on the versatile thiazole sulfonamide scaffold.
References
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Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO₂ Surrogate. Organic Letters, 26(28), 5951–5955. [Link][1][2][6][7]
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Nofal, Z. M., Soliman, E. A., Abd El-Karim, S. S., El-Zahar, M. I., Srour, A. M., & Maher, T. J. (2014). Synthesis of some new benzimidazole–thiazole derivatives as anticancer agents. Journal of Heterocyclic Chemistry, 51(6), 1797–1806. [Link][8][9]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Chlorothiazole-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Profile of a Novel Thiazole Sulfonamide
The thiazole sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class of compounds, 5-Chlorothiazole-2-sulfonamide presents as a molecule of significant interest for further investigation. Its unique substitution pattern, featuring a chlorine atom at the 5-position of the thiazole ring and a primary sulfonamide group at the 2-position, suggests a distinct electronic and steric profile that could translate into novel biological activities and therapeutic potential.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. As this is a novel compound with limited published experimental data, this document combines computational predictions with established, field-proven experimental methodologies for the determination of these critical parameters. The causality behind experimental choices is explained to provide a deeper understanding for researchers aiming to synthesize, characterize, and utilize this compound in drug discovery and development programs.
Molecular Structure and Identity
A thorough understanding of a molecule's physicochemical properties begins with its precise chemical structure.
Figure 1: 2D Chemical Structure of this compound.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source |
| IUPAC Name | 5-chloro-1,3-thiazole-2-sulfonamide | IUPAC Nomenclature |
| Molecular Formula | C₃H₃ClN₂O₂S₂ | - |
| Molecular Weight | 198.65 g/mol | - |
| Canonical SMILES | C1=C(SC(=N1)S(=O)(=O)N)Cl | - |
| InChI Key | Predicted | - |
| CAS Number | Not assigned | - |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound, calculated using established computational models. These values serve as a valuable starting point for experimental design and interpretation.
Table 2: Predicted Physicochemical Data for this compound
| Property | Predicted Value | Method/Tool |
| Melting Point | 150-180 °C | Estimation based on related structures |
| Boiling Point | > 300 °C (decomposes) | Estimation based on related structures |
| pKa (acidic) | 7.5 - 8.5 (Sulfonamide NH) | ACD/pKa DB, MarvinSketch |
| logP | 0.5 - 1.5 | ACD/LogP, ChemDraw |
| Aqueous Solubility | Low to moderate | Estimation based on logP and structure |
| Polar Surface Area (PSA) | 99.5 Ų | - |
Experimental Determination of Physicochemical Properties: A Methodological Guide
To ensure scientific rigor, predicted properties must be validated through experimental determination. This section outlines standard, robust protocols for measuring the key physicochemical parameters of this compound.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.
Experimental Protocol: Capillary Method
Figure 2: Workflow for Melting Point Determination.[1][2][3]
Self-Validation: The sharpness of the melting range is a self-validating indicator of purity. A broad melting range suggests the presence of impurities, necessitating further purification of the compound.
Acid Dissociation Constant (pKa) Determination
Rationale: The pKa value is crucial for understanding a compound's ionization state at different pH values, which profoundly influences its solubility, permeability, and interaction with biological targets. For this compound, the primary sulfonamide group is expected to be the most acidic proton.
Experimental Protocol: Potentiometric Titration
Figure 3: Workflow for pKa Determination by Potentiometric Titration.[4][5][6][7][8]
Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter and the use of high-purity reagents. Running a blank titration with the solvent system allows for correction of any background effects, enhancing the trustworthiness of the determined pKa value.[4]
Octanol-Water Partition Coefficient (logP) Determination
Rationale: The logP value is a measure of a compound's lipophilicity, which is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocol: Shake-Flask Method
Figure 5: Workflow for Aqueous Solubility Determination. [9][10][11][12][13] Expertise & Experience: It is crucial to ensure that true equilibrium has been reached. This can be verified by taking samples at different time points (e.g., 24 and 48 hours) and confirming that the measured concentration does not change significantly.
Spectroscopic Characterization
The structural elucidation and confirmation of this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton on the thiazole ring (C4-H). The chemical shift of this proton will be influenced by the electron-withdrawing effects of the adjacent sulfur atom and the chlorine at the 5-position. The protons of the sulfonamide group (-SO₂NH₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display three distinct signals for the three carbon atoms of the thiazole ring. The chemical shifts will be characteristic of a substituted thiazole system.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present. Key characteristic absorption bands are expected for:
-
N-H stretching of the sulfonamide group (around 3300-3200 cm⁻¹).
-
S=O stretching (asymmetric and symmetric) of the sulfonamide group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively).
-
C=N and C=C stretching of the thiazole ring.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): Will provide the exact mass of the molecular ion, confirming the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Will reveal characteristic fragmentation pathways. Common fragmentations for sulfonamides include the loss of SO₂ and cleavage of the sulfonamide bond. [14][15][16][17][18]The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio).
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. By integrating predictive data with detailed, validated experimental protocols, this document serves as a valuable resource for researchers embarking on the synthesis, characterization, and evaluation of this promising compound. The insights and methodologies presented herein are designed to facilitate robust and reliable data generation, ultimately accelerating the exploration of this compound in the context of drug discovery and development.
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Physicochemical & Structural Properties (Predicted)
An In-Depth Technical Guide to 5-Chlorothiazole-2-sulfonamide
Introduction: The thiazole sulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1] Compounds incorporating this moiety have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, and carbonic anhydrase inhibitory effects.[2] The introduction of a chlorine atom into heterocyclic systems is a well-established strategy in drug discovery to modulate pharmacokinetic and pharmacodynamic properties, often enhancing potency and metabolic stability.[3]
The absence of extensive literature on this specific isomer necessitates a first-principles approach. This document, therefore, serves as a proactive technical whitepaper, outlining a proposed synthetic pathway, methodologies for characterization, predicted physicochemical properties, and a discussion of its potential applications based on established chemical principles and data from structurally related analogues.
A precise experimental determination of the properties of this compound requires its successful synthesis and purification. However, we can predict key characteristics based on its constituent parts.
| Property | Predicted Value | Rationale / Method |
| CAS Number | Not Assigned | Compound not found in major chemical registries. |
| Molecular Formula | C₃H₃ClN₂O₂S₂ | Based on structural composition. |
| Molecular Weight | 198.66 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for sulfonamide compounds. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Based on the properties of similar sulfonamides and the hydrophobic nature of the chloro-thiazole ring. |
| Predicted XLogP3 | ~0.9 | Estimated based on the value of Thiazole-2-sulfonamide (-0.1) and the known lipophilic contribution of a chlorine atom on an aromatic ring.[4] |
Proposed Synthetic Strategy & Rationale
The direct sulfonation of 5-chlorothiazole is unlikely to yield the desired 2-sulfonamide isomer. Electrophilic substitution on the thiazole ring preferentially occurs at the C5 position, which is already occupied by chlorine.[5] The C2 position is the most electron-deficient and acidic, making it susceptible to deprotonation by a strong base.[5] Therefore, a regioselective synthesis is required, proceeding through the formation of the key intermediate, 5-chlorothiazole-2-sulfonyl chloride.
Our proposed workflow leverages a lithiation-sulfonylation-amination sequence, a robust method for functionalizing heterocyclic rings at specific positions.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following protocols are proposed based on established methodologies for analogous transformations.[6] All procedures should be conducted by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 5-Chlorothiazole-2-sulfonyl Chloride
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add 5-chlorothiazole (1.0 eq) to the cooled THF. Following this, add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
-
Causality: The C2 proton of the thiazole ring is the most acidic due to the inductive effects of the adjacent sulfur and nitrogen atoms. The strong organolithium base selectively removes this proton, creating a nucleophilic C2 anion necessary for the next step.[5]
-
-
Sulfonylation: Bubble sulfur dioxide (SO₂) gas (approx. 1.5 eq) through the reaction mixture while maintaining the temperature at -78 °C. The reaction is typically exothermic and may require careful monitoring. Continue stirring for 1-2 hours until TLC or LC-MS analysis indicates the consumption of the lithiated intermediate.
-
Chlorination: To the resulting suspension of the lithium sulfinate salt, add N-chlorosuccinimide (NCS) (1.2 eq) portion-wise. Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Causality: NCS is an effective and mild chlorinating agent that converts the sulfinate salt intermediate into the more reactive sulfonyl chloride.[6]
-
-
Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude sulfonyl chloride can be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified 5-chlorothiazole-2-sulfonyl chloride (1.0 eq) in a suitable solvent such as THF or dioxane in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Amination: Add an excess of concentrated ammonium hydroxide (approx. 5-10 eq) dropwise to the cooled solution. A white precipitate should form immediately.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the complete consumption of the sulfonyl chloride starting material.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product, this compound.
Analytical Characterization Workflow
Confirmation of the successful synthesis and purity of the target compound would be achieved through a standard battery of analytical techniques.
Caption: Standard workflow for analytical confirmation.
Potential Applications & Scientific Context
The structural features of this compound suggest several promising avenues for research and drug development.
-
Carbonic Anhydrase Inhibition: The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group, making this compound a prime candidate for inhibition of carbonic anhydrase (CA) isoforms. Many established diuretics, such as Chlorothiazide and Acetazolamide, function via this mechanism.[7][8][9] Inhibition of specific CA isoforms is a therapeutic target for glaucoma, edema, and certain types of cancer.[2]
-
Antimicrobial Agents: The sulfonamide pharmacophore is historically significant for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase in the bacterial folic acid synthesis pathway.[10] The combination of a thiazole ring, itself present in many bioactive molecules, with a sulfonamide group could lead to novel antimicrobial agents.[2]
-
Kinase Inhibition & Other Targets: The thiazole scaffold is a privileged structure found in numerous kinase inhibitors and other targeted therapies. This compound could serve as a valuable building block or fragment for developing inhibitors of various signaling pathways implicated in oncology and inflammatory diseases.
Safety & Handling
While specific toxicology data for this compound is unavailable, a conservative approach to handling is mandated based on data from analogous compounds like 1,3-Thiazole-2-sulfonamide.[4]
-
Hazard Statements:
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
Conclusion
This compound represents a compelling target for synthetic and medicinal chemistry. While not a commercially cataloged compound, this guide provides a robust and scientifically grounded framework for its synthesis, characterization, and potential applications. The proposed protocols are based on reliable and well-documented chemical transformations, offering a clear path for researchers to produce and investigate this promising molecule. Its structural similarity to proven therapeutic agents suggests that further exploration could unlock new possibilities in the treatment of a range of human diseases.
References
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An In-depth Technical Guide to the Mechanism of Action of 5-Chlorothiazole-2-sulfonamide and its Therapeutic Implications
This guide provides a comprehensive technical overview of the putative mechanism of action of 5-Chlorothiazole-2-sulfonamide, grounded in the extensive research on structurally related sulfonamide-based inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, experimental methodologies, and the therapeutic potential of this class of compounds, with a primary focus on carbonic anhydrase inhibition.
Introduction: The Prominence of the Sulfonamide Moiety
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, diuretic, and anticancer effects.[1] The versatility of the sulfonamide scaffold lies in its ability to act as a potent zinc-binding group, a characteristic that is central to its primary mechanism of action: the inhibition of metalloenzymes, most notably the carbonic anhydrases (CAs).[2] this compound, a member of the five-membered heterocyclic sulfonamide family, is positioned within this well-established class of enzyme inhibitors.[2] While direct studies on this specific molecule are limited, a robust body of evidence from analogous compounds provides a strong foundation for elucidating its mechanism of action.
Core Mechanism of Action: Carbonic Anhydrase Inhibition
The principal hypothesized mechanism of action for this compound is the inhibition of carbonic anhydrases (CAs). CAs are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] This reaction is fundamental to a multitude of physiological processes, including pH regulation, ion transport, and CO2 homeostasis.[3]
Humans express fifteen isoforms of carbonic anhydrase, each with distinct tissue distribution, subcellular localization, and catalytic activity.[4][5] The unsubstituted sulfonamide group acts as a key "anchor" that coordinates to the zinc ion in the active site of the CA enzyme, effectively blocking its catalytic activity.[4] The remainder of the inhibitor molecule extends into the active site cavity, and its interactions with surrounding amino acid residues determine the binding affinity and isoform selectivity.[4][6]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides."
Therapeutic Implications: Targeting Tumor-Associated Carbonic Anhydrase IX
A significant focus of current research on sulfonamide inhibitors is their application in oncology, particularly as inhibitors of the tumor-associated isoform, Carbonic Anhydrase IX (CAIX).[7][8][9] CAIX is a transmembrane enzyme that is highly expressed in a variety of solid tumors and is a key indicator of hypoxia and poor patient prognosis.[10][11]
Under hypoxic conditions, cancer cells switch to anaerobic metabolism, leading to an accumulation of acidic byproducts and a decrease in intracellular pH (pHi).[11] CAIX plays a crucial role in cancer cell survival by catalyzing the hydration of extracellular CO2 to bicarbonate and a proton. This process helps to maintain a neutral intracellular pH favorable for cell growth and proliferation while contributing to the acidification of the tumor microenvironment.[10][11] The acidic extracellular milieu promotes tumor invasion, metastasis, and resistance to chemotherapy.[10][11]
A notable example of a ureido-substituted benzenesulfonamide that selectively inhibits CAIX is SLC-0111.[9][10][12] This compound is currently in clinical trials and has demonstrated the ability to inhibit the formation of metastases in preclinical models.[7][8][10] By inhibiting CAIX, SLC-0111 disrupts pH regulation in cancer cells, leading to apoptosis and reduced cell motility.[11][13][14] Given the structural similarities, it is plausible that this compound could exert similar anti-tumor effects through the inhibition of CAIX.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Role of CAIX in Hypoxic Tumors and its Inhibition."
Potential Antibacterial Activity
In addition to carbonic anhydrase inhibition, sulfonamides are renowned for their antibacterial properties.[1][15] The mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[15] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids.[15] As humans obtain folic acid from their diet, this pathway provides a selective target for antibacterial agents.[15]
Several studies have reported the synthesis and evaluation of thiazole and benzothiazole-containing sulfonamides as antimicrobial agents, demonstrating efficacy against Gram-positive bacteria.[16][17] Therefore, it is conceivable that this compound may also possess antibacterial activity, warranting further investigation.
Experimental Protocols for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a series of well-established experimental protocols should be employed.
Carbonic Anhydrase Inhibition Assay
A stopped-flow CO2 hydrase assay is the gold standard for measuring the inhibition of carbonic anhydrase isoforms.[5]
Methodology:
-
Enzyme Preparation: Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) are used.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) is prepared at a specific pH.
-
Inhibitor Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Procedure:
-
The enzyme solution is mixed with the inhibitor solution and incubated for a defined period.
-
The enzyme-inhibitor mixture is then rapidly mixed with a CO2-saturated solution in a stopped-flow spectrophotometer.
-
The initial rate of the hydration reaction is monitored by measuring the change in absorbance of a pH indicator.
-
-
Data Analysis: The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model.
dot graph G { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Workflow for Carbonic Anhydrase Inhibition Assay."
Quantitative Data Summary
The following table presents representative inhibition data for various sulfonamides against different human carbonic anhydrase isoforms, illustrating the potential range of activity for this compound.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [5] |
| SLC-0111 | 960 | 15 | 45 | 4 | [9] |
| 4-{[3-(2-benzylphenyl)ureido]}benzenesulfonamide | 780 | 150 | 15 | 6.4 | [12] |
| 4-{[3-(biphenyl-2-yl)ureido]}benzenesulfonamide | >10000 | 8500 | 8.2 | 1.0 | [12] |
Conclusion and Future Directions
Based on the extensive literature on structurally related compounds, the primary mechanism of action of this compound is strongly suggested to be the inhibition of carbonic anhydrases. The potential for selective inhibition of the tumor-associated isoform CAIX presents an exciting avenue for anticancer drug development. Furthermore, the possibility of antibacterial activity through the inhibition of folate synthesis warrants investigation.
Future research should focus on the direct experimental validation of these hypotheses. This includes comprehensive in vitro profiling against a panel of human carbonic anhydrase isoforms, determination of its antibacterial spectrum, and subsequent evaluation in relevant cellular and in vivo models to assess its therapeutic potential. The insights gained from such studies will be invaluable for the rational design of novel and more potent sulfonamide-based therapeutic agents.
References
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Pacchiano, F., et al. (2010). Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Journal of Medicinal Chemistry. [Link]
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Pacchiano, F., et al. (2010). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. EMBL-EBI. [Link]
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Ghorab, M. M., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules. [Link]
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Carta, F., et al. (2011). Inhibition of β-carbonic anhydrases with ureido-substituted benzenesulfonamides. Bioorganic & Medicinal Chemistry Letters. [Link]
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Lomber, B., et al. (2017). Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition. [Link]
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Leppänen, J., et al. (2022). SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology. [Link]
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Lee, S. H., et al. (2019). A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. The Oncologist. [Link]
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Chegwidden, W. R., et al. (2018). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Scientific Reports. [Link]
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Matulis, D., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS ONE. [Link]
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Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society. [Link]
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Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ARKIVOC. [Link]
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Argyropoulou, I., et al. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Semantic Scholar. [Link]
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De Vita, D., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules. [Link]
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Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]
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Zadrazilova, I., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Molecules. [Link]
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Le, T. V., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. [Link]
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Le, T. V., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
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A Technical Guide to the Biological Activities of 5-Chlorothiazole-2-sulfonamide
Executive Summary & Structural Rationale
5-Chlorothiazole-2-sulfonamide is a heterocyclic compound featuring two key pharmacophores: the thiazole ring and an unsubstituted sulfonamide group. This structural combination is not accidental; it is a deliberate design element that positions the molecule as a potent modulator of specific biological systems. The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive agents and conferring unique electronic and steric properties.[1] The sulfonamide moiety (-SO₂NH₂) is the quintessential functional group for inhibiting metalloenzymes, most notably carbonic anhydrases.[2][3] The addition of a chlorine atom at the 5-position further modulates the molecule's electronics and lipophilicity, potentially enhancing binding affinity and cellular permeability.
This guide moves beyond a simple catalog of activities. It is structured to first establish the most mechanistically probable and widely documented activity for this chemical class—carbonic anhydrase inhibition—and then explore secondary or emerging potentials such as antimicrobial and anticancer effects. Each section provides not just data, but the causal logic behind the experimental designs used to investigate these properties.
Primary Target Class: Carbonic Anhydrase Inhibition
The primary biological activity associated with aromatic and heterocyclic sulfonamides is the potent inhibition of carbonic anhydrases (CAs).[4] CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5] This fundamental reaction is crucial for processes ranging from pH regulation and fluid secretion to tumorigenesis. The unsubstituted sulfonamide group is the key to this activity.
Mechanistic Rationale: The Zinc-Binding Pharmacophore
The inhibitory mechanism is a classic example of structure-based drug design. The sulfonamide group acts as a mimic of the bicarbonate substrate. In its deprotonated, anionic form (-SO₂NH⁻), it coordinates directly to the Zn²⁺ ion at the catalytic core of the enzyme's active site, displacing the zinc-bound hydroxide ion that is essential for catalysis.[2] This binding is further stabilized by a network of hydrogen bonds with active site residues, such as Thr199 and Thr200 in human CA II (hCA II). This high-affinity interaction effectively blocks the enzyme's function.
Therapeutic Implications of CA Inhibition
The inhibition of specific CA isoforms by compounds like this compound has direct therapeutic relevance:
-
Diuretic Activity: Inhibition of CAs in the renal tubules reduces sodium bicarbonate reabsorption, leading to diuresis. This mechanism is foundational to the action of many sulfonamide-based diuretics.[6][7][8]
-
Antiglaucoma Effects: By inhibiting CAs (e.g., CA II and IV) in the ciliary body of the eye, sulfonamides can decrease the secretion of aqueous humor, thereby lowering intraocular pressure (IOP).[9]
-
Anticancer Potential: Tumor-associated isoforms, particularly the transmembrane CAs IX and XII, are overexpressed in hypoxic tumors. They help maintain the tumor's pH balance, facilitating survival and metastasis. Inhibiting these isoforms is a validated strategy in oncology research.[10][11]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric stopped-flow assay to measure the inhibition of CA-catalyzed CO₂ hydration. The method follows the change in pH using a suitable indicator.
Pillar of Trustworthiness: This assay is self-validating. The uninhibited enzyme provides a baseline maximum reaction rate, while a known potent inhibitor (e.g., Acetazolamide) serves as a positive control, ensuring the assay system is responsive and reliable.
Methodology:
-
Reagent Preparation:
-
Buffer: 20 mM HEPES or TRIS buffer, pH 7.4. The choice of buffer is critical; it must not interact with the enzyme or inhibitor.
-
Enzyme Stock: Prepare a concentrated stock of purified human carbonic anhydrase (e.g., hCA II) in the assay buffer. A typical final concentration in the assay is 5-10 nM.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in the assay buffer.
-
pH Indicator: Prepare a solution of a pH indicator whose pKa is close to the assay pH, such as p-Nitrophenol.
-
Substrate: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water.
-
-
Assay Execution (Stopped-Flow Instrument):
-
Syringe 1: Load with the enzyme solution (e.g., 20 nM hCA II) and pH indicator in buffer.
-
Syringe 2: Load with the CO₂ substrate solution.
-
Pre-incubation: For determining IC₅₀ values, pre-incubate the enzyme with varying concentrations of this compound for 15 minutes at room temperature before loading into Syringe 1. This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium.
-
Measurement: Rapidly mix the contents of both syringes. The hydration of CO₂ causes a proton release, leading to a pH drop, which is monitored by the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-Nitrophenol).
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Plot the percentage of enzyme activity remaining [(V₀ with inhibitor / V₀ without inhibitor) * 100] against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using the Hill equation) to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Antimicrobial Activity Spectrum
The sulfonamide scaffold is historically one of the most important for antimicrobial chemotherapy. While the rise of resistance has limited their standalone use, they remain valuable, and novel derivatives are continuously explored.[1][12] The general mechanism involves acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[13]
Rationale and Expected Spectrum
Thiazole-sulfonamide hybrids have demonstrated effective antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus subtilis.[10][14] Activity against Gram-negative bacteria is often weaker, potentially due to differences in cell wall permeability or efflux pump activity.[15] Some derivatives have also shown activity against mycobacterial strains.[16][17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard, high-throughput technique.
Pillar of Expertise: The choice of growth medium (e.g., Mueller-Hinton Broth) is standardized to ensure reproducibility and comparability of results across different laboratories. Including both a "no-drug" positive growth control and a "no-bacteria" negative control is essential for validating the results of each plate.
Methodology:
-
Preparation:
-
Bacterial Inoculum: Culture the test organism (e.g., Staphylococcus aureus ATCC 29213) overnight. Dilute the culture in sterile cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Compound Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound (e.g., from 128 µg/mL to 0.25 µg/mL) in MHB. A common final volume is 100 µL per well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control well (MHB + bacteria, no drug) and a negative control well (MHB only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
The results can be confirmed by reading the optical density (OD) at 600 nm with a plate reader.
-
Data Summary: Representative MIC Values
While specific data for this compound is not available in the provided search results, the table below presents a summary of representative MIC values for structurally related thiazole-sulfonamide derivatives against various pathogens, illustrating the expected range of activity.[10][14]
| Compound Class | Organism | MIC Range (µg/mL) | Citation(s) |
| Thiazole-Sulfonamides | Staphylococcus aureus | 0.3 - 100 | [10][14] |
| Thiazole-Sulfonamides | MRSA Strains | 3 - 100 | [10][14] |
| Thiazole-Sulfonamides | Bacillus subtilis | 0.3 - 100 | [14] |
| Thiazole-Sulfonamides | Escherichia coli | > 100 | [10][14] |
| Thiazole-Sulfonamides | Candida albicans | Generally > 100 | [1] |
Emerging Potential: Anticancer Activity
The anticancer potential of this compound is an area of active investigation, likely stemming from two primary hypotheses: inhibition of tumor-associated carbonic anhydrases (CA IX/XII) and induction of cytotoxicity through other mechanisms.[18]
Experimental Workflow: Anticancer Screening Cascade
A logical, multi-stage workflow is essential to identify and validate potential anticancer compounds. This process moves from broad, high-throughput screening to more detailed mechanistic studies.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.
Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for a defined period, typically 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This compound is a molecule strategically designed to interact with key biological targets. Its primary and most predictable activity is the inhibition of carbonic anhydrases, a mechanism that underpins its potential as a diuretic, antiglaucoma agent, and, perhaps most excitingly, an anticancer therapeutic targeting tumor-associated CA isoforms. Furthermore, its structural similarity to known antimicrobial sulfonamides suggests a plausible role in combating bacterial infections, particularly those caused by Gram-positive pathogens.
Future research should focus on isoform-selective CA inhibition to minimize off-target effects and enhance therapeutic efficacy. For example, demonstrating potent inhibition of CA IX and XII with weaker activity against cytosolic isoforms CA I and II would be a significant step toward developing a targeted anticancer agent.[5] In the antimicrobial sphere, investigating potential synergy with other antibiotics could revitalize the clinical utility of the sulfonamide class.[14] The continued exploration of this versatile scaffold is a testament to the enduring power of rational, structure-based drug design.
References
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Taylor & Francis. (2022-12-07). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. [Link]
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ResearchGate. (2009). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Request PDF. [Link]
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Semantic Scholar. (2009-02-04). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. [Link]
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PubMed. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. [Link]
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Taylor & Francis Online. (2016). Synthesis and in vivo diuretic activity of some new benzothiazole sulfonamides containing quinoxaline ring system. [Link]
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Taylor & Francis Online. (2022-10-25). Structural hybrids of sulfonamide and thiazole moieties: Synthesis and evaluation of antimicrobial activity. [Link]
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PubMed. (2016). Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. [Link]
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ResearchGate. (2016). Synthesis and in vivo diuretic activity of some new benzothiazole sulfonamides containing quinoxaline ring system | Request PDF. [Link]
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National Center for Biotechnology Information. (2022-04-08). Synthesis and Diuretic Activity of Substituted 1,3,4-Thiadiazoles. [Link]
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PubMed. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. [Link]
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ResearchGate. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. [Link]
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National Center for Biotechnology Information. (2021-06-24). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. [Link]
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National Center for Biotechnology Information. (2021-05-20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]
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MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]
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Semantic Scholar. (2023-12-12). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complex. [Link]
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National Center for Biotechnology Information. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]
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ResearchGate. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]
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National Center for Biotechnology Information. (2021-11-20). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. [Link]
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MDPI. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]
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An In-Depth Technical Guide to 5-Chlorothiazole-2-sulfonamide Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole sulfonamide scaffold is a privileged motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1] The incorporation of a sulfonamide group onto the thiazole ring has given rise to a plethora of compounds with applications ranging from antimicrobial and anticancer agents to potent enzyme inhibitors.[2][3][4] This guide focuses on a specific, yet highly promising, subclass: 5-Chlorothiazole-2-sulfonamide derivatives and analogues .
The introduction of a chlorine atom at the 5-position of the thiazole ring can significantly modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets and its overall pharmacokinetic profile. This document, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, derivatization strategies, biological activities, and therapeutic potential of this intriguing class of compounds.
I. The Core Scaffold: Synthesis of this compound
The synthetic journey towards this compound derivatives commences with the preparation of the core scaffold. The most common and efficient pathway involves a multi-step sequence starting from the readily available 2-amino-5-chlorothiazole.
Step 1: Synthesis of 2-Amino-5-chlorothiazole
The precursor, 2-amino-5-chlorothiazole, can be synthesized via several reported methods. A common approach involves the reaction of a suitable three-carbon building block with thiourea. While specific protocols for the direct synthesis of 2-amino-5-chlorothiazole are found in specialized literature, the general Hantzsch thiazole synthesis provides a foundational understanding of the ring formation.
Conceptual Workflow for Thiazole Ring Synthesis
Caption: General Hantzsch Thiazole Synthesis Workflow.
Step 2: Diazotization and Sulfonyl Chloride Formation
The pivotal step in constructing the sulfonamide moiety is the conversion of the 2-amino group of 2-amino-5-chlorothiazole into a sulfonyl chloride. This is typically achieved through a Sandmeyer-type reaction, involving diazotization of the amine followed by reaction with sulfur dioxide in the presence of a copper catalyst.
Experimental Protocol: Preparation of 5-Chlorothiazole-2-sulfonyl Chloride
-
Materials: 2-Amino-5-chlorothiazole hydrochloride, sodium nitrite, hydrochloric acid, sulfur dioxide, copper(I) chloride, acetic acid.
-
Procedure:
-
A suspension of 2-amino-5-chlorothiazole hydrochloride in a mixture of acetic acid and concentrated hydrochloric acid is cooled to 0-5 °C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
This cold diazonium salt solution is then added portion-wise to a pre-cooled solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.
-
The reaction mixture is stirred at a low temperature for several hours and then allowed to warm to room temperature.
-
The product, 5-chlorothiazole-2-sulfonyl chloride, is typically isolated by pouring the reaction mixture into ice-water and extracting with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride, which can be used in the next step without further purification or purified by chromatography if necessary.
-
Logical Flow for Sulfonyl Chloride Formation
Caption: Synthesis of 5-Chlorothiazole-2-sulfonyl Chloride.
II. Derivatization Strategies: Building a Compound Library
The reactive nature of the sulfonyl chloride group provides a versatile handle for the synthesis of a diverse library of this compound derivatives. The most common derivatization strategy involves the reaction of 5-chlorothiazole-2-sulfonyl chloride with a wide range of primary and secondary amines.
Experimental Protocol: General Synthesis of N-Substituted 5-Chlorothiazole-2-sulfonamides
-
Materials: 5-Chlorothiazole-2-sulfonyl chloride, desired primary or secondary amine (aliphatic or aromatic), a suitable base (e.g., pyridine, triethylamine, or sodium carbonate), and an appropriate solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile).
-
Procedure:
-
The amine (1.0-1.2 equivalents) and the base (1.5-2.0 equivalents) are dissolved in the chosen solvent and cooled in an ice bath.
-
A solution of 5-chlorothiazole-2-sulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise to the stirred amine solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed with dilute acid (to remove excess amine and base), water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford the desired N-substituted this compound.[5][6]
-
This straightforward and high-yielding reaction allows for the introduction of a wide array of substituents, enabling the systematic exploration of structure-activity relationships.
III. Biological Activities and Therapeutic Potential
This compound derivatives have emerged as promising candidates in several therapeutic areas, primarily due to their potent inhibitory effects on key enzymes and their antimicrobial properties.
A. Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in the treatment of glaucoma, epilepsy, and certain types of cancer.[8] Sulfonamides are a well-established class of carbonic anhydrase inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[9]
The this compound scaffold has been investigated for its potential as a source of potent and selective CA inhibitors. The electronic and steric properties of the substituents on the sulfonamide nitrogen play a crucial role in determining the binding affinity and isoform selectivity.
Structure-Activity Relationship (SAR) Insights for CA Inhibition:
-
The Sulfonamide Moiety: The unsubstituted -SO₂NH₂ group is essential for binding to the zinc ion in the active site.
-
The 5-Chloro Substituent: The chlorine atom can influence the acidity of the thiazole ring and participate in halogen bonding or other non-covalent interactions within the active site, potentially enhancing binding affinity.
-
N-Substitution: The nature of the substituent on the sulfonamide nitrogen is a key determinant of potency and selectivity. Aromatic and heterocyclic rings can engage in hydrophobic and stacking interactions with residues in the active site, while aliphatic chains can explore different pockets.[9]
Table 1: Representative Carbonic Anhydrase Inhibitory Activity of Related Sulfonamides
| Compound Class | Target Isoform(s) | Reported Activity (Kᵢ or IC₅₀) | Reference |
| Heterocyclic Sulfonamides | hCA I, II, IX, XII | Nanomolar to micromolar range | [8] |
| 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | CA I, II, IV | Potent inhibition | [10] |
| Thiophene-based Sulfonamides | hCA II | Low nanomolar Kᵢ values | [11] |
Note: This table presents data for structurally related compounds to illustrate the potential of the this compound scaffold. Specific data for a comprehensive series of this compound derivatives is an active area of research.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A common method to assess the CA inhibitory activity of compounds is a stopped-flow CO₂ hydration assay.[12]
-
Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of CO₂. The reaction is monitored by the change in pH, detected by a pH indicator.
-
Procedure:
-
A solution of the purified CA isoenzyme is pre-incubated with various concentrations of the test compound.
-
This mixture is rapidly mixed with a CO₂-saturated buffer solution containing a pH indicator (e.g., phenol red) in a stopped-flow instrument.
-
The initial rate of the hydration reaction is determined by monitoring the change in absorbance of the pH indicator over time.
-
IC₅₀ values are calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.[13][14]
-
Carbonic Anhydrase Inhibition Workflow
Caption: Workflow for CA Inhibition Assay.
B. Antimicrobial Activity
Sulfonamides were among the first synthetic antimicrobial agents and function by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The thiazole ring itself is also a component of many antimicrobial agents. The combination of these two pharmacophores in the this compound scaffold presents a promising avenue for the development of novel antibacterial and antifungal agents.[13][14]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the N-substituent, can affect its ability to penetrate the bacterial cell wall.
-
Electronic Effects: The electron-withdrawing nature of the 5-chloro substituent and the sulfonamide group can influence the molecule's interaction with the target enzyme.
-
Steric Factors: The size and shape of the N-substituent can impact the binding affinity to the active site of DHPS.
Table 2: Representative Antimicrobial Activity of Related Sulfonamides
| Compound Class | Target Organism(s) | Reported Activity (MIC) | Reference |
| Sulfonamides with 5-chloro-2-hydroxybenzaldehyde scaffold | Staphylococcus aureus (MRSA and MSSA) | 15.62-31.25 µmol/L | [13][14] |
| 4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamide | Mycobacterium kansasii | 1-4 µmol/L | [13][14] |
| N-Arylmethylthio-benzenesulfonamide Derivatives | Gram-positive bacteria | 4-8 µg/mL | [2] |
Note: This table presents data for structurally related compounds. The antimicrobial spectrum and potency of this compound derivatives will depend on the specific N-substituents.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial activity.[15]
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
-
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized suspension of the target microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11][15]
-
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for Broth Microdilution Assay.
IV. Analogues and Future Directions
The exploration of analogues of 5-chlorothiazole-2-sulfonamides offers further opportunities for drug discovery. Bioisosteric replacement of the thiazole ring with other five-membered heterocycles, such as thiophene, pyrazole, or oxazole, can lead to compounds with altered biological activities and physicochemical properties. Additionally, modification of the substituent at the 5-position from chloro to other halogens or small electron-withdrawing groups can fine-tune the electronic profile of the scaffold.
Future research in this area should focus on:
-
Synthesis of diverse libraries of N-substituted 5-chlorothiazole-2-sulfonamides to establish comprehensive SAR.
-
High-throughput screening against a panel of CA isoforms and a broad range of microbial pathogens.
-
X-ray crystallography studies of lead compounds in complex with their target enzymes to elucidate the molecular basis of their activity and guide further optimization.[15][16]
-
In vivo evaluation of promising candidates in relevant animal models of disease.
-
Assessment of pharmacokinetic properties (absorption, distribution, metabolism, and excretion) to identify compounds with favorable drug-like profiles.
V. Conclusion
The this compound scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. Its straightforward synthesis and the ease of derivatization allow for the creation of large and diverse compound libraries. The potent carbonic anhydrase inhibitory and antimicrobial activities observed in related compounds highlight the significant potential of this scaffold. Through systematic exploration of structure-activity relationships and detailed biological evaluation, this compound derivatives are poised to make a valuable contribution to the ongoing quest for new and effective medicines.
References
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- 3. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
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- 8. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
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- 10. A QSAR study on relationship between structure of sulfonamides and their carbonic anhydrase inhibitory activity using the eigenvalue (EVA) method - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic Unveiling of 5-Chlorothiazole-2-sulfonamide: A Technical Guide
Introduction: The Significance of the Sulfonamide-Thiazole Moiety
Molecular Structure and Isomerism
To fully appreciate the spectroscopic data, it is crucial to first visualize the molecular architecture of 5-Chlorothiazole-2-sulfonamide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet | 1H | Thiazole H-4 |
| ~7.5 - 8.0 | Broad Singlet | 2H | SO₂NH₂ |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the limited number of protons in the molecule.
-
Thiazole Proton (H-4): The sole proton on the thiazole ring is at the C-4 position. Due to the electron-withdrawing nature of the adjacent sulfur atom, the sulfonamide group at C-2, and the chlorine atom at C-5, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield region, likely between δ 8.0 and 8.5 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
Sulfonamide Protons (-SO₂NH₂): The two protons of the sulfonamide group are equivalent and are expected to appear as a broad singlet. The chemical shift of these protons can be variable and is dependent on factors such as solvent and concentration, but they typically resonate in the region of δ 7.5 to 8.0 ppm. The broadness of the signal is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 170 | Thiazole C-2 |
| ~145 - 150 | Thiazole C-4 |
| ~130 - 135 | Thiazole C-5 |
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides insight into the carbon environment of the molecule.
-
Thiazole C-2: This carbon is directly attached to two nitrogen atoms and a sulfur atom within the heterocyclic ring, and also bears the sulfonamide group. This environment leads to significant deshielding, and its resonance is predicted to be the most downfield, in the range of δ 165-170 ppm.
-
Thiazole C-4: The C-4 carbon, bonded to the single thiazole proton, is also part of the aromatic system and is deshielded, with a predicted chemical shift between δ 145 and 150 ppm.
-
Thiazole C-5: The C-5 carbon is directly attached to the electronegative chlorine atom, which results in a downfield shift. Its resonance is expected in the region of δ 130-135 ppm.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra for compounds like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize the compound and slow down the exchange of the NH protons.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific solvent and sample.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For improved signal-to-noise, 16 to 64 scans are typically co-added.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Sulfonamide (-SO₂NH₂) |
| ~1600 - 1450 | C=N and C=C stretching | Thiazole ring |
| 1350 - 1300 | S=O stretch (asymmetric) | Sulfonamide (-SO₂) |
| 1180 - 1140 | S=O stretch (symmetric) | Sulfonamide (-SO₂) |
| ~800 - 700 | C-Cl stretch | Chloro group |
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to be dominated by the strong absorptions of the sulfonamide group.
-
Sulfonamide N-H Stretching: Two distinct bands are anticipated in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds in the primary sulfonamide group.[1][2]
-
Thiazole Ring Vibrations: A series of bands in the 1600-1450 cm⁻¹ region can be attributed to the C=N and C=C stretching vibrations within the thiazole ring.
-
Sulfonamide S=O Stretching: The most characteristic and intense absorptions in the spectrum will be from the sulfonyl group. Two strong bands are expected: an asymmetric stretch typically between 1350-1300 cm⁻¹ and a symmetric stretch between 1180-1140 cm⁻¹.[1][2]
-
C-Cl Stretching: A moderate to weak absorption in the fingerprint region, around 800-700 cm⁻¹, is expected for the C-Cl stretching vibration.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR). A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 199/201 | [M]⁺˙, Molecular ion peak (isotopic pattern for one Cl) |
| 135/137 | [M - SO₂]⁺˙ |
| 100 | [M - SO₂NH]⁺˙ |
| 64 | [SO₂]⁺˙ |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak ([M]⁺˙) is expected at m/z 199, with a characteristic isotopic peak at m/z 201 of approximately one-third the intensity, which is indicative of the presence of one chlorine atom.
-
Major Fragmentation Pathways: A common fragmentation pathway for sulfonamides involves the loss of sulfur dioxide (SO₂), which has a mass of 64 Da.[3] Therefore, a significant fragment ion is predicted at m/z 135/137 ([M - SO₂]⁺˙). Further fragmentation could involve the loss of the entire sulfonamide group or parts of it.
Caption: Plausible mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The compound can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). For direct infusion, a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ion source.
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique for this type of molecule, and can be run in either positive or negative ion mode.
-
Mass Analysis: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is ideal for obtaining accurate mass measurements, which can confirm the elemental composition of the molecular ion and its fragments.
-
Tandem Mass Spectrometry (MS/MS): To confirm fragmentation pathways, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate a product ion spectrum.
Synthesis of this compound: A General Approach
While a specific, detailed synthesis of this compound is not readily found in the searched literature, a general and reliable method for the synthesis of related thiazole-sulfonamides involves the reaction of an aminothiazole with a sulfonyl chloride.[4][5][6]
Experimental Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol
-
Reaction Setup: To a solution of 2-amino-5-chlorothiazole in an inert solvent such as acetonitrile or dichloromethane, add a suitable base, for example, pyridine or triethylamine.
-
Addition of Sulfonylating Agent: Cool the mixture in an ice bath and slowly add sulfuryl chloride.
-
Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.
Conclusion: An Integrated Spectroscopic Portrait
The combination of NMR, IR, and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and characterization of this compound. This technical guide, based on predicted data and expert interpretation from analogous compounds, offers a detailed roadmap for researchers working with this and related molecules. The presented protocols for data acquisition and synthesis provide a practical framework for experimental work. A thorough understanding of the spectroscopic signatures of this important scaffold is essential for advancing the design and development of new sulfonamide-based therapeutics.
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The Royal Society of Chemistry. (2012). Supporting Information Hydroxylamine as an Oxygen Nucleophile: Substitution of Sulfonamide by Hydroxyl Group in Benzothiazole-2-. Retrieved from [Link]
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EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
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Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved from [Link]
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An In-depth Technical Guide to 5-Chlorothiazole-2-sulfonamide: Synthesis, Properties, and Applications
Introduction: The Significance of the Thiazole Sulfonamide Scaffold
The convergence of a thiazole ring and a sulfonamide functional group gives rise to a class of compounds with significant importance in medicinal chemistry and drug development. Thiazoles, five-membered heterocyclic rings containing both sulfur and nitrogen, are prevalent in numerous biologically active molecules, including vitamin B1 (thiamine).[1] The sulfonamide group (-SO₂NH₂), a cornerstone of antibacterial therapy since the discovery of sulfa drugs, imparts a wide range of pharmacological activities.[2][3][4] The combination of these two moieties in 5-Chlorothiazole-2-sulfonamide creates a versatile chemical scaffold with potential applications stemming from the synergistic effects of its constituent parts. This guide provides a comprehensive technical overview of the discovery, synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Historical Perspective and Discovery
The precise first synthesis of this compound is not prominently documented in a singular landmark publication. Its discovery is more of an evolutionary step built upon the extensive research into thiazole and sulfonamide chemistry. The development of synthetic routes to various substituted thiazoles and the exploration of sulfonamides as antibacterial agents in the early 20th century laid the foundational chemical knowledge for the eventual synthesis of this specific molecule.[3][5]
Key historical developments that paved the way for the synthesis of this compound include:
-
The Hantzsch Thiazole Synthesis: One of the fundamental methods for creating the thiazole ring, which involves the reaction of a-haloketones with thioamides. Variations of this reaction are still widely used.
-
The Rise of Sulfa Drugs: The discovery of prontosil and its active metabolite sulfanilamide in the 1930s sparked immense interest in sulfonamide derivatives, leading to the synthesis of thousands of related compounds to improve efficacy and reduce toxicity.[3]
-
Halogenation of Thiazoles: The ability to introduce halogen atoms, such as chlorine, at specific positions on the thiazole ring provided a means to modulate the electronic properties and reactivity of the molecule, opening up avenues for further functionalization.
The synthesis of this compound likely emerged from systematic explorations of chemical space around the thiazole and sulfonamide pharmacophores, driven by the search for novel therapeutic agents.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with the formation of the core thiazole ring, followed by chlorination and the introduction of the sulfonamide group. The following is a representative synthetic protocol based on established chemical transformations.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Aminothiazole
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: Charge the flask with thiourea and an α-haloaldehyde or α-haloketone (e.g., chloroacetaldehyde) in a suitable solvent such as ethanol.[6]
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). The product, 2-aminothiazole, can be extracted with an organic solvent and purified by recrystallization or column chromatography.[6]
Step 2: Chlorination of 2-Aminothiazole to 2-Amino-5-chlorothiazole
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2-aminothiazole in a suitable solvent like glacial acetic acid.
-
Chlorinating Agent: Slowly add a chlorinating agent, such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), to the solution while maintaining a low temperature (0-5 °C) using an ice bath.[7]
-
Reaction: Stir the mixture at low temperature for a specified period, monitoring the reaction progress by TLC.
-
Work-up: Quench the reaction by carefully adding a reducing agent solution (e.g., sodium thiosulfate). Neutralize the mixture and extract the product, 2-amino-5-chlorothiazole, with an appropriate organic solvent. Purify the product as needed.[8]
Step 3: Diazotization of 2-Amino-5-chlorothiazole
-
Reaction Setup: Dissolve 2-amino-5-chlorothiazole in an acidic aqueous solution (e.g., hydrochloric acid) in a flask cooled in an ice-salt bath to maintain a temperature below 5 °C.
-
Diazotizing Agent: Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the stirred solution. The formation of the diazonium salt is indicated by a change in the reaction mixture.
Step 4: Sulfonylation to 5-Chlorothiazole-2-sulfonyl chloride
-
Reaction Setup: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) containing a catalytic amount of a copper(I) salt (e.g., CuCl).
-
Sandmeyer-type Reaction: Slowly add the cold diazonium salt solution from Step 3 to the sulfur dioxide solution. Vigorous nitrogen evolution will be observed.
-
Work-up: After the addition is complete and gas evolution has ceased, pour the reaction mixture into ice water. The product, 5-chlorothiazole-2-sulfonyl chloride, will precipitate and can be collected by filtration or extracted with an organic solvent.
Step 5: Amination to this compound
-
Reaction Setup: Dissolve the 5-chlorothiazole-2-sulfonyl chloride in an inert organic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Ammonia Source: Bubble ammonia gas through the solution or add a solution of aqueous ammonia, while maintaining a low temperature.
-
Reaction: Stir the reaction mixture until the conversion is complete (monitored by TLC).
-
Work-up: Wash the reaction mixture with water to remove any inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield this compound. The crude product can be purified by recrystallization.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.
| Property | Value | Source |
| Molecular Formula | C₃H₃ClN₂O₂S₂ | PubChem |
| Molecular Weight | 198.65 g/mol | PubChem |
| Appearance | White to off-white solid | |
| Melting Point | Not readily available | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | |
| pKa | Not readily available |
Mechanism of Action and Biological Activity
The biological activity of this compound and its derivatives is primarily attributed to the sulfonamide moiety, which is a well-known pharmacophore for inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[9][10] By acting as a competitive inhibitor of the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide synthesis.[9][10] This mechanism is the basis for the antibacterial effects of sulfa drugs.
The thiazole ring and the chloro-substituent in this compound can modulate the compound's pharmacokinetic and pharmacodynamic properties. The thiazole moiety can engage in various non-covalent interactions with biological targets, while the chlorine atom can influence the compound's lipophilicity and electronic properties, potentially enhancing its binding affinity and cell permeability.
Derivatives of thiazole sulfonamides have been investigated for a range of biological activities beyond antibacterial effects, including:
-
Antifungal Activity [11]
-
Anticancer Activity [4]
-
Carbonic Anhydrase Inhibition: This is relevant for conditions like glaucoma and certain types of cancer.[2]
-
Serotonin Receptor Agonism: Specific derivatives have shown potent and selective agonistic activity at 5-HT₆ receptors, which are implicated in cognitive function and psychiatric disorders.[12]
Signaling Pathway Diagram: Antibacterial Mechanism of Action
Caption: Competitive inhibition of DHPS by this compound.
Applications in Research and Drug Development
This compound serves as a valuable building block and a key intermediate in the synthesis of more complex molecules with therapeutic potential. Its applications span several areas of drug discovery and development:
-
Lead Compound for Antibacterial Agents: The inherent antibacterial properties of the sulfonamide group make this compound and its derivatives attractive candidates for the development of new antibiotics, particularly in an era of growing antibiotic resistance.[13][14]
-
Scaffold for Kinase Inhibitors: The thiazole ring is a common feature in many kinase inhibitors used in cancer therapy. The sulfonamide group can be modified to interact with the hinge region of kinases, making this compound a promising starting point for designing novel kinase inhibitors.
-
Development of CNS-active Agents: As demonstrated by the discovery of 5-HT₆ receptor agonists, the thiazole sulfonamide scaffold can be adapted to target receptors in the central nervous system, opening possibilities for treatments of neurological and psychiatric conditions.[12]
-
Agrochemicals: Thiazole derivatives are also utilized in the agrochemical industry as fungicides and herbicides.[15] The biological activity of this compound suggests its potential as a lead structure for the development of new crop protection agents.
Conclusion
This compound is a chemically versatile and biologically significant molecule that stands at the intersection of thiazole and sulfonamide chemistry. While its own discovery may not be a singular, celebrated event, it represents the culmination of decades of research in heterocyclic and medicinal chemistry. Its utility as a synthetic intermediate and a pharmacologically active scaffold ensures its continued relevance in the quest for novel therapeutic agents. This guide has provided a comprehensive technical overview to support researchers and drug development professionals in harnessing the potential of this important chemical entity.
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Cole, D. C., Stock, J. R., Lennox, W. J., Bernotas, R. C., Ellingboe, J. W., Boikess, S., Coupet, J., Smith, D. L., Leung, L., Zhang, G.-M., Feng, X., Kelly, M. F., Galante, R., Huang, P., Dawson, L. A., Marquis, K., Rosenzweig-Lipson, S., Beyer, C. E., & Schechter, L. E. (2007). Discovery of N1-(6-chloroimidazo[2,1-b][11][16]thiazole-5-sulfonyl)tryptamine as a potent, selective, and orally active 5-HT(6) receptor agonist. Journal of Medicinal Chemistry, 50(23), 5535–5538.
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Methodological & Application
Application Notes & Protocols for 5-Chlorothiazole-2-sulfonamide in Antimicrobial Assays
I. Introduction and Scientific Rationale
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 5-Chlorothiazole-2-sulfonamide in antimicrobial susceptibility testing (AST). As a member of the sulfonamide class of antibiotics, its activity is rooted in a well-established biochemical pathway, yet its specific thiazole moiety necessitates a carefully considered experimental approach.
Sulfonamides are synthetic antimicrobial agents that function as competitive inhibitors of dihydropteroate synthase (DHPS).[1][2] This enzyme is critical in the bacterial folic acid (folate) synthesis pathway, as it catalyzes the incorporation of para-aminobenzoic acid (PABA).[2] By mimicking the structure of PABA, this compound can block the synthesis of dihydropteroic acid, a vital precursor to tetrahydrofolate.[2] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidine) and certain amino acids. Its depletion ultimately halts DNA replication and protein synthesis, leading to a bacteriostatic effect. Mammalian cells are not affected because they derive folic acid from their diet, lacking the DHPS enzyme.[1] The thiazole ring present in this compound is a common feature in many biologically active molecules and may influence its potency, spectrum of activity, and pharmacokinetic properties.[3][4]
The following protocols are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring that the data generated is both reproducible and robust.[5][6]
II. Mechanism of Action: Dihydropteroate Synthase Inhibition
The primary mechanism of action for this compound is the targeted inhibition of the bacterial folate biosynthesis pathway. This diagram illustrates the sequential blockade.
Caption: Competitive inhibition of Dihydropteroate Synthase (DHPS) by this compound.
III. Critical Application Notes: Ensuring Assay Integrity
Before proceeding to specific protocols, several factors unique to sulfonamide testing must be addressed to prevent experimental artifacts and ensure data validity.
-
Compound Preparation and Solubility : this compound, like many heterocyclic compounds, is expected to have limited aqueous solubility.[7]
-
Recommended Solvent : High-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a primary stock solution.
-
Stock Concentration : Prepare a high-concentration stock (e.g., 10-20 mg/mL or ~50 mM) to ensure the final concentration of DMSO in the assay medium is non-inhibitory (typically ≤1% v/v).
-
Procedure : Accurately weigh the compound and dissolve it in the required volume of DMSO. Vortex thoroughly and gently warm if necessary to ensure complete dissolution. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Selection of Growth Medium : This is the most critical variable in sulfonamide testing. The presence of folate synthesis pathway end-products in the medium can allow bacteria to bypass the inhibitory effect of the drug, leading to falsely elevated Minimum Inhibitory Concentration (MIC) values.
-
Standard Medium : Cation-Adjusted Mueller-Hinton Broth (CAMHB) or Mueller-Hinton Agar (MHA) are the global standards for susceptibility testing.[8]
-
Essential Requirement : The MHA/MHB used must be certified to have low concentrations of thymidine and thymine. High levels of these nucleosides will antagonize the bacteriostatic effect of sulfonamides. Always verify the lot-specific quality control certificate from the manufacturer.
-
-
Quality Control (QC) : Rigorous quality control is non-negotiable for validating assay performance.
-
QC Strains : Standard, well-characterized bacterial strains with known MIC values for sulfonamides must be included in every assay run. Recommended strains from CLSI/EUCAST guidelines include:
-
Escherichia coli ATCC® 25922
-
Staphylococcus aureus ATCC® 29213
-
-
Validation : The MIC value obtained for the QC strain must fall within the acceptable range published by CLSI or EUCAST for the specific sulfonamide being tested (or a class-representative drug like sulfamethoxazole) to validate the results of the experimental compound.[9]
-
IV. Experimental Protocols
The following protocols provide step-by-step methodologies for determining the antimicrobial activity of this compound.
Protocol 1: Broth Microdilution for MIC Determination
This method is considered the gold standard for quantitative susceptibility testing, yielding a precise Minimum Inhibitory Concentration (MIC) value.
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Methodology:
-
Preparation of Reagents :
-
Prepare sterile, low-thymidine Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Thaw an aliquot of the this compound stock solution.
-
-
Plate Preparation (96-Well Format) :
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a sterile 96-well U-bottom microtiter plate.
-
Prepare an intermediate dilution of the stock solution in CAMHB. For a starting test concentration of 128 µg/mL, add 4 µL of a 6.4 mg/mL stock to 196 µL of CAMHB.
-
Add 200 µL of this 2X starting concentration (256 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard the final 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no compound, no bacteria).
-
-
Inoculum Preparation :
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes of standardization, prepare the final inoculum by diluting this suspension 1:150 in CAMHB to achieve a concentration of approx. 1 x 10⁶ CFU/mL.
-
-
Plate Inoculation :
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[8] The drug concentrations are now halved to the final desired range (e.g., 128, 64, 32, ..., 0.25 µg/mL).
-
Do not add inoculum to well 12 (sterility control).
-
-
Incubation :
-
Seal the plate (e.g., with an adhesive film or lid) to prevent evaporation.
-
Incubate at 35°C ± 2°C for 16-20 hours in ambient air.[8]
-
-
Result Interpretation :
-
Following incubation, check the sterility control (well 12) for any growth (should be clear) and the growth control (well 11) for adequate turbidity.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.[8]
-
Protocol 2: Agar Dilution for MIC Determination
This method is useful for testing multiple isolates simultaneously and is the reference method for certain fastidious organisms.
Methodology:
-
Plate Preparation :
-
Prepare molten, sterile Mueller-Hinton Agar (MHA) with low thymidine content and maintain it in a water bath at 45-50°C.
-
Prepare a series of 2X concentrations of this compound in a suitable solvent (e.g., DMSO).
-
For each concentration, add 2 mL of the 2X drug solution to 18 mL of molten MHA to achieve the final 1X concentration. Mix by gentle inversion (avoiding bubbles) and pour into a sterile petri dish.
-
Also, prepare a growth control plate containing the same concentration of solvent (DMSO) used in the drug plates and a sterility control plate with no additives.
-
Allow plates to solidify completely at room temperature.
-
-
Inoculum Preparation :
-
Prepare a 0.5 McFarland suspension of the test organism as described in Protocol 1.
-
Further dilute this suspension to achieve a concentration that will deliver approximately 10⁴ Colony Forming Units (CFU) per spot when inoculated.
-
-
Inoculation :
-
Using a multipoint replicator (e.g., a Steers replicator) or a calibrated loop, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, from the lowest to the highest concentration.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
-
Incubation :
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.[8]
-
-
Result Interpretation :
-
The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria, ignoring single colonies or a faint haze.[8]
-
V. Data Presentation and Interpretation
Quantitative data from MIC assays should be presented clearly for comparative analysis.
Table 1: Sample MIC Data Summary
| Bacterial Strain | Compound | MIC (µg/mL) | QC Range (µg/mL) | Interpretation |
| E. coli ATCC 25922 | This compound | 16 | N/A | Experimental Value |
| E. coli ATCC 25922 | Sulfamethoxazole (Control) | 8 | 4 - 16 | Pass |
| S. aureus ATCC 29213 | This compound | 32 | N/A | Experimental Value |
| S. aureus ATCC 29213 | Sulfamethoxazole (Control) | 16 | 8 - 32 | Pass |
| Clinical Isolate 1 | This compound | >128 | N/A | Experimental Value |
Note: For a novel compound, there are no established clinical breakpoints (Susceptible, Intermediate, Resistant). The result is the raw MIC value, which can be compared against other compounds or known antibiotics.
VI. References
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Retrieved from [Link]
-
ESCMID. (n.d.). EUCAST. Retrieved from [Link]
-
Turnidge, J., et al. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Journal of Clinical Microbiology. Retrieved from [Link]
-
EUCAST. (n.d.). Home. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. Retrieved from [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing. (2020). Background, Organization, Functions, and Processes. Journal of Clinical Microbiology. Retrieved from [Link]
-
Turnidge, J., Kahlmeter, G., & Cantón, R. (2021). Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Journal of Clinical Microbiology. Retrieved from [Link]
-
Scientific Research Publishing. (2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Retrieved from [Link]
-
National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
-
Pediatric infectious diseases electronic library. (n.d.). CLSI M100™. Retrieved from [Link]
-
Dolezal, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Retrieved from [Link]
-
DeLilly, M. R., & Wallace, J. E. (1963). A Rapid Method for Antibiotic and Sulfonamide Sensitivity Testing. Journal of the National Medical Association. Retrieved from [Link]
-
CoLab. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved from [Link]
-
ResearchGate. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]
-
PubMed. (1964). THE DETERMINATION OF SULFONAMIDE SUSCEPTIBILITY OF BACTERIA. Retrieved from [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Gleckman, R. (1977). The clinical significance of sulfonamide disk susceptibility testing. The Journal of Urology. Retrieved from [Link]
-
AccessPharmacy. (n.d.). Sulfonamides, Trimethoprim-Sulfamethoxazole, Quinolones, and Agents for Urinary Tract Infections. Goodman and Gilman's Manual of Pharmacology and Therapeutics, 2e. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
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- 4. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 5-Chlorothiazole-2-sulfonamide as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Editorial
This guide provides a comprehensive technical overview of 5-Chlorothiazole-2-sulfonamide , a representative member of the five-membered heterocyclic sulfonamides, a class of compounds known for their potent inhibition of carbonic anhydrase (CA) isoenzymes. While specific experimental data for this particular molecule is not extensively documented in public literature, this document leverages established principles and validated protocols for analogous sulfonamides to provide a robust framework for its investigation. We will delve into the mechanistic underpinnings of CA inhibition, present detailed protocols for activity and selectivity assessment, and discuss the structure-activity relationships that govern the efficacy of thiazole-based sulfonamides.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This simple reaction is vital for pH regulation, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways. In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic activity.[3]
The involvement of specific CA isoforms in various pathologies has rendered them significant therapeutic targets.[2] For instance, inhibition of CA II and CA IV in the eye reduces aqueous humor secretion, lowering intraocular pressure in glaucoma patients.[4] Inhibition of CA isoforms in the kidney has diuretic effects, while targeting tumor-associated isoforms like CA IX and XII, which are overexpressed in hypoxic cancers, is a promising anti-cancer strategy.[5]
Sulfonamides (R-SO₂NH₂) represent the most prominent class of CA inhibitors (CAIs).[6] The deprotonated sulfonamide nitrogen coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, effectively blocking its catalytic activity.[1][4] Heterocyclic sulfonamides, particularly those based on five-membered rings like thiazole, have been extensively studied and shown to be highly potent inhibitors.[7][8]
Mechanism of Action: How this compound Inhibits Carbonic Anhydrase
The inhibitory action of sulfonamides is predicated on their ability to act as a mimic of the transition state of the CO₂ hydration reaction. The primary sulfonamide moiety is the key pharmacophore, or the "zinc-binding group."
The Zinc-Binding Interaction
The canonical binding mode of a primary sulfonamide inhibitor to the carbonic anhydrase active site involves the following key interactions[4][9]:
-
Coordination to the Catalytic Zinc Ion: The sulfonamide group first ionizes to R-SO₂NH⁻. This anionic nitrogen then acts as a strong ligand, displacing the zinc-bound water molecule (or hydroxide ion) and coordinating directly to the Zn²⁺ ion. This is the foundational interaction that anchors the inhibitor in the active site.
-
Hydrogen Bonding Network: The inhibitor is further stabilized by a network of hydrogen bonds. One of the sulfonamide oxygen atoms typically forms a hydrogen bond with the backbone amide of the highly conserved Thr199 residue. The sulfonamide NH group itself donates a hydrogen bond to the hydroxyl group of the same Thr199 residue.
This robust set of interactions results in high-affinity binding, often in the nanomolar range, and effectively shuts down the enzyme's catalytic cycle.[10]
Visualizing the Inhibition Mechanism
The following diagram illustrates the general mechanism of carbonic anhydrase inhibition by a sulfonamide compound.
Caption: General binding mode of a sulfonamide inhibitor to the carbonic anhydrase active site.
Structure-Activity Relationship (SAR) for Thiazole-based Sulfonamides
For this compound, the thiazole ring and the chlorine substituent constitute the "tail" of the inhibitor. This tail region is crucial for determining the inhibitor's potency and, importantly, its selectivity for different CA isoforms.[1]
-
The Thiazole Ring: As a five-membered heterocyclic ring, the thiazole scaffold is generally associated with high inhibitory potency.[7] The ring itself can form van der Waals and hydrophobic interactions with non-polar residues lining the active site cavity, such as Val121, Phe131, and Leu198 in hCA II.[7]
-
The 5-Chloro Substituent: The nature and position of substituents on the heterocyclic ring dramatically influence binding affinity. A halogen atom like chlorine at the 5-position is expected to interact with specific sub-pockets of the active site. Depending on the isoform, this interaction can either enhance or diminish binding affinity, thus forming the basis for isoform selectivity. For example, the active sites of CA IX and XII differ from CA II in the residues lining these sub-pockets, offering opportunities for designing isoform-selective drugs.[11] The steric and electronic properties of the chlorine atom will dictate its interactions within these pockets.
Experimental Protocols: Evaluating Inhibitory Activity
To characterize this compound as a CA inhibitor, a series of in vitro experiments are required. The primary goals are to determine its potency (typically as an IC₅₀ or Kᵢ value) and its selectivity profile against a panel of physiologically relevant CA isoforms (e.g., hCA I, II, IX, XII).
Protocol 1: Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrase—the hydration of CO₂. It measures the rate of pH change as the reaction produces protons.
Principle: The assay follows the proton production from the CA-catalyzed CO₂ hydration reaction using a pH indicator, such as phenol red, in a stopped-flow spectrophotometer. The initial rate of the reaction is measured, and the inhibition is determined by the decrease in this rate in the presence of the inhibitor.
Workflow Diagram:
Caption: Workflow for the stopped-flow CO₂ hydration assay to determine CA inhibition constants.
Detailed Steps:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4, containing 20 mM NaBF₄ (to maintain ionic strength) and 0.2 mM Phenol Red as the pH indicator.
-
CO₂ Solutions: Prepare by bubbling CO₂ gas through chilled, deionized water to saturation. Dilutions are made from this saturated stock.
-
Enzyme Stock: Prepare a concentrated stock of the desired human CA isoform (e.g., hCA II) in a suitable buffer and store at 4°C.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO. Make serial dilutions in distilled-deionized water.
-
-
Assay Procedure: [12]
-
Equilibrate the stopped-flow instrument to 20°C.
-
Pre-incubate the CA enzyme with various concentrations of the inhibitor (or DMSO for control) for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[12]
-
Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the other with the CO₂ solution.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the change in absorbance at 557 nm for 10-100 seconds.
-
-
Data Analysis:
-
Determine the initial velocity (V) of the reaction from the slope of the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Calculate the percent inhibition for each concentration relative to the uninhibited control.
-
The inhibition constant (Kᵢ) can be determined by fitting the data to the appropriate inhibition model or by using the Cheng-Prusoff equation if IC₅₀ values are first determined.
-
Protocol 2: Colorimetric Esterase Activity Assay
For higher throughput screening, a simpler colorimetric assay based on the esterase activity of CA is widely used.[3]
Principle: Carbonic anhydrase can catalyze the hydrolysis of 4-nitrophenyl acetate (p-NPA), a colorless substrate, to the yellow-colored product 4-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at ~405 nm. An inhibitor will reduce the rate of this reaction.
Detailed Steps:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Working Solution: Dilute a stock solution of the CA isoform in cold Assay Buffer to the desired final concentration.
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in a solvent like acetonitrile or DMSO. This should be prepared fresh.
-
Inhibitor Solutions: Prepare serial dilutions of this compound from a 10 mM DMSO stock. Include a known inhibitor like Acetazolamide as a positive control.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: In a 96-well plate, set up wells for Blanks (buffer only), Maximum Activity (enzyme + DMSO), Positive Control (enzyme + Acetazolamide), and Test Compound (enzyme + this compound). It is crucial to perform all measurements in triplicate.
-
Enzyme-Inhibitor Pre-incubation: To the appropriate wells, add 158 µL of Assay Buffer, 2 µL of the inhibitor working solution (or DMSO), and 20 µL of the CA Working Solution.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Summarizing Inhibition Data
All quantitative inhibition data should be summarized in a clear, tabular format for easy comparison across different CA isoforms.
| Inhibitor | Target Isoform | Kᵢ (nM) |
| This compound | hCA I | Experimental Value |
| hCA II | Experimental Value | |
| hCA IX | Experimental Value | |
| hCA XII | Experimental Value | |
| Acetazolamide (Control) | hCA I | ~250 |
| hCA II | ~12 | |
| hCA IX | ~25 | |
| hCA XII | ~5.7 |
Note: Kᵢ values for Acetazolamide are representative and can vary slightly with experimental conditions.
Potential Applications and Future Directions
Based on the general properties of halogenated heterocyclic sulfonamides, this compound holds potential as a lead compound for developing isoform-selective CA inhibitors.
-
Anti-Glaucoma Agents: High potency against hCA II is a key characteristic of many topical anti-glaucoma drugs.
-
Anti-Cancer Therapeutics: Achieving selectivity for the tumor-associated isoforms hCA IX and XII over the off-target cytosolic isoforms hCA I and II is a major goal in cancer therapy. The 5-chloro substituent could be a key determinant in achieving such selectivity.[11]
-
Neurological Disorders and Diuretics: Inhibition of other CA isoforms is relevant for conditions like epilepsy and for diuretic applications.[2]
Further research should focus on obtaining empirical data for this compound, including its synthesis, full isoform selectivity profile, and X-ray crystallographic studies of its complex with key CA isoforms. This structural information would be invaluable for rational, structure-based design of next-generation inhibitors with improved potency and selectivity.[13]
References
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. 14
-
Carta, F., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(1), 3220.
-
Di Cesare Mannelli, L., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-6208.
-
Ahmad, S., et al. (2025). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv.
-
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358.
-
Maren, T. H., & Sanyal, G. (1983). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology, 23(2), 439-444.
-
Manzoor, S., et al. (2021). Triazole Benzene Sulfonamides as Leads for Human Carbonic Anhydrase IX Inhibition: Updates on Research Progress. Der Pharma Chemica.
-
Abdoli, M., et al. (2017). Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1071-1078.
-
Matulis, D., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS One, 16(6), e0252535.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Supuran, C. T., et al. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition, 15(2), 185-200.
-
St. Amant, A., et al. (2007). X-ray crystallographic studies reveal that the incorporation of spacer groups in carbonic anhydrase inhibitors causes alternate binding modes. Acta Crystallographica Section D: Biological Crystallography, 63(Pt 5), 589-595.
-
Boriack-Sjodin, P. A., et al. (1998). Structural analysis of inhibitor binding to human carbonic anhydrase II. Protein Science, 7(12), 2483-2489.
-
Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical Reviews, 112(8), 4421-4468.
-
Angeli, A., et al. (2018). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters, 9(11), 1139-1144.
-
Just, J. (2022). Carbonic Anhydrase Inhibitors. In: StatPearls. StatPearls Publishing.
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- 3. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Direct measurements of the rate constants of sulfonamides with carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. flore.unifi.it [flore.unifi.it]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Kinetic Studies of 5-Chlorothiazole-2-sulfonamide
Introduction: Unveiling the Kinetic Profile of a Promising Sulfonamide Inhibitor
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Within this class, heterocyclic sulfonamides have garnered significant attention as potent enzyme inhibitors. This application note focuses on 5-Chlorothiazole-2-sulfonamide, a molecule of interest for its potential biological activities, likely stemming from the inhibition of key metabolic enzymes.
Thiazole- and thiophene-based sulfonamides are well-documented as potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.[2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their dysregulation is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them significant therapeutic targets.[2][3] Given its structural similarity to known CA inhibitors, it is highly probable that this compound exerts its biological effects through the inhibition of one or more CA isoforms.
A thorough understanding of the kinetic parameters of an inhibitor's interaction with its target is paramount for drug development. This includes determining the association (kon) and dissociation (koff) rate constants, as well as the overall inhibition constant (Ki). These parameters provide a detailed picture of the inhibitor's potency, residence time on the target, and mechanism of action, which are critical for predicting its efficacy and optimizing its structure. This guide provides a comprehensive experimental framework for conducting detailed kinetic studies of this compound, with a primary focus on its potential interaction with human carbonic anhydrase isoforms.
Rationale for Experimental Design: A Multi-faceted Approach to Kinetic Characterization
To obtain a comprehensive kinetic profile of this compound, a multi-pronged approach employing complementary techniques is recommended. This ensures the validation of results and provides a more complete understanding of the inhibitor-enzyme interaction. The proposed experimental workflow is designed to first confirm the inhibitory activity and then to dissect the thermodynamics and kinetics of the binding event.
Core Principles of the Proposed Assays
-
Enzymatic Inhibition Assay (Spectrophotometric): This initial screen serves to confirm the inhibitory activity of this compound against a panel of relevant CA isoforms and to determine its half-maximal inhibitory concentration (IC₅₀). This method is robust, high-throughput, and provides a clear indication of inhibitory potency.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. In a single experiment, ITC can determine the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This technique is invaluable for understanding the driving forces behind the binding interaction.
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the direct measurement of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. This provides a dynamic view of the binding event that is complementary to the thermodynamic data from ITC.
The selection of a panel of human CA isoforms is crucial for determining the selectivity of this compound. Based on the literature for analogous compounds, the following isoforms are recommended for initial screening:
-
hCA I and hCA II (cytosolic): These are ubiquitous and well-characterized isoforms. hCA II is a particularly important off-target for many drugs.[2][4]
-
hCA IX and hCA XII (transmembrane, tumor-associated): These isoforms are overexpressed in many cancers and are key targets for anticancer drug development.[2][3][4]
Experimental Workflow and Protocols
The following diagram illustrates the proposed experimental workflow for the kinetic characterization of this compound.
Caption: Experimental workflow for kinetic studies.
Protocol 1: Spectrophotometric Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established methods for determining CA inhibition. It relies on the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a chromogenic substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol, which can be monitored spectrophotometrically.
Materials:
-
Recombinant human CA isoforms (I, II, IX, XII)
-
This compound
-
p-Nitrophenyl acetate (p-NPA)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution in DMSO to obtain a range of inhibitor concentrations.
-
Prepare a 1 mg/mL stock solution of each CA isoform in Tris-HCl buffer.
-
Prepare a 3 mM stock solution of p-NPA in a minimal amount of acetonitrile or DMSO.
-
-
Assay Setup (in triplicate):
-
Blank: 180 µL Tris-HCl buffer + 20 µL p-NPA solution.
-
Control (100% activity): 158 µL Tris-HCl buffer + 2 µL DMSO + 20 µL CA working solution.
-
Inhibitor: 158 µL Tris-HCl buffer + 2 µL of each this compound dilution + 20 µL CA working solution.
-
-
Pre-incubation:
-
Add the buffer, DMSO, and inhibitor solutions to the respective wells.
-
Add the CA working solution to the control and inhibitor wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during the binding of the inhibitor to the enzyme.
Materials:
-
Isothermal Titration Calorimeter
-
Recombinant human CA isoforms
-
This compound
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze the CA isoform extensively against the chosen buffer.
-
Dissolve this compound in the same dialysis buffer. Ensure the final DMSO concentration is identical in both the cell and syringe solutions to minimize heat of dilution effects.
-
Degas all solutions immediately before the experiment.
-
-
ITC Experiment:
-
Fill the sample cell with the CA solution (typically 20-50 µM).
-
Fill the injection syringe with the this compound solution (typically 200-500 µM).
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform an initial injection of a small volume to avoid artifacts, followed by a series of injections (e.g., 20 injections of 2 µL).
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Plot the integrated heat per injection against the molar ratio of inhibitor to enzyme.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.
-
Protocol 3: Surface Plasmon Resonance (SPR)
SPR measures the change in the refractive index at the surface of a sensor chip as the inhibitor binds to the immobilized enzyme.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human CA isoforms
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
Procedure:
-
Enzyme Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the CA isoform solution over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active sites with ethanolamine.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the inhibitor solutions over the immobilized enzyme surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
Include buffer-only injections for double referencing.
-
Regenerate the sensor surface between cycles if necessary.
-
-
Data Analysis:
-
Subtract the reference surface and buffer injection signals from the sensorgrams.
-
Globally fit the association and dissociation curves for all inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon.
-
Data Presentation and Interpretation
The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical IC₅₀ Values for this compound against Human CA Isoforms
| CA Isoform | IC₅₀ (nM) |
| hCA I | 850 |
| hCA II | 150 |
| hCA IX | 25 |
| hCA XII | 40 |
Table 2: Hypothetical Thermodynamic and Kinetic Parameters for the Interaction of this compound with hCA IX
| Parameter | Value | Technique |
| Kd | 22 nM | ITC |
| n | 1.05 | ITC |
| ΔH | -8.5 kcal/mol | ITC |
| TΔS | 2.3 kcal/mol | ITC |
| kon | 2.1 x 10⁵ M⁻¹s⁻¹ | SPR |
| koff | 4.6 x 10⁻³ s⁻¹ | SPR |
| Kd (koff/kon) | 21.9 nM | SPR |
Mechanism of Action Visualization
The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[5] This binding event displaces a water molecule that is essential for the catalytic cycle, thereby inhibiting the enzyme's activity.
Caption: Sulfonamide inhibition of carbonic anhydrase.
Conclusion and Future Directions
This application note provides a robust framework for the detailed kinetic characterization of this compound. By employing a combination of spectrophotometric assays, isothermal titration calorimetry, and surface plasmon resonance, researchers can obtain a comprehensive understanding of the inhibitor's potency, selectivity, and mechanism of action against various carbonic anhydrase isoforms. The resulting kinetic and thermodynamic data are essential for guiding further drug development efforts, including lead optimization and in vivo efficacy studies. Future work could involve extending these studies to a broader panel of CA isoforms, including those from pathogenic organisms, to explore the potential of this compound as an anti-infective agent.
References
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Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. (2021). PLOS ONE. [Link]
-
Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. (2000). Journal of Enzyme Inhibition. [Link]
-
Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. (1992). Journal of Enzyme Inhibition. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2022). Molecules. [Link]
-
New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. (2018). ACS Medicinal Chemistry Letters. [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules. [Link]
-
a class of carbonic anhydrase II and VII-selective inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). International Journal of Molecular Sciences. [Link]
-
5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. (2013). Journal of Medicinal Chemistry. [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (2024). RSC Advances. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2022). MDPI. [Link]
-
5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Chlorothiazole-2-sulfonamide in Drug Discovery
Introduction: The Versatility of the Thiazole Sulfonamide Scaffold
The thiazole ring is a privileged five-membered heterocyclic scaffold found in numerous natural products, such as vitamin B1 (thiamine), and is a cornerstone in medicinal chemistry.[1] Its derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] When coupled with a sulfonamide moiety (-SO₂NH₂), the resulting thiazole sulfonamide architecture gives rise to compounds with significant therapeutic potential.[1][2] Sulfonamides are a well-established class of pharmacophores, historically recognized for their antibacterial action through the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[3] More recently, their role as potent inhibitors of carbonic anhydrases has been extensively explored, leading to treatments for glaucoma, epilepsy, and even certain cancers.[4][5]
5-Chlorothiazole-2-sulfonamide emerges as a key building block in this context, offering a reactive handle for the synthesis of diverse compound libraries. The presence of the chloro group at the 5-position can influence the molecule's physicochemical properties and provides a potential site for further chemical modification, allowing for the fine-tuning of activity and selectivity against various biological targets. This document provides a comprehensive guide for researchers on the synthesis, characterization, and application of this compound in drug discovery, with a primary focus on its potential as a carbonic anhydrase inhibitor.
Physicochemical Properties and Synthesis
While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related structures. It is expected to be a crystalline solid with limited solubility in non-polar solvents and better solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3]
General Synthetic Protocol: N-Sulfonylation of 2-Amino-5-chlorothiazole
The synthesis of this compound can be achieved through the N-sulfonylation of 2-amino-5-chlorothiazole. This common and effective method is widely used for the preparation of sulfonamide derivatives.[6]
Protocol 1: Synthesis of this compound
Materials:
-
2-Amino-5-chlorothiazole
-
Sulfuryl chloride (SO₂Cl₂) or Chlorosulfonic acid (ClSO₃H)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine)
-
Aqueous ammonia (NH₄OH)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Chlorosulfonylation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-chlorothiazole (1.0 eq) in an anhydrous aprotic solvent. Cool the solution to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride or chlorosulfonic acid (1.1 - 1.5 eq) dropwise to the stirred solution. The reaction is exothermic and should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Ammonolysis: Carefully pour the reaction mixture onto crushed ice. This will hydrolyze any excess chlorosulfonylating agent and precipitate the intermediate sulfonyl chloride.
-
Slowly add aqueous ammonia with vigorous stirring to the cold mixture. This will convert the sulfonyl chloride to the desired sulfonamide. The pH should be monitored and maintained in the basic range.
-
Work-up and Purification: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Drug Discovery: A Focus on Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases. Sulfonamides are classic CA inhibitors, with the deprotonated sulfonamide nitrogen coordinating to the zinc ion in the enzyme's active site.[7]
The this compound scaffold can be utilized as a starting point for the development of potent and selective CA inhibitors. The thiazole ring can be further functionalized to explore the chemical space around the active site of different CA isoforms, potentially leading to isoform-selective inhibitors.
Experimental Workflow for Evaluating Carbonic Anhydrase Inhibition
Figure 1: Workflow for the evaluation of this compound derivatives as carbonic anhydrase inhibitors.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This protocol describes the determination of the inhibitory activity of this compound and its derivatives against various human carbonic anhydrase (hCA) isoforms.[8]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound derivatives dissolved in DMSO (stock solutions)
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (Na₂SO₄, 0.1 M)
-
Phenol red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of the hCA isoform in HEPES buffer. Prepare serial dilutions of the test compounds in DMSO.
-
Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the buffer containing phenol red indicator. The other syringe will contain the CO₂-saturated water.
-
Reaction Initiation and Monitoring: Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton will cause a pH drop, which is monitored by the color change of the phenol red indicator (absorbance change at 557 nm).
-
Inhibition Measurement: Pre-incubate the enzyme with various concentrations of the test compound for a set period (e.g., 15 minutes) at room temperature before initiating the reaction.
-
Data Analysis: Record the initial rates of the enzymatic reaction in the absence and presence of the inhibitor. Calculate the percentage of inhibition for each compound concentration.
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Kᵢ Determination: The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Kₘ) are known.
Data Presentation: Carbonic Anhydrase Inhibition Profile
The inhibitory activities of a hypothetical series of this compound derivatives are presented in the table below. This table structure allows for a clear comparison of potency and isoform selectivity.
| Compound | R-group Modification | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 5-CTSA | H | 250 | 15 | 25 | 45 |
| Derivative 1 | 4-Fluorophenyl | 150 | 8 | 10 | 20 |
| Derivative 2 | 3,4-Dimethoxyphenyl | 300 | 25 | 18 | 35 |
| Derivative 3 | Pyridin-4-yl | 200 | 12 | 15 | 30 |
| Acetazolamide | (Standard) | 250 | 12 | 25 | 45 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Potential as Antimicrobial Agents
The sulfonamide moiety is a well-known pharmacophore for antimicrobial agents.[3] Derivatives of this compound could be screened for their activity against a panel of pathogenic bacteria and fungi.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Standard antibiotic/antifungal drugs (positive controls)
-
DMSO (negative control)
-
Resazurin or similar viability indicator
Procedure:
-
Inoculum Preparation: Grow the microbial strains in their respective broths to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Controls: Include wells with broth only (sterility control), broth and inoculum (growth control), and broth with inoculum and a standard antimicrobial agent (positive control). Also, include a control with the highest concentration of DMSO used to ensure the solvent has no inhibitory effect.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by using a viability indicator like resazurin (a color change from blue to pink indicates microbial growth).
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold for the discovery of new therapeutic agents. Its straightforward synthesis and the potential for diverse chemical modifications make it an attractive starting point for generating compound libraries. The primary application highlighted in these notes is the development of carbonic anhydrase inhibitors, a field with ongoing demand for new and more selective drugs. The provided protocols offer a robust framework for the synthesis and in vitro evaluation of novel derivatives. Furthermore, the inherent antimicrobial potential of the sulfonamide moiety warrants exploration. Future studies should focus on expanding the structure-activity relationship (SAR) for different biological targets, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of promising lead compounds derived from this versatile chemical entity.
References
-
The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - RSC Publishing. (n.d.). Retrieved January 12, 2026, from [Link]
-
Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. (2023). RSC Advances, 13(47), 33025–33040. [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
a class of carbonic anhydrase II and VII-selective inhibitors - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. (n.d.). Retrieved January 12, 2026, from [Link]
-
Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide (EVT-5911373) [evitachem.com]
- 4. Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Versatile Virtuoso: 5-Chlorothiazole-2-sulfonamide as a Strategic Building Block in Modern Organic Synthesis
Introduction: In the intricate tapestry of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, heterocyclic scaffolds hold a place of prominence, particularly in the realm of medicinal chemistry and materials science. This guide delves into the synthetic utility of 5-Chlorothiazole-2-sulfonamide, a versatile and highly functionalized building block. Its unique electronic properties and multiple reaction sites make it a powerful precursor for a diverse array of molecular targets, most notably in the development of potent enzyme inhibitors. We will explore the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
I. The Strategic Advantage of the this compound Scaffold
The this compound moiety is a privileged scaffold for several key reasons:
-
Orthogonal Reactivity: The presence of a reactive sulfonyl chloride precursor (from which the sulfonamide is derived), a displaceable chlorine atom at the 5-position, and a nucleophilic thiazole ring nitrogen (after deprotonation of the sulfonamide) provides multiple, distinct handles for sequential chemical modifications.
-
Electronic Properties: The electron-withdrawing nature of the sulfonamide group and the chlorine atom activates the thiazole ring for certain transformations and influences the acidity of the sulfonamide proton.
-
Bioisosteric Potential: The thiazole sulfonamide core is a well-established pharmacophore, particularly as a zinc-binding group in metalloenzymes such as carbonic anhydrases.[1][2]
This unique combination of features allows for its application in a variety of powerful synthetic transformations, which will be detailed in the subsequent sections.
II. Application in the Synthesis of Carbonic Anhydrase Inhibitors
One of the most significant applications of the this compound scaffold is in the synthesis of carbonic anhydrase inhibitors (CAIs). Carbonic anhydrases are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic implications in conditions like glaucoma, epilepsy, and certain cancers.[2][3] The sulfonamide moiety acts as a key zinc-binding group within the enzyme's active site.
A prime example of this application is in the synthesis of congeners of Pritelivir, an antiviral agent that also exhibits carbonic anhydrase inhibitory activity.[1][3] The synthetic strategy involves the initial formation of a thiazole-5-sulfonyl chloride, which is then reacted with various amines to generate a library of sulfonamide derivatives.
Workflow for the Synthesis of Thiazole-5-sulfonamide based Carbonic Anhydrase Inhibitors
Caption: Synthesis of Thiazole-5-sulfonamide CAIs.
Protocol 1: Synthesis of N-Substituted-5-thiazolesulfonamides
This protocol is adapted from methodologies used for the synthesis of thiazole-based carbonic anhydrase inhibitors.[1]
Step 1: Synthesis of 2-Substituted-thiazole-5-sulfonyl chloride
-
To a stirred solution of the appropriate 2-substituted-thiazole (1.0 eq) in chloroform (5 mL/mmol), add chlorosulfonic acid (3.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 4 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the thiazole-5-sulfonyl chloride.
Step 2: Synthesis of the Target Sulfonamide
-
Dissolve the thiazole-5-sulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (10 mL/mmol).
-
Add the desired primary or secondary amine (1.2 eq) and triethylamine (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-thiazolesulfonamide.
| Reactant | Product | Typical Yield |
| 2-Chlorothiazole | 2-Chloro-5-thiazolesulfonyl chloride | 70-80% |
| Thiazole-5-sulfonyl chloride & Benzylamine | N-Benzyl-5-thiazolesulfonamide | 85-95% |
III. Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 5-position of the thiazole ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide range of substituents.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling allows for the arylation or vinylation of the thiazole core, providing access to a diverse array of biaryl and heteroaryl-aryl structures. While specific protocols for this compound are not abundant, successful couplings of other chloro-heterocycles provide a strong basis for protocol development. The electron-withdrawing nature of the sulfonamide group can facilitate the oxidative addition step of the catalytic cycle.
Representative Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol is based on general procedures for the Suzuki coupling of heteroaryl chlorides.
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, 5 mL/mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield the 5-aryl-thiazole-2-sulfonamide.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of 5-amino-thiazole-2-sulfonamide derivatives, which are valuable intermediates for further functionalization or as target molecules in their own right.
Representative Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol is based on established methods for the amination of aryl chlorides.
-
In a glovebox, charge a Schlenk tube with this compound (1.0 eq), a palladium precatalyst (e.g., Pd(OAc)₂ (2 mol%)), a suitable phosphine ligand (e.g., BINAP (3 mol%)), and sodium tert-butoxide (1.4 eq).
-
Add the desired primary or secondary amine (1.2 eq) and anhydrous toluene (5 mL/mmol).
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the 5-amino-thiazole-2-sulfonamide derivative.
Sources
High-Throughput Screening Assays for the Characterization of 5-Chlorothiazole-2-sulfonamide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutics. 5-Chlorothiazole-2-sulfonamide represents a scaffold with potential for modulation of various biological targets. High-Throughput Screening (HTS) provides the necessary platform to rapidly interrogate the bioactivity of such compounds against large libraries of molecular targets or in complex cellular systems. This guide offers a detailed framework for developing and executing HTS campaigns for this compound, focusing on two robust assay modalities: a biochemical enzyme inhibition assay targeting carbonic anhydrase and a cell-based transcriptional reporter assay. We provide field-proven protocols, data analysis workflows, and critical insights into quality control and counter-screening to ensure the generation of high-quality, actionable data.
Introduction: The Rationale for Screening Sulfonamides
The arylsulfonamide motif is a privileged structure in drug discovery, integral to drugs treating a spectrum of conditions from bacterial infections to glaucoma and cancer.[1] This broad utility stems from the sulfonamide group's ability to act as a versatile zinc-binding group, often targeting the active site of metalloenzymes.[2] this compound, a member of this chemical class, is a compelling candidate for HTS for several reasons:
-
Known Bioactivity: The thiazole sulfonamide scaffold is associated with diverse biological activities, including enzyme inhibition and antimicrobial effects.[3][4]
-
Target-Class Focus: The primary sulfonamide moiety is a well-established pharmacophore for carbonic anhydrases (CAs), a superfamily of zinc metalloenzymes involved in numerous physiological and pathological processes.[2]
-
Discovery Potential: HTS enables an unbiased and rapid assessment of its activity against CAs and potentially novel, unrelated targets, opening avenues for drug repositioning or discovery.[5]
This document serves as a senior-level guide to designing and implementing a robust screening cascade for this compound.
HTS Assay Development & Validation Principles
A successful HTS campaign is built on a foundation of rigorous assay design and continuous quality monitoring. The choice between a biochemical and a cell-based assay depends entirely on the biological question being asked.
-
Biochemical Assays: These cell-free systems are ideal for identifying direct inhibitors of a purified target protein, such as an enzyme. They offer high precision and reproducibility but lack physiological context.
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing insights into its impact on complex signaling pathways, cell permeability, and potential cytotoxicity.[6]
The Z'-Factor: A Mandate for Assay Quality
Before commencing any large-scale screen, the assay must be validated to ensure it can reliably distinguish a "hit" from background noise. The Z'-factor is the industry-standard metric for this purpose.[7][8] It provides a statistical measure of the separation between the positive and negative control signals relative to their variability.
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:
| Z'-Factor Value | Assay Classification |
| > 0.5 | Excellent, robust assay suitable for HTS.[8] |
| 0 to 0.5 | Marginal, may require optimization.[8] |
| < 0 | Unsuitable for screening.[8] |
An assay with a Z'-factor of ≥ 0.5 is considered validated for HTS.[9] This calculation must be performed on every assay plate to monitor for plate-to-plate variability and ensure data integrity throughout the campaign.
Caption: A generalized workflow for a high-throughput screening (HTS) campaign.
Protocol 1: Biochemical Assay - Carbonic Anhydrase II Inhibition
This protocol describes a robust, fluorescence-based assay to screen for inhibitors of human Carbonic Anhydrase II (CA II), a well-established target for sulfonamides.[2]
Principle
The assay measures the esterase activity of CA II. The enzyme catalyzes the hydrolysis of a non-fluorescent substrate, fluorescein diacetate (FDA), into the highly fluorescent product, fluorescein. An inhibitor of CA II, such as this compound, will decrease the rate of this reaction, resulting in a lower fluorescent signal. This method is highly sensitive and amenable to HTS.[10][11][12]
Caption: Principle of the fluorescence-based carbonic anhydrase inhibition assay.
Materials and Reagents
| Reagent | Supplier | Cat. No. (Example) | Stock Concentration | Final Assay Conc. |
| Human CA II, recombinant | Sigma-Aldrich | C4396 | 1 mg/mL | 5 µg/mL |
| Fluorescein Diacetate (FDA) | Sigma-Aldrich | F7378 | 10 mM in DMSO | 10 µM |
| Assay Buffer (Tris-HCl, pH 7.5) | - | - | 50 mM | 50 mM |
| Acetazolamide (Positive Control) | Sigma-Aldrich | A6011 | 10 mM in DMSO | 10 µM (Max) |
| This compound | - | - | 10 mM in DMSO | 10 µM (Primary) |
| DMSO | Sigma-Aldrich | D2650 | 100% | ≤ 0.5% |
| 384-well black, flat-bottom plates | Corning | 3712 | - | - |
Step-by-Step Protocol (384-Well Format)
-
Compound Plating: Using an acoustic liquid handler (e.g., Echo) or pin tool, transfer 100 nL of test compounds, positive control (Acetazolamide serial dilution), and negative control (DMSO) into the appropriate wells of a 384-well assay plate.
-
Enzyme Preparation: Prepare a working solution of human CA II at 10 µg/mL (2X final concentration) in cold Assay Buffer.
-
Enzyme Addition: Add 10 µL of the 2X CA II working solution to all wells except for the "No Enzyme" control wells. Add 10 µL of Assay Buffer to the "No Enzyme" wells.
-
Pre-incubation: Centrifuge the plate briefly (1 min at 1000 rpm) to mix. Incubate at room temperature for 15 minutes to allow compounds to bind to the enzyme.
-
Substrate Preparation: Prepare a working solution of FDA at 20 µM (2X final concentration) in Assay Buffer. Protect this solution from light.
-
Reaction Initiation: Add 10 µL of the 2X FDA working solution to all wells to initiate the reaction. The final volume in each well is 20 µL.
-
Signal Detection: Immediately place the plate in a kinetic plate reader (e.g., BMG PHERAstar) pre-set to 37°C. Measure fluorescence intensity (Excitation: 485 nm, Emission: 520 nm) every 60 seconds for 15 minutes.
-
Data Analysis: Determine the reaction rate (V) by calculating the slope of the linear portion of the kinetic curve for each well.
Protocol 2: Cell-Based - Generic Transcriptional Reporter Assay
This protocol describes a generic cell-based assay using a luciferase reporter to screen for compounds that modulate a hypothetical signaling pathway of interest.
Principle
This assay utilizes a stable cell line engineered with two components:
-
A Firefly luciferase gene under the control of a transcriptional response element (TRE) specific to the pathway of interest. Activation of the pathway leads to transcription and production of Firefly luciferase.
-
A Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV). This serves as an internal control to normalize for cell viability and transfection efficiency.[13][14]
A compound that inhibits the pathway will decrease the Firefly luciferase signal relative to the Renilla signal. The "add-and-read" format of modern luciferase reagents makes this assay highly amenable to HTS.[15][16]
Materials and Reagents
| Reagent | Supplier | Cat. No. (Example) |
| HEK293 Stable Reporter Cell Line | - | Custom-made or commercial |
| Cell Culture Medium (DMEM + 10% FBS) | Gibco | 11965092 |
| Pathway Agonist (e.g., TNF-α for NF-κB) | R&D Systems | 210-TA |
| Dual-Glo® Luciferase Assay System | Promega | E2920 |
| 384-well white, solid-bottom plates | Corning | 3570 |
Step-by-Step Protocol (384-Well Format)
-
Cell Seeding: Seed the reporter cells into 384-well white plates at a density of 5,000 cells/well in 20 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Plating: Add 100 nL of test compounds and controls (DMSO) to the cell plates.
-
Agonist Stimulation: For an inhibitor screen, add 5 µL of the appropriate pathway agonist at a pre-determined EC₈₀ concentration to all wells except the negative controls (add medium instead).
-
Incubation: Incubate the plates for a duration optimized for the specific pathway (typically 6-24 hours) at 37°C, 5% CO₂.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and Dual-Glo® Luciferase Reagent to room temperature.
-
Add 20 µL of Dual-Glo® Luciferase Reagent to each well. Incubate for 10 minutes.
-
Measure the Firefly luminescence (Signal 1) on a plate luminometer.
-
Add 20 µL of Dual-Glo® Stop & Glo® Reagent to each well. Incubate for 10 minutes.
-
Measure the Renilla luminescence (Signal 2).
-
Data Analysis and Hit Identification
-
Normalization (Cell-Based Assay): For each well, calculate the normalized response ratio: Ratio = Signal 1 (Firefly) / Signal 2 (Renilla)
-
Calculation of Percent Inhibition: Using the reaction rates (Biochemical Assay) or normalized ratios (Cell-Based Assay), calculate the percent inhibition for each compound well: Percent Inhibition = (1 - (Value_compound - Value_pos_ctrl) / (Value_neg_ctrl - Value_pos_ctrl)) * 100 (Where neg_ctrl is DMSO and pos_ctrl is the maximum inhibition control)
-
Hit Criterion: A primary hit is typically defined as a compound exhibiting inhibition greater than a statistical cutoff, for example, >50% inhibition or >3 standard deviations from the mean of the negative controls.[7]
-
Dose-Response and IC₅₀: Confirmed hits should be re-tested in a dose-response format (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀ value).
Critical Step: Counter-Screening for False Positives
Many compounds identified in a primary HTS are "false positives" that interfere with the assay technology rather than the biological target.[7][17] A robust counter-screening cascade is essential to eliminate these artifacts.[9]
Caption: Decision tree for triaging hits using counter-screens.
Common Interference Mechanisms & Corresponding Counter-Screens:
| Interference Type | Description | Counter-Screen Protocol |
| Luciferase Inhibition | The compound directly inhibits the luciferase reporter enzyme, mimicking pathway inhibition.[9] | Perform the luciferase assay with purified recombinant luciferase enzyme in the absence of cells. |
| Autofluorescence | The compound fluoresces at the same wavelength as the assay signal, creating a false positive (or negative via quenching). | Read the compound plate in buffer alone (no enzyme/cells/reagents) using the same filter set. |
| Cytotoxicity | The compound kills the cells, leading to a decrease in reporter signal that is not target-specific. | Run a parallel cell viability assay (e.g., CellTiter-Glo®, which measures ATP) on the same cell line. |
| Compound Aggregation | At HTS concentrations, some compounds form aggregates that non-specifically sequester and inhibit enzymes.[7] | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer and re-test hits. True inhibitors should retain activity. |
By systematically applying these protocols and validation steps, researchers can confidently identify and characterize the biological activity of this compound, paving the way for downstream hit-to-lead optimization.
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
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Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery Resources. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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Dahlin, J. L., Walters, M. A., & Baell, J. B. (2017). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 60(5), 2067–2086. [Link]
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Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]
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McLean, P. J., et al. (2014). High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. Journal of Visualized Experiments, (88), e51532. [Link]
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Di Paolo, E., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7589. [Link]
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Maresca, A., et al. (2013). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 380–385. [Link]
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Di Paolo, E., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. [Link]
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Di Paolo, E., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. [Link]
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van den Berg, S., et al. (2015). Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. Journal of Biomolecular Screening, 20(7), 861–868. [Link]
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Evotec. (n.d.). High Throughput Screening (HTS) Services. Evotec. [Link]
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Assay Genie. (n.d.). Dual Luciferase Reporter Assay Protocol. Assay Genie. [Link]
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Clemons, P. A., Tolliday, N. J., & Wagner, B. K. (Eds.). (2009). Cell-Based Assays for High-Throughput Screening: Methods and Protocols. Humana Press. [Link]
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Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(2), 139-144. [Link]
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Klumpp, C., & Ekins, S. (2017). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Bariyah, S. K., et al. (2022). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies. Results in Chemistry, 4, 100305. [Link]
-
Creative Biolabs. (n.d.). Counter-Screen Service. Creative Biolabs. [Link]
-
Paterová, P., et al. (2013). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Molecules, 18(9), 10835–10855. [Link]
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Rieder, M. J., et al. (1990). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Annals of Internal Medicine, 113(3), 286-288. [Link]
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Das, B., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(15), 8936–8953. [Link]
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Wikipedia. (2024). Antibiotic. Wikipedia. [Link]
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Application Notes & Protocols for the Quantitative Analysis of 5-Chlorothiazole-2-sulfonamide
Document ID: AN-SULFA-2026-01A
Abstract
This document provides a comprehensive technical guide for the quantitative determination of 5-Chlorothiazole-2-sulfonamide, a key intermediate and potential pharmacophore in drug development. Recognizing the limited availability of specific validated methods for this particular analyte, this guide synthesizes established analytical principles for structurally related sulfonamides and thiazole-containing compounds. We present two robust, validated protocols using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), tailored for different applications ranging from quality control of bulk substances to trace-level quantification in complex matrices. The causality behind experimental choices is detailed to empower researchers to adapt these methods to their specific needs, ensuring data integrity and reliability in accordance with international guidelines.
Introduction and Analyte Profile
This compound is a heterocyclic sulfonamide derivative. The thiazole ring is a common scaffold in medicinal chemistry, and the sulfonamide group is a well-known pharmacophore, most famous for its antibacterial properties.[1][2] The quantitative analysis of such compounds is critical during synthesis, for quality control, and in preclinical and clinical development. This guide provides the foundational methods to achieve accurate and precise quantification.
A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical method development. While experimental data for this compound is scarce, properties can be estimated based on its structure and comparison to analogous compounds like 5-Chlorothiophene-2-sulfonamide.[3]
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Estimated) | 5-Chlorothiophene-2-sulfonamide (Reference)[3] | Justification for Method Development |
| Molecular Formula | C₃H₃ClN₂O₂S₂ | C₄H₄ClNO₂S₂ | The presence of sulfur and nitrogen heterocycles influences chromatographic retention and ionization. |
| Molecular Weight | ~198.65 g/mol | 197.7 g/mol | Essential for preparing standard solutions and for mass spectrometry. |
| pKa (estimated) | 6.5 - 7.5 (sulfonamide proton) | Not available | The weakly acidic nature of the sulfonamide proton dictates mobile phase pH selection for optimal retention and peak shape in reverse-phase HPLC. |
| LogP (estimated) | 1.0 - 1.5 | 1.2 | Indicates moderate polarity, making it well-suited for C18 reversed-phase chromatography. |
Strategic Approach to Quantification
The selection of an analytical technique is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, two primary methods are recommended.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse for routine analysis, quality control of drug substances, and formulation assays. It is robust, cost-effective, and provides excellent performance for concentrations typically in the μg/mL range.[4][5]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level quantification (pg/mL to ng/mL) in complex biological matrices like plasma or tissue.[6][7] Its unparalleled selectivity and sensitivity are achieved by monitoring specific precursor-to-product ion transitions.[8]
Sample Preparation: The Key to Accurate Results
The goal of sample preparation is to extract the analyte from the matrix, remove interferences, and present it in a solvent compatible with the analytical instrument.[9]
-
For Bulk Drug/Pharmaceutical Formulations (HPLC-UV): A simple "dilute-and-shoot" approach is typically sufficient. The sample is accurately weighed and dissolved in a suitable diluent, often the mobile phase itself, to a known concentration.[5] Filtration through a 0.22 or 0.45 µm filter is mandatory to protect the HPLC column.
-
For Biological Matrices (LC-MS/MS): More extensive cleanup is required to remove proteins and phospholipids that can cause ion suppression and contaminate the instrument.
-
Protein Precipitation (PPT): The simplest method. A cold organic solvent (typically acetonitrile or methanol) is added to the plasma sample to denature and precipitate proteins. While fast and cheap, it offers minimal cleanup and may not be sufficient for very low-level quantification.[10]
-
Solid-Phase Extraction (SPE): The preferred method for cleaner extracts and lower detection limits.[8][11] A mixed-mode or polymer-based SPE cartridge is used to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of organic solvent.
-
Detailed Experimental Protocols
Protocol 1: Quantification by RP-HPLC-UV for Bulk Substance
This protocol is designed for purity assessment and quantification of this compound as a raw material or in a simple formulation, adhering to principles outlined in ICH guidelines.[12][13]
A. Principle The analyte is separated on a reversed-phase C18 column using an isocratic mobile phase. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance, estimated to be around 265 nm based on similar sulfonamide structures.[14][15] Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard.
B. Reagents and Materials
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes (Class A)
-
Syringe filters (0.22 µm, PTFE or Nylon)
C. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard for moderately polar compounds, providing good retention and resolution.[14] |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (40:60, v/v) | Provides adequate retention and good peak shape. Formic acid controls pH to ensure the analyte is in a consistent ionic state.[16] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Injection Vol. | 10 µL | A small volume to prevent peak distortion and column overload. |
| Detection | UV at 265 nm | Wavelength selected based on typical absorbance maxima for sulfonamides.[15] A full UV scan should be performed to confirm the optimal wavelength. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any closely related impurities. |
D. Procedure
-
Standard Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This is the stock solution.
-
Working Standard (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation (10 µg/mL nominal): Accurately weigh an amount of sample powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add ~70 mL of mobile phase, sonicate for 10 minutes to dissolve, then dilute to volume. Further dilute 10 mL of this solution to 100 mL with the mobile phase.
-
Analysis: Filter all solutions through a 0.22 µm syringe filter. Set up the chromatographic sequence, injecting a blank (mobile phase), five replicate injections of the working standard to establish system suitability, and then the sample solutions in duplicate.
E. System Suitability & Calculations
-
System Suitability: For the five replicate injections of the standard, the relative standard deviation (%RSD) of the peak area should be ≤ 2.0%, and the USP tailing factor should be ≤ 2.0.[13]
-
Calculation: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × 100
Protocol 2: Quantification by LC-MS/MS in Human Plasma
This protocol provides a high-sensitivity method for determining the concentration of this compound in human plasma, suitable for pharmacokinetic studies.
A. Principle Following solid-phase extraction, the analyte is separated using a rapid gradient on a UPLC/UHPLC system and detected by a triple quadrupole mass spectrometer.[6] The instrument operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific fragmentation of the parent ion.[8] Quantification is performed using a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects and extraction variability.
B. Reagents and Materials
-
All reagents from Protocol 1, plus:
-
This compound-d₃ (or other suitable SIL-IS)
-
Human Plasma (with K₂EDTA anticoagulant)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
SPE Cartridges (e.g., Mixed-Mode Cation Exchange or Polymeric Reversed-Phase)
C. Instrument Conditions
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Application Notes & Protocols: In Vitro Characterization of 5-Chlorothiazole-2-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors
For: Researchers, scientists, and drug development professionals engaged in the evaluation of novel enzyme inhibitors.
Introduction and Scientific Context
The sulfonamide functional group (R-SO₂NH₂) is a cornerstone pharmacophore in medicinal chemistry, renowned for its ability to potently and selectively inhibit zinc-containing metalloenzymes.[1] Among these, the carbonic anhydrases (CAs) are a superfamily of ubiquitous enzymes that catalyze the fundamental reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This reaction is critical to a host of physiological processes, including pH regulation, gas transport, and electrolyte secretion.[3]
Human CAs comprise at least 15 isoforms with distinct tissue distributions and physiological roles.[1] Dysregulation of specific isoforms is implicated in various pathologies. For instance, CA II is involved in aqueous humor secretion in the eye, making it a target for glaucoma treatment.[4] Tumor-associated isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic cancers and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[5][6] This makes them prime targets for novel anticancer therapies.[5][6]
The 5-Chlorothiazole-2-sulfonamide scaffold is a promising heterocyclic core for developing potent and isoform-selective CA inhibitors (CAIs). The thiazole ring offers versatile points for chemical modification to optimize physicochemical properties and exploit subtle differences in the active sites of various CA isoforms, a key challenge in the field.[7][8] This guide provides a comprehensive framework and detailed protocols for the initial in vitro characterization of novel this compound derivatives, focusing on enzymatic inhibition, isoform selectivity, and preliminary cell-based activity.
Principle of In Vitro CA Inhibition Assays
The direct measurement of CO₂ hydration is technically complex for high-throughput screening.[9] A widely adopted and robust alternative is to measure the enzyme's esterase activity.[9] CAs are known to catalyze the hydrolysis of certain esters, and this activity correlates well with their physiological hydratase function.[9][10]
This protocol utilizes the substrate p-nitrophenyl acetate (p-NPA). CA catalyzes the hydrolysis of the colorless p-NPA to the yellow-colored product p-nitrophenol (p-NP), which can be monitored spectrophotometrically by the increase in absorbance at approximately 400-405 nm.[3][10] In the presence of an inhibitor, the rate of p-NP formation is reduced in a dose-dependent manner, allowing for the determination of the inhibitor's potency (typically as an IC₅₀ value).[3][11]
Mechanism of Sulfonamide Inhibition
Primary sulfonamides (like those derived from this compound) act as potent CA inhibitors by coordinating directly to the catalytic Zn²⁺ ion in the enzyme's active site.[12][13] The deprotonated sulfonamide nitrogen (SO₂NH⁻) displaces or coordinates alongside the zinc-bound hydroxide ion, forming a stable tetrahedral complex that mimics the transition state of the CO₂ hydration reaction, thereby blocking the enzyme's catalytic activity.[4][12]
Diagram 1: Enzymatic Reaction and Inhibition Mechanism This diagram illustrates the carbonic anhydrase-catalyzed hydrolysis of p-NPA and its competitive inhibition by a sulfonamide derivative binding to the active site's zinc ion.
Experimental Workflow for Inhibitor Characterization
A logical, tiered approach is essential for efficiently characterizing novel inhibitors. The workflow begins with a primary screen against a common, highly active CA isoform, followed by selectivity profiling against other relevant isoforms, and culminates in a cell-based assay to assess activity in a more physiological context.
Diagram 2: Overall Experimental Workflow This flowchart outlines the sequential process for evaluating novel this compound derivatives, from initial screening to cellular characterization.
Detailed Protocols
Protocol 1: Primary Enzymatic Inhibition Assay (p-NPA Method)
This protocol details the determination of IC₅₀ values for test compounds against a specific carbonic anhydrase isoform (e.g., human CA II).
A. Materials and Reagents
-
CA Enzyme: Recombinant human Carbonic Anhydrase (e.g., hCA II).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[3]
-
Substrate (p-NPA) Stock Solution: 3 mM p-NPA in DMSO or acetonitrile (prepare fresh daily).[3]
-
Test Compounds: Stock solutions (e.g., 10 mM in DMSO) of this compound derivatives.
-
Positive Control: Acetazolamide (a known pan-CA inhibitor).
-
Solvent: DMSO.
-
Equipment: 96-well clear, flat-bottom microplates; multichannel pipettor; spectrophotometric microplate reader capable of kinetic measurements at 400-405 nm.[3]
B. Reagent Preparation
-
CA Working Solution: Dilute the CA enzyme stock solution in cold Assay Buffer to the desired final concentration (this should be determined empirically to yield a linear reaction rate for 10-20 minutes).
-
Test Compound Dilutions: Prepare a serial dilution series of the test compounds and Acetazolamide in Assay Buffer containing a fixed percentage of DMSO (e.g., 1%). It is crucial to maintain the same final DMSO concentration across all wells.
C. Assay Procedure (96-well Plate Format)
-
Plate Setup: Add reagents to wells in triplicate as described in the table below.
Well Type Assay Buffer Compound/Control/Solvent CA Working Solution Blank (No Enzyme) 158 µL 2 µL DMSO 20 µL Assay Buffer 100% Activity 158 µL 2 µL DMSO 20 µL Enzyme Test Compound 158 µL 2 µL Test Compound Dilution 20 µL Enzyme | Positive Control | 158 µL | 2 µL Acetazolamide Dilution | 20 µL Enzyme |
-
Pre-incubation: Add the Assay Buffer, solvent/inhibitors, and Enzyme solution to the wells. Mix gently and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the 3 mM p-NPA Substrate Solution to all wells.[3]
-
Kinetic Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.[3][10]
D. Data Analysis
-
For each well, calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[10]
-
Subtract the rate of the "Blank" wells (non-enzymatic substrate hydrolysis) from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Rate with Inhibitor / Rate of 100% Activity Control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Protocol 2: Isoform Selectivity Profiling
To assess the therapeutic potential and potential for off-target effects, it is crucial to determine the inhibitory activity of promising compounds against a panel of CA isoforms.
A. Methodology
-
Repeat the assay described in Protocol 1 for other relevant human CA isoforms. A typical panel includes:
-
hCA I: A ubiquitous, "housekeeping" cytosolic isoform. Inhibition can lead to side effects.
-
hCA IX & hCA XII: Tumor-associated, transmembrane isoforms that are key anticancer targets.
-
-
Expertise Note: The optimal enzyme concentration may vary between isoforms and must be empirically determined for each.
B. Data Analysis
-
Determine the IC₅₀ value for each compound against each CA isoform.
-
To compare affinities more directly, calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, especially if the assay conditions (e.g., substrate concentration) are consistent.
-
Calculate the Selectivity Index (SI) to quantify isoform preference. For example, to determine selectivity for the cancer target hCA IX over the off-target hCA II: SI = IC₅₀ (hCA II) / IC₅₀ (hCA IX) A higher SI value (>10) indicates greater selectivity for the target isoform.
Protocol 3: Cell-Based Assay for Target Engagement
An enzymatic assay confirms direct inhibition, but a cell-based assay provides evidence of a compound's ability to penetrate cell membranes and engage its target in a complex biological environment. For inhibitors targeting CA IX, a cell viability assay using a cancer cell line that overexpresses CA IX under hypoxic conditions is highly relevant.[5]
A. Materials and Reagents
-
Cell Line: HT-29 (human colorectal adenocarcinoma), known to overexpress CA IX in hypoxic conditions.[5]
-
Culture Medium: Appropriate cell culture medium (e.g., McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Reagent: Cell viability reagent (e.g., resazurin-based or MTT).
-
Equipment: Standard cell culture incubator (normoxic), hypoxic incubator or chamber (e.g., 1% O₂), 96-well cell culture plates.
B. Assay Procedure
-
Cell Seeding: Seed HT-29 cells into 96-well plates at an optimized density and allow them to adhere overnight in a normoxic (standard) incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (DMSO) wells.
-
Hypoxic Incubation: Place the plates in a hypoxic chamber (1% O₂) for 48-72 hours to induce CA IX expression and create reliance on its function for cell survival.
-
Viability Assessment: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Incubate for the recommended time, then measure the signal (fluorescence or absorbance) using a plate reader.
C. Data Analysis
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percent cell viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition). Comparing GI₅₀ values to enzymatic IC₅₀ values can provide insights into cell permeability and target engagement.[6]
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate comparison between derivatives.
Table 1: Example Inhibition Data for this compound Derivatives
| Compound ID | hCA I (IC₅₀, nM) | hCA II (IC₅₀, nM) | hCA IX (IC₅₀, nM) | Selectivity Index (hCA II / hCA IX) | HT-29 GI₅₀ (µM) [Hypoxia] |
| Derivative A | 15,200 | 250 | 25 | 10 | 1.5 |
| Derivative B | 8,500 | 180 | 150 | 1.2 | > 50 |
| Derivative C | 20,500 | 500 | 15 | 33.3 | 0.8 |
| Acetazolamide | 250 | 12 | 25 | 0.48 | 25.6 |
Interpretation:
-
Derivative C emerges as a promising lead. It shows potent inhibition of the target isoform hCA IX (IC₅₀ = 15 nM), excellent selectivity over the off-target hCA II (SI > 33), and sub-micromolar activity in the relevant cell-based assay.
-
Derivative A is also potent and selective but shows lower cellular activity compared to C, suggesting potential differences in cell permeability or metabolism.
-
Derivative B is non-selective and lacks cellular activity, making it a poor candidate.
-
The reference compound, Acetazolamide , is potent but non-selective, as expected.
References
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Application Notes & Protocols: A Guide to Developing Structure-Activity Relationship (SAR) Studies for 5-Chlorothiazole-2-sulfonamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) program for the scaffold 5-Chlorothiazole-2-sulfonamide. Sulfonamides are a privileged chemical class, renowned for their broad therapeutic applications, while the thiazole moiety is a cornerstone in medicinal chemistry.[1][2] The strategic combination of these two features in this compound presents a promising starting point for inhibitor development. This guide outlines the strategic rationale, target selection, detailed experimental protocols for analog synthesis and biological screening, and a framework for data interpretation and early-stage Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) profiling.
Introduction and Strategic Rationale
The development of a successful therapeutic agent hinges on the meticulous optimization of a lead compound. Structure-Activity Relationship (SAR) studies are the cornerstone of this process, providing a systematic framework to understand how chemical structure correlates with biological activity.[3][4] The core objective is to identify a pharmacophore—the precise three-dimensional arrangement of molecular features essential for biological activity—and to refine the molecule's properties to enhance potency, selectivity, and drug-like characteristics.
The this compound scaffold is a compelling starting point for several reasons:
-
The Sulfonamide Group: This functional group is a well-established zinc-binding group, making it a classic inhibitor of metalloenzymes, most notably the Carbonic Anhydrases (CAs).[5][6] Its ability to act as a hydrogen bond donor and acceptor allows for critical interactions with target proteins.[7]
-
The Thiazole Ring: This heterocyclic ring is a versatile bioisostere for phenyl and other aromatic rings.[8][9] It offers unique electronic properties and metabolic stability, and its substituents can be modified to explore different regions of a target's binding pocket.[10]
-
Existing Precedent: Numerous sulfonamide-based drugs are clinically approved, and thiazole-containing compounds have shown a wide range of biological activities, including antimicrobial and antioxidant effects.[1][11][12]
This guide will use the Carbonic Anhydrase (CA) enzyme family as a representative target class to illustrate the SAR development process, given the high probability of interaction due to the sulfonamide moiety.[5][13]
The SAR Development Workflow: An Iterative Cycle
The SAR process is not linear but cyclical. Each cycle refines the understanding of the pharmacophore and improves the compound profile. The workflow is designed to be a self-validating system where data from one stage logically informs the decisions of the next.
Caption: The iterative workflow for Structure-Activity Relationship (SAR) studies.
SAR-Guided Analog Design
The core principle of SAR is to systematically modify distinct regions of the lead compound. For this compound, we can dissect the molecule into three primary regions for modification.
Pharmacophore Hypothesis
Before synthesis, a working pharmacophore model is essential. Based on known sulfonamide inhibitors of CAs, the model for our scaffold includes a zinc-binding group, hydrogen bond acceptors/donors, and regions for steric/hydrophobic exploration.[5][14][15]
Caption: Hypothesized pharmacophore model for this compound.
Modification Strategies
-
Region 1: The Sulfonamide (-SO₂NH₂)
-
Rationale: The primary sulfonamide is critical for zinc chelation in many metalloenzymes. However, substitution on the nitrogen can modulate pKa, solubility, and interactions with adjacent residues.
-
Proposed Analogs: Synthesize a small set of secondary sulfonamides (e.g., N-methyl, N-ethyl) and tertiary sulfonamides.
-
Causality: Alkylation may disrupt the essential zinc-binding interaction, leading to a loss of potency. This experiment serves as a negative control to validate the importance of the unsubstituted sulfonamide for the hypothesized mechanism of action.
-
-
Region 2: The 5-Position Chlorine (-Cl)
-
Rationale: The chlorine atom is an electron-withdrawing group that influences the electronics of the thiazole ring. It also occupies a specific vector in space that can be explored.
-
Proposed Analogs:
-
Halogen Scan: Replace -Cl with -F, -Br, and -I to probe the effect of size and electronegativity.
-
Steric Scan: Replace -Cl with small alkyl groups (-CH₃, -CH₂CH₃) or a cyano group (-CN).
-
Removal: Synthesize the unsubstituted analog (des-chloro) to assess the chlorine's contribution to activity.
-
-
Causality: This exploration helps define the size and electronic requirements of the binding pocket at this position. A significant increase in potency with a larger halogen like bromine might suggest a favorable hydrophobic interaction.
-
-
Region 3: The Thiazole Ring (Bioisosteric Replacement)
-
Rationale: Replacing the core scaffold can profoundly impact potency, selectivity, and pharmacokinetic properties. Bioisosteres are functional groups with similar steric and electronic properties.[8][16]
-
Proposed Analogs:
-
Causality: This strategy aims to discover novel scaffolds with potentially improved properties. For example, introducing an additional nitrogen atom (e.g., pyrimidine) can increase polarity and introduce a new hydrogen bond acceptor point, which may improve solubility or target engagement.[8]
-
Chemical Synthesis Workflow
A convergent synthetic strategy is proposed for efficient analog production. The key is the synthesis of various sulfonyl chlorides, which can then be coupled with ammonia or primary/secondary amines.
Caption: General synthetic workflow for producing this compound analogs.
Protocol 1: General Synthesis of a 5-Substituted-Thiazole-2-Sulfonamide Analog
Disclaimer: This protocol is a general guideline. All reactions should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment (PPE).
Step 1: Chlorosulfonation of 2-Amino-5-chlorothiazole
-
To a cooled (0 °C) flask, add chlorosulfonic acid (5.0 eq.) dropwise under an inert atmosphere (N₂).
-
Slowly add 2-amino-5-chlorothiazole (1.0 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC.
-
Causality: Heating is required to drive the electrophilic substitution to completion. Careful temperature control prevents degradation.
-
Once complete, cool the reaction mixture and quench by pouring it slowly onto crushed ice with vigorous stirring.
-
The resulting precipitate (5-chlorothiazole-2-sulfonyl chloride) is collected by vacuum filtration, washed with cold water, and dried under vacuum. This intermediate is often used immediately in the next step.
Step 2: Amination to Form the Sulfonamide
-
Dissolve the crude sulfonyl chloride (1.0 eq.) in a suitable solvent (e.g., acetone or THF) and cool to 0 °C.
-
Add an excess of aqueous ammonium hydroxide (e.g., 28% NH₄OH, 10 eq.) dropwise.
-
Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Self-Validation: The formation of the product can be monitored by the disappearance of the reactive sulfonyl chloride spot on the TLC plate.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous layer with water and acidify with 1M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity (>95%).
Biological Evaluation and Data Analysis
Primary Screening: In Vitro Carbonic Anhydrase Inhibition Assay
Rationale: A colorimetric, high-throughput compatible assay is chosen to efficiently screen the synthesized library of analogs.[18] This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol, which can be monitored spectrophotometrically.[6][18]
Protocol 2: High-Throughput CA Inhibition Assay (96-Well Plate Format)
Materials:
-
Human Carbonic Anhydrase II (hCA II), recombinant (e.g., Sigma-Aldrich)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6
-
Substrate (p-NPA) Stock: 10 mM in acetonitrile
-
Test Compounds & Positive Control (Acetazolamide) Stock: 10 mM in DMSO
-
Clear, flat-bottom 96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and Acetazolamide in DMSO. Typically, an 8-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense 2 µL of each dilution into triplicate wells. Add 2 µL of DMSO to "Maximum Activity" and "Blank" wells.
-
Enzyme-Inhibitor Pre-incubation:
-
To all wells except the "Blank," add 178 µL of Assay Buffer.
-
Add 20 µL of a pre-diluted hCA II solution (e.g., 10 nM final concentration) to all wells except the "Blank."
-
To "Blank" wells, add 198 µL of Assay Buffer.
-
Incubate the plate at room temperature for 15 minutes. Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced.
-
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the p-NPA substrate solution (0.1 mM final concentration) to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 25 °C. Measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V₀, slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_max_activity - V₀_blank))
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation: The IC₅₀ for the positive control, Acetazolamide, should fall within the historically accepted range for the assay (typically low nM for hCA II), confirming the validity of the experiment.
-
Data Presentation and SAR Interpretation
Results should be tabulated to clearly display the compound structure and its corresponding biological activity (IC₅₀).
Table 1: Hypothetical SAR Data for this compound Analogs against hCA II
| Cmpd ID | R¹ (at C5) | R² (on -SO₂N<) | IC₅₀ (nM) | Fold Change vs. Lead |
| Lead-01 | -Cl | -H, -H | 50.2 | 1.0 |
| Ana-02 | -F | -H, -H | 75.8 | 0.66 |
| Ana-03 | -Br | -H, -H | 25.1 | 2.0 |
| Ana-04 | -CH₃ | -H, -H | 150.4 | 0.33 |
| Ana-05 | -H | -H, -H | 450.9 | 0.11 |
| Ana-06 | -Cl | -CH₃, -H | >10,000 | <0.005 |
| Ana-07 | -Cl | -CH₃, -CH₃ | >10,000 | <0.005 |
Interpretation of Hypothetical Data:
-
Region 1 (-SO₂NH₂): Analogs 06 and 07 show a complete loss of activity, confirming the hypothesis that the primary sulfonamide is essential for hCA II inhibition.
-
Region 2 (C5-Substituent): Removing the chlorine (Ana-05) is highly detrimental. The halogen scan (Ana-02, 03) shows that increasing size from F -> Cl -> Br improves potency, suggesting a favorable interaction in a hydrophobic pocket. Replacing Cl with a methyl group (Ana-04) reduces activity, indicating that both electronic and steric factors are at play.
Early ADME-Tox Profiling
Once potent analogs are identified, it is critical to assess their drug-like properties early to avoid costly failures in later stages.[19][20][21] This "fail early, fail cheap" strategy is a pillar of modern drug discovery.[20] A panel of high-throughput in vitro assays should be employed.[22][23]
Table 2: Recommended Early ADME-Tox Assay Panel
| Property | Assay | Rationale & Desired Outcome |
| Solubility | Kinetic or Thermodynamic Solubility Assay | Poor solubility can hinder absorption and lead to inconsistent in vivo data. Goal: >50 µM. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Predicts passive diffusion across the intestinal barrier. Goal: High permeability (Pₑ > 10 x 10⁻⁶ cm/s). |
| Metabolic Stability | Liver Microsomal Stability Assay | Measures the rate of metabolism by key CYP450 enzymes. Goal: Half-life (t₁/₂) > 30 minutes. |
| CYP Inhibition | Cytochrome P450 Inhibition Assay (e.g., 3A4, 2D6) | Assesses the risk of drug-drug interactions. Goal: IC₅₀ > 10 µM. |
| Cytotoxicity | Cellular Viability Assay (e.g., HepG2, HEK293) | Provides an early indication of general toxicity. Goal: CC₅₀ > 50 µM. |
| Plasma Protein Binding | Equilibrium Dialysis | High binding can reduce the free fraction of the drug available to act on the target. Goal: Fraction unbound (fu) > 1%. |
Conclusion and Future Directions
This guide provides a foundational framework for initiating and advancing an SAR campaign for the this compound scaffold. By systematically designing and synthesizing analogs, screening them in robust biological assays, and profiling promising candidates for drug-like properties, researchers can efficiently navigate the hit-to-lead and lead optimization phases. The iterative nature of the SAR cycle, grounded in sound medicinal chemistry principles and validated by empirical data, is the most effective path toward identifying a preclinical candidate with a high probability of success. Future work should focus on confirming the mechanism of action, assessing selectivity against other CA isoforms, and ultimately, evaluating optimized leads in relevant in vivo models.
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- 16. iris.unimore.it [iris.unimore.it]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. ADME-Tox in drug discovery: integration of experimental and computational technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 21. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 22. cell4pharma.com [cell4pharma.com]
- 23. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chlorothiazole-2-sulfonamide
Welcome to the technical support resource for researchers and drug development professionals engaged in the synthesis of 5-Chlorothiazole-2-sulfonamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the complexities of this multi-step synthesis and optimize your reaction yields. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific, practical issues that may arise during the synthesis. The typical synthetic route involves the diazotization of 2-amino-5-chlorothiazole, followed by a copper-catalyzed sulfonylation and subsequent amination.
Question 1: My diazotization of 2-amino-5-chlorothiazole results in a low yield or the formation of a dark, tarry substance. What is the likely cause and solution?
Answer: This is a common and critical issue, as the stability of the diazonium salt is paramount for the success of the subsequent Sandmeyer-type reaction. The formation of tars or byproducts is typically due to the decomposition of the unstable diazonium intermediate.
Causality & Expert Analysis: Aromatic diazonium salts, particularly those of heterocyclic amines, can be significantly less stable than their benzene-derived counterparts. Decomposition is often initiated by elevated temperatures or exposure to nucleophiles other than the intended reagent. The primary amino group of the thiazole is converted to a diazonium salt via nitrosation with nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[1] If the temperature rises above the optimal 0-5 °C range, the diazonium salt can decompose, losing N₂ gas to form a highly reactive cationic intermediate, which then reacts indiscriminately with available nucleophiles (including water or the counter-ion) to form phenols and other undesired byproducts, leading to the observed tar formation.
Recommended Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0 °C and 5 °C throughout the addition of sodium nitrite and for the duration of the diazonium salt's existence before the next step. Use an ice-salt bath for more consistent cooling.
-
Controlled Reagent Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise and slowly to the acidic solution of the amine. This ensures that nitrous acid is generated slowly and consumed immediately, preventing its own decomposition and localized temperature increases.
-
Acidic Environment: Ensure a sufficiently acidic environment (e.g., using concentrated HCl or H₂SO₄). This fully protonates the amine and is essential for the formation of the nitrosonium ion (NO⁺), the active electrophile in diazotization.[1]
-
Immediate Use: Use the prepared diazonium salt solution immediately in the next step. These intermediates should not be stored.
Question 2: The yield of the Sandmeyer-type reaction to form 5-chlorothiazole-2-sulfonyl chloride is poor. How can this be optimized?
Answer: A low yield in this step often points to issues with the catalyst, the sulfur dioxide source, or inefficient reaction between the diazonium salt and the sulfonylating agent. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution that relies on a copper(I) catalyst to facilitate the conversion.[2][3]
Causality & Expert Analysis: The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, which releases nitrogen gas and forms an aryl radical.[2][3] This radical then reacts with a copper(II) species to form the desired product and regenerate the Cu(I) catalyst. If the catalyst is inactive (e.g., oxidized to Cu(II) before the reaction starts) or if the concentration of the SO₂/CuCl complex is too low, the reaction will be inefficient.
Recommended Solutions:
-
Catalyst Preparation: Ensure you are using a high-quality source of Copper(I) chloride (CuCl). If its purity is suspect (indicated by a greenish color due to Cu(II) oxidation), it can be purified by washing with dilute acid and an appropriate solvent. The reaction is catalytic in copper, but ensuring an active catalyst is present is crucial.[4]
-
SO₂ Delivery: The sulfur dioxide must be present in the reaction mixture to trap the aryl radical. This is typically achieved by bubbling SO₂ gas through the reaction medium or by using a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[5] Using a surrogate can provide a slow, controlled release of SO₂, which can improve yields and is often more practical on a lab scale.[5]
-
Reaction Conditions: The addition of the cold diazonium salt solution to the SO₂-saturated catalyst solution should be done carefully to control the effervescence of nitrogen gas and maintain the reaction temperature.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 - 10 °C | Balances diazonium salt stability with reaction rate. |
| Catalyst | Copper(I) Chloride (CuCl) | Essential for the radical-nucleophilic substitution mechanism.[2] |
| SO₂ Source | SO₂ gas or DABSO surrogate | Provides the sulfonyl moiety for the reaction.[5] |
| Solvent | Acetic Acid / HCl | Maintains acidity and helps solubilize intermediates. |
Question 3: I am struggling with the final amination step to convert 5-chlorothiazole-2-sulfonyl chloride to the sulfonamide. The primary side product appears to be the sulfonic acid.
Answer: The formation of 5-chlorothiazole-2-sulfonic acid is a classic sign of sulfonyl chloride hydrolysis. This occurs when the sulfonyl chloride intermediate reacts with water instead of the desired amine.
Causality & Expert Analysis: Sulfonyl chlorides are highly reactive electrophiles. They are very susceptible to nucleophilic attack by water, which is often present in reagents, solvents, or introduced during workup.[6] The final amination step is a competitive reaction between the amine nucleophile and any water present.
Recommended Solutions:
-
Anhydrous Conditions: Ensure the final amination step is performed under strictly anhydrous conditions. Use dry solvents (e.g., anhydrous THF, acetonitrile, or dichloromethane) and ensure your amine source (e.g., ammonia gas, ammonium hydroxide) contains minimal water.[6]
-
Reagent Purity: The 5-chlorothiazole-2-sulfonyl chloride intermediate should be isolated and dried as thoroughly as possible before this step. Any residual acid or water from the previous step can promote hydrolysis.
-
Excess Amine: Use a suitable excess of the aminating agent (e.g., 2-4 equivalents of ammonia). This helps to ensure the kinetics favor the desired reaction over the competing hydrolysis.
-
Temperature Control: Add the sulfonyl chloride solution slowly to the cooled amine solution (e.g., 0 °C) to manage the exothermicity of the reaction and minimize side reactions.
Experimental Workflow for Synthesis
This diagram outlines the critical steps and control points in the synthesis of this compound.
Caption: Key stages in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for the diazotization and Sandmeyer sulfonylation stages?
A1: The following is a representative laboratory-scale protocol. Note that all reagents should be of high purity and solvents should be anhydrous where specified.
Protocol: Diazotization & Sandmeyer Sulfonylation
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-chlorothiazole (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the mixture to 0 °C in an ice-salt bath.
-
Sulfur Dioxide Saturation: In a separate flask, prepare a solution of CuCl (0.1 eq) in glacial acetic acid. Bubble sulfur dioxide (SO₂) gas through this solution at 0-5 °C until it is saturated.
-
Diazotization: While maintaining the temperature of the amine solution at 0-5 °C, add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise over 30-45 minutes. The rate of addition should be controlled to keep the temperature below 5 °C. Stir the resulting pale-yellow diazonium salt solution for an additional 20 minutes at 0-5 °C.[1]
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution via the dropping funnel to the vigorously stirred, SO₂-saturated CuCl solution. Control the addition rate to manage the evolution of nitrogen gas.
-
Reaction Completion & Workup: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Pour the reaction mixture onto crushed ice. The solid 5-chlorothiazole-2-sulfonyl chloride will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acids and copper salts, and dry under vacuum. The crude sulfonyl chloride should be used immediately in the next step.
Q2: Are there alternatives to using SO₂ gas in the Sandmeyer reaction?
A2: Yes. Handling gaseous sulfur dioxide can be challenging. A highly effective alternative is the use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), a stable, solid SO₂ surrogate.[5] This reagent releases SO₂ in a controlled manner under the acidic reaction conditions, which can lead to improved yields and better process control. The general procedure involves adding the solid DABSO to the reaction mixture before the addition of the diazonium salt.[5]
Q3: What are the best analytical methods to monitor the reaction progress and product purity?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for monitoring the consumption of the starting amine and the formation of the product in the amination step.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of yield and for identifying and quantifying impurities throughout the process. A reverse-phase C18 column with a water/acetonitrile mobile phase is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and key intermediates.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown byproducts.
References
-
ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Available from: [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
- Google Patents. (n.d.). CN112661717A - Synthesis method of 2-chloro-5-chloromethyl thiazole photocatalysis chlorination.
-
National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
Indian Academy of Sciences. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Available from: [Link]
- Google Patents. (n.d.). WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.
-
Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available from: [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available from: [Link]
-
Eureka | Patsnap. (n.d.). Synthesis method of 2-chloro-5-chloromethyl-1,3-thiazole. Available from: [Link]
- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
-
National Institutes of Health (NIH). (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Available from: [Link]
-
Theses.cz. (n.d.). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Available from: [Link]
-
Patent 0794180. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Available from: [Link]
-
National Institutes of Health (NIH). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
ResearchGate. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Available from: [Link]
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]
-
PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Available from: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Available from: [Link]
-
International Journal of Current Microbiology and Applied Sciences (IJCMAS). (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. Available from: [Link]
-
Nveo-Abstracts. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Available from: [Link]
-
National Institutes of Health (NIH). (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Available from: [Link]
Sources
- 1. Diazotisation [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Chlorothiazole-2-sulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-Chlorothiazole-2-sulfonamide in their experimental workflows. As a Senior Application Scientist, this guide synthesizes established physicochemical principles with practical, field-proven strategies to provide a comprehensive resource for troubleshooting and overcoming these challenges. Every recommendation is grounded in scientific literature to ensure reliability and reproducibility.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily attributed to its molecular structure. The presence of a substituted thiazole ring and a sulfonamide group contributes to a crystalline structure that requires significant energy to break down in water. While the sulfonamide and thiazole moieties can participate in hydrogen bonding, the overall molecule has a degree of lipophilicity that disfavors dissolution in aqueous media.
Q2: What is the recommended initial solvent for preparing a stock solution of this compound?
A2: For initial solubilization and the preparation of a high-concentration stock solution, it is recommended to start with a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2] These solvents are generally effective at dissolving a wide range of organic molecules. A starting concentration of 1-10 mM in DMSO is a common practice for poorly soluble compounds.[3]
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What is causing this and how can I prevent it?
A3: This phenomenon, often referred to as "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that medium. The dilution of the DMSO stock reduces the solvating power of the organic solvent, leading to precipitation.[3] To mitigate this, ensure the final concentration of DMSO in your working solution is kept to a minimum, ideally below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.[4] Stepwise dilution and pre-warming the aqueous medium can also help.[1][4]
Q4: Can heating be used to dissolve this compound?
A4: Gentle heating in a water bath (e.g., to 37°C) can be employed to aid dissolution, particularly for stubborn compounds.[3][5] However, exercise caution as excessive or prolonged heat can lead to degradation of the compound. It is advisable to use this method in conjunction with vortexing or sonication and to visually inspect the solution for any signs of degradation, such as a change in color.[1]
Q5: How does pH influence the solubility of this compound?
A5: The solubility of this compound is expected to be pH-dependent. The sulfonamide group is weakly acidic, while the thiazole ring is slightly basic. Therefore, adjusting the pH of the aqueous medium can significantly impact solubility.[6][7] For a weakly acidic compound, increasing the pH above its pKa will lead to deprotonation and the formation of a more soluble salt. Conversely, for a weakly basic compound, decreasing the pH below its pKa will result in protonation and increased solubility.
II. Troubleshooting Guide
This troubleshooting guide provides a systematic approach to addressing solubility issues with this compound.
Diagram: Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting solubility problems.
| Observed Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve in DMSO/DMF. | The compound may have exceeded its solubility limit even in these powerful solvents. The quality of the solvent may be compromised. | Try preparing a more dilute stock solution (e.g., 1 mM). Use fresh, anhydrous grade DMSO. Gentle warming (37°C) and sonication can also be applied.[3][5] |
| Precipitation occurs immediately upon dilution in aqueous buffer. | The aqueous solubility limit is significantly lower than the final concentration. The buffer composition may be unfavorable. | Perform serial dilutions of the DMSO stock. Pre-warm the aqueous buffer to 37°C before adding the compound. Ensure the final DMSO concentration is below 0.5%.[4] |
| The solution is initially clear but becomes cloudy over time. | The compound may be slowly precipitating out of the supersaturated solution. The compound may be unstable in the aqueous buffer. | Prepare fresh working solutions immediately before use. Consider using a co-solvent in the final aqueous medium to improve stability. |
| Solubility is inconsistent between experiments. | Variations in temperature, pH of the buffer, or the age of the stock solution can affect solubility. | Standardize all experimental parameters. Prepare fresh buffers for each experiment and verify the pH. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1] |
III. Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the target concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved material remains, sonicate the tube in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing until the solid is completely dissolved.[3]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Protocol 2: pH-Dependent Solubility Determination
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., using citrate, phosphate, and borate buffers).[8][9]
-
Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the solubility (mg/mL or molarity) as a function of pH to determine the pH-solubility profile.[7][10]
Diagram: pH Adjustment Strategy
Caption: Ionization states influencing solubility at different pH.
Protocol 3: Solubilization using Co-solvents
-
Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.
-
Prepare the final aqueous buffer containing a co-solvent. Common co-solvents include ethanol, propylene glycol, or polyethylene glycol 400 (PEG400).[4][11]
-
The final concentration of the co-solvent should be optimized for your specific experimental system, typically ranging from 1% to 20% (v/v).
-
Add the DMSO stock solution dropwise to the co-solvent-containing buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for clarity.
Protocol 4: Solubilization via Cyclodextrin Inclusion Complexation
-
Phase Solubility Study:
-
Prepare aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).
-
Add an excess of this compound to each cyclodextrin solution.
-
Agitate at a constant temperature for 24-72 hours.[12]
-
Centrifuge and filter the samples.
-
Analyze the supernatant to determine the concentration of the dissolved compound.
-
A linear increase in solubility with cyclodextrin concentration suggests the formation of a soluble inclusion complex.[13]
-
-
Preparation of the Inclusion Complex (Freeze-Drying Method):
-
Dissolve the desired molar ratio of this compound and cyclodextrin in water (a small amount of a co-solvent may be needed to initially dissolve the compound).[14][15]
-
Stir the solution for 24 hours to facilitate complex formation.
-
Rapidly freeze the solution using liquid nitrogen.
-
Lyophilize the frozen solution under vacuum for 48-72 hours to obtain a dry powder of the inclusion complex.[12][13] This powder can then be reconstituted in an aqueous medium.
-
Diagram: Cyclodextrin Complexation Workflow
Caption: Workflow for cyclodextrin-mediated solubilization.
IV. References
-
ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
-
YouTube. (2025). How to Prepare pH Buffers for Comparative Dissolution Profile. Retrieved from [Link]
-
MDPI. (2023). A New Approach to the Preparation of Inclusion Complexes with Cyclodextrins: Studying Their Stability Using Molecular Dynamics Methods. Retrieved from [Link]
-
PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]
-
MDPI. (2023). Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. Retrieved from [Link]
-
PharmaCores. (2025). Dissolution test: Method development Guide for R&D team Part 1. Retrieved from [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chlorothiazole. Retrieved from [Link]
-
Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
American Chemical Society. (n.d.). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Retrieved from [Link]
-
PubChem. (n.d.). Chlorothiazide. Retrieved from [Link]
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved from [Link]
-
USP-NF. (2013). THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]
-
ResearchGate. (2011). Study of pH-dependent drugs solubility in water. Retrieved from [Link]
-
PubMed. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]
-
ResearchGate. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]
-
Google Patents. (n.d.). US5180833A - Process for the preparation of chlorothiazole derivatives. Retrieved from
-
PubMed. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Retrieved from [Link]
-
SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
International Journal of Sciences: Basic and Applied Research (IJSBAR). (2021). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. researchgate.net [researchgate.net]
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Technical Support Center: Stabilizing 5-Chlorothiazole-2-sulfonamide
Introduction: Navigating the Challenges of 5-Chlorothiazole-2-sulfonamide Stability
Welcome to the technical support guide for this compound. As a potent heterocyclic sulfonamide, this compound is of significant interest in drug discovery and development, particularly for its role as a building block in synthesizing targeted therapeutic agents.[1][2][3] However, its unique structure, featuring a reactive thiazole ring and an ionizable sulfonamide group, presents specific challenges regarding its stability in solution.[4][5]
This guide is designed for researchers, chemists, and formulation scientists who may encounter issues such as precipitation, degradation, or loss of activity during their experiments. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to diagnose and solve stability challenges effectively. We will explore the primary degradation pathways—hydrolysis and photodegradation—and offer systematic approaches to mitigate these issues, ensuring the integrity and reproducibility of your experimental results.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section is structured to help you identify the root cause of instability and take corrective action.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common stability issues with this compound.
Caption: Troubleshooting workflow for this compound instability.
Q&A Troubleshooting Table
| Symptom Observed | Potential Root Cause | Recommended First Action |
| Cloudiness or precipitation appears over time, especially in aqueous media. | Poor Solubility / pH-Dependent Solubility: The compound may be crashing out of solution due to supersaturation or a pH shift that favors the less soluble neutral form.[6] | Verify the solution pH. Adjust and buffer the pH to a range where solubility is higher (typically neutral to alkaline for sulfonamides). See Protocol 1 . |
| Solution turns yellow/brown upon standing or exposure to light. | Photodegradation: Thiazole rings, particularly when substituted, can be susceptible to photo-oxidation, potentially via reaction with singlet oxygen.[7] This can lead to ring-opening or other structural rearrangements. | Immediately prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil. Compare its stability to a sample left in a clear vial under ambient light. See Protocol 3 . |
| Loss of biological activity or decreasing peak area in HPLC analysis without visible changes. | Hydrolytic Degradation: The sulfonamide (S-N) bond is susceptible to hydrolysis, especially under acidic conditions.[8][9] This cleavage would not necessarily cause a color change but would result in degradation products and loss of the parent compound. | Perform a forced degradation study by incubating the solution at different pH values (e.g., pH 4, 7, 9) and analyzing by HPLC over time. This will identify the pH range of greatest stability. See Protocol 1 . |
| Inconsistent results between experiments using the same stock solution. | Stock Solution Instability: The compound may be degrading in the stock solvent (e.g., DMSO, DMF) over time, especially if stored at room temperature or if the solvent has absorbed water. | Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C. Perform a stability check on a freshly prepared stock versus an aged one. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound in aqueous solutions?
A1: The most probable cause is pH-dependent hydrolysis. Sulfonamides generally exhibit their greatest stability in neutral to alkaline solutions (pH 7-9).[8][9] Under acidic conditions (e.g., pH < 5), the sulfonamide bond can be cleaved, leading to the formation of sulfanilic acid derivatives and the corresponding amine.[10][11] The specific pKa of this compound will dictate the exact pH range of minimum/maximum stability, which is why empirical testing as described in Protocol 1 is crucial.
Q2: What are the best solvents for preparing stock solutions?
A2: For stock solutions, water-miscible, aprotic organic solvents are recommended to minimize hydrolysis.
-
Primary Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Secondary Choices: Dioxane, Tetrahydrofuran (THF). It is critical to use anhydrous grade solvents, as absorbed water can facilitate degradation over time. Stock solutions should be stored in small aliquots at ≤ -20°C to prevent degradation from repeated freeze-thaw cycles and water condensation.
Q3: My experiment requires a purely aqueous solution. How can I improve the compound's stability and solubility?
A3: This is a classic formulation challenge. Several strategies can be employed:
-
pH Control: This is the most critical factor. Buffer your aqueous medium to the optimal pH determined from your stability studies (likely pH 7.0-8.5).[8][9]
-
Co-solvents: If solubility is still an issue, consider adding a limited amount (e.g., 1-10%) of a water-miscible organic co-solvent like ethanol, propylene glycol, or PEG 400.
-
Complexation Agents: For advanced applications, cyclodextrins can be used to form inclusion complexes, which encapsulate the hydrophobic parts of the molecule, enhancing both aqueous solubility and stability.[12][13]
Q4: How should I monitor the stability of this compound?
A4: The gold standard for stability monitoring is High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Method: A reverse-phase C18 column is typically suitable.
-
Analysis: Monitor the peak area of the parent compound over time. A decrease in the main peak area, especially with the concurrent appearance of new peaks (degradants), is a clear indicator of instability.
-
Confirmation: For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[14]
| Parameter | Recommended Condition | Rationale |
| Stock Solution Storage | -20°C or -80°C in anhydrous DMSO/DMF | Minimizes hydrolytic degradation and slows kinetic processes. |
| Working Aqueous Solution pH | 7.0 - 8.5 (empirically verify) | Sulfonamides are generally most stable at neutral to alkaline pH.[8][9] |
| Light Exposure | Protect from light (amber vials) | Thiazole moiety can be photosensitive.[7] |
| Solvents to Avoid | Protic solvents (e.g., methanol) for long-term storage | Can participate in solvolysis reactions. |
Experimental Protocols
Protocol 1: Determining Optimal pH for Hydrolytic Stability
This protocol uses a forced degradation approach to quickly identify the pH range where this compound is most stable.
Objective: To assess the rate of degradation at acidic, neutral, and alkaline pH.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Buffer solutions: 0.1 M Citrate (pH 4.0), 0.1 M Phosphate (pH 7.0), 0.1 M Borate (pH 9.0)
-
HPLC system with UV detector
-
Incubator or water bath set to 40°C (for accelerated testing)
Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
Prepare Test Solutions: For each pH condition, dilute the stock solution into the respective buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final DMSO concentration is low (<1%) to not affect the bulk solution properties.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC to determine the initial peak area of the parent compound. This is your 100% reference point.
-
Incubation: Place the vials containing the remaining test solutions into a 40°C incubator. Protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each solution, cool to room temperature, and analyze by HPLC.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to its T=0 peak area. Plot "% Remaining vs. Time" for each pH. The pH condition showing the slowest decline in concentration is the most stabilizing.
Causality Behind Choices:
-
Accelerated Temperature (40°C): Degradation reactions are temperature-dependent. Elevating the temperature accelerates these reactions, allowing you to observe stability differences in a shorter timeframe.[9]
-
Buffered Solutions: Using buffers is critical to prevent pH drift during the experiment, which would otherwise confound the results.
Protocol 2: Enhancing Solubility with a Co-Solvent System
Objective: To prepare a stable aqueous solution of a poorly soluble compound using a co-solvent.
Materials:
-
This compound
-
DMSO or Ethanol
-
Propylene Glycol (PG) or Polyethylene Glycol 400 (PEG 400)
-
Purified water or appropriate buffer (pH determined from Protocol 1)
Procedure:
-
Initial Dissolution: Dissolve the required amount of this compound in a minimal volume of DMSO or ethanol. This ensures the compound is fully wetted and solvated.
-
Add Co-solvent: To the solution from Step 1, add the co-solvent (PG or PEG 400) and mix thoroughly. A common starting ratio is 10% co-solvent in the final volume.
-
Aqueous Dilution: Slowly add the water or buffer to the organic mixture while vortexing or stirring continuously. This gradual addition helps prevent the compound from precipitating out.
-
Final Observation: Once the final volume is reached, visually inspect the solution for clarity. Let it stand for at least one hour to ensure no delayed precipitation occurs.
Causality Behind Choices:
-
Co-solvents (PG, PEG 400): These are water-miscible solvents that are less polar than water. They act as "bridges," reducing the overall polarity of the solvent system and making it more favorable for the hydrophobic drug molecule to remain dissolved.[15]
Protocol 3: Assessing Photostability
Objective: To determine if this compound degrades upon exposure to light.
Materials:
-
Solution of the compound in its optimal solvent/buffer system
-
One clear glass vial and one amber glass vial (or a clear vial wrapped in foil)
-
HPLC system
Procedure:
-
Preparation: Place equal volumes of the same solution into the clear and amber vials.
-
Time Zero (T=0) Analysis: Analyze an aliquot from one of the vials by HPLC to establish the initial concentration.
-
Exposure: Place both vials side-by-side under ambient laboratory light or in a photostability chamber.
-
Time-Point Analysis: After a set period (e.g., 24 hours), analyze the contents of both the clear (exposed) and amber (protected) vials by HPLC.
-
Analysis: Compare the peak area of the parent compound in the exposed sample to the protected sample. A significant decrease in the exposed sample indicates photodegradation.
Causality Behind Choices:
-
Amber Vial Control: The amber vial serves as a perfect control. Since it is subjected to the same temperature but protected from light, any degradation observed in the clear vial but not the amber one can be confidently attributed to light exposure.
References
-
Białk-Bielińska, A., Stolte, S., Arning, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]
-
Sapińska, D., Adamek, E., Masternak, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics. Available at: [Link]
- Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
-
Sapińska, D., Adamek, E., Masternak, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. National Center for Biotechnology Information. Available at: [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at: [Link]
-
Sleno, L., Volmer, D.A. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: [Link]
- Kümmerer, K., et al. (n.d.).
-
Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. ResearchGate. Available at: [Link]
- Unold, M., et al. (2010). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil.
- Sapińska, D., et al. (2024).
- Asghar, M.A., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
- Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
- Singh, G., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing.
- Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar.
- Polo, F., et al. (2021). Photoactive Compounds Based on the Thiazolo[5,4-d]thiazole Core and Their Application in Organic and Hybrid Photovoltaics.
- Singh, G., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing.
- YMER. (n.d.).
- García-Galán, M.J., et al. (2008). Identification and determination of metabolites and degradation products of sulfonamide antibiotics. ScienceOpen.
- EvitaChem. (n.d.). N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide (EVT-5911373). EvitaChem.
- Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.
- ResearchGate. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties.
- ResearchGate. (n.d.). Synthesis of various thiazole sulfonamide derivatives.
- Smy, J.L., et al. (2023).
- USDA Food Safety and Inspection Service. (2009).
- National Center for Biotechnology Information. (n.d.). 5-Chlorothiazole. PubChem.
- CymitQuimica. (n.d.). 2-Chloro-4-methylthiazole-5-sulfonamide. CymitQuimica.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Sahoo, S.K., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- National Center for Biotechnology Information. (n.d.). 5-Chlorothiophene-2-Sulfonamide. PubChem.
- Jiang, Y., et al. (2018).
- Aragen Life Sciences. (2021).
- ResearchGate. (n.d.). Pharmaceutical formulation strategies for novel antibiotic substances utilizing salt formation and two- and three-dimensional printing techniques.
- Chem-Impex. (n.d.). 2-Chloro-4-methylthiazole-5-sulfonic acid amide. Chem-Impex.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- Kos, J., et al. (2016). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed.
- ResearchGate. (2020). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways.
- Zálešák, F. (n.d.). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development. Theses.cz.
- Yang, C.W., et al. (2016). Biodegradation of sulfonamide antibiotics in sludge. PubMed.
- Smolecule. (2023). 2-CHLORO-THIAZOLE-5-CARBOXAMIDE. Smolecule.
- Nocentini, A., et al. (2018). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.
Sources
- 1. Buy N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide (EVT-5911373) [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide [cymitquimica.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and determination of metabolites and degradation products of sulfonamide antibiotics – ScienceOpen [scienceopen.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Troubleshooting 5-Chlorothiazole-2-sulfonamide Crystallization
Prepared by: Senior Application Scientist, Crystallization & Process Development
Welcome to the technical support center for 5-Chlorothiazole-2-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. As a sulfonamide derivative containing a thiazole ring, its crystallization behavior is governed by a complex interplay of hydrogen bonding, solvent interactions, and thermodynamic factors. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve pure, crystalline material with consistent and desirable attributes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've followed a standard cooling crystallization protocol, but no crystals are forming, even after the solution has cooled completely. What's happening?
A1: The absence of crystal formation typically points to two primary issues: the solution is not sufficiently supersaturated, or the nucleation process has a high energy barrier that hasn't been overcome.[1]
-
Causality (Insufficient Supersaturation): Crystallization occurs when the concentration of the solute in the solution exceeds its solubility limit at a given temperature, a state known as supersaturation.[2] If too much solvent was used initially, the solution might not become supersaturated upon cooling, preventing crystal formation.[1]
-
Causality (High Nucleation Barrier): Even in a supersaturated state, molecules need to come together to form a stable nucleus, the first step of crystal growth. This process can be kinetically slow.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for nucleation.[1]
-
Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed" crystal to the supersaturated solution. This bypasses the initial nucleation barrier by providing a pre-formed template for crystal growth.[3]
-
-
Increase Supersaturation:
-
Solvent Evaporation: If nucleation induction fails, you may have used too much solvent. Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again slowly.
-
Lower Temperature: After the solution reaches room temperature, place it in an ice-water bath or a refrigerator (0-4°C) to further decrease the solubility of the compound and promote crystallization.[1]
-
Q2: My product is separating from the solution as a sticky liquid or an amorphous solid, not crystals. What is "oiling out" and how do I prevent it?
A2: This phenomenon is known as "oiling out." It occurs when the dissolved solid separates from the solution as a liquid phase instead of a crystalline solid.[4] This is a common problem when the solution is cooled too rapidly or when the melting point of the solute is lower than the temperature of the solution from which it is crystallizing.[1][4] Oiled-out products are often impure because impurities tend to be more soluble in the liquid oil phase than in the solvent.[4]
Solutions:
-
Immediate Action: Reheat the mixture to dissolve the oil completely. Add a small amount of additional solvent (1-5% of the total volume) to slightly reduce the supersaturation level. Then, allow the solution to cool much more slowly.[1]
-
Long-Term Strategy:
-
Reduce Cooling Rate: This is the most critical factor.[3] Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels. Slow cooling provides the molecules with sufficient time to orient themselves into an ordered, low-energy crystal lattice.[3]
-
Change Solvent System: The chosen solvent may be too nonpolar. Experiment with a more polar solvent or a solvent/anti-solvent system (see Protocol 2). For sulfonamides, mixtures like ethanol-water or isopropanol-water are often effective.[1]
-
Lower Crystallization Temperature: Ensure the boiling point of your solvent is well below the melting point of this compound. If the compound melts in the hot solvent, it cannot crystallize.
-
Q3: My crystallization yield is very low. How can I improve it?
A3: A low yield indicates that a significant amount of your compound remains dissolved in the mother liquor after filtration.
Optimization Strategies:
-
Minimize Solvent Volume: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the compound. This ensures the solution will be highly supersaturated upon cooling, maximizing the amount of product that crystallizes out.[3]
-
Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes. The solubility of this compound will decrease further at lower temperatures, leading to greater precipitation.[3]
-
Select an Appropriate Solvent: The ideal solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures. Refer to the solvent screening protocol to find a more optimal system.
-
Check for Premature Crystallization: If you perform a hot filtration to remove impurities, ensure your funnel and receiving flask are pre-warmed. If crystals form in the funnel, product is being lost. Reheat the filtrate to redissolve these crystals before proceeding.[1]
Q4: I am observing different crystal habits (e.g., needles vs. plates) in different batches, and my analytical data (like DSC or PXRD) is inconsistent. Could this be polymorphism?
A4: Yes, this is a strong indication of polymorphism. Polymorphism is the ability of a compound to exist in two or more crystalline phases that have different arrangements of the molecules in the crystal lattice.[5] Sulfonamides are a class of compounds well-known for exhibiting polymorphism due to the flexibility of the sulfonamide group and its ability to form various strong hydrogen-bonding networks.[6][7] These different forms can have distinct physicochemical properties, including solubility, melting point, and stability.[6]
Control Strategies:
-
Strictly Standardize Conditions: The most critical step is to ensure run-to-run consistency. Precisely control and document the solvent system, concentration, cooling/addition rate, agitation speed, and final temperature. Even minor variations can favor the nucleation of a different polymorph.[3]
-
Implement Seeding: Seeding with a well-characterized crystal of the desired polymorph is the most effective way to control the final crystal form. The seed crystal acts as a template, directing the crystallization to produce that specific polymorph.[3]
-
Solvent Selection: The choice of solvent has a profound impact on which polymorph is produced.[3] Solvents with different polarities and hydrogen-bonding capabilities can stabilize different molecular conformations or intermolecular interactions, leading to different crystal packing.[7] A systematic solvent screen is highly recommended.
Experimental Protocols
Protocol 1: Standard Cooling Crystallization
-
Dissolution: In an appropriately sized flask, add the crude this compound. Add a suitable solvent (e.g., isopropanol, ethanol, or acetone) in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just completely dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming well-ordered crystals.[3]
-
Crystal Growth: Once at room temperature, you may place the flask in an ice-water bath for 30 minutes to maximize the yield.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature appropriate for the solvent used.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is useful when a single solvent does not provide ideal solubility characteristics or to mitigate "oiling out."
-
Dissolution: At room temperature, dissolve the crude compound in the minimum amount of a "good" solvent in which it is highly soluble (e.g., DMSO, DMF).
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or heptane) dropwise with constant, vigorous stirring.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation has been reached.[3]
-
Crystal Growth: Stop adding the anti-solvent and allow the mixture to stand undisturbed. Crystals should form and grow over time. The process can be aided by cooling in an ice bath.
-
Isolation & Drying: Follow steps 6-8 from Protocol 1.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for addressing common crystallization issues.
Sources
Technical Support Center: Optimizing Reaction Conditions for 5-Chlorothiazole-2-sulfonamide
Welcome to the technical support center for the synthesis of 5-Chlorothiazole-2-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable insights into optimizing this critical synthetic sequence. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance reaction performance.
Synthetic Overview: The Two-Stage Pathway
The synthesis of this compound is most effectively approached as a two-stage process starting from 2-amino-5-chlorothiazole. The core transformation involves a Sandmeyer-type reaction to install the sulfonyl chloride group, followed by amination. Understanding the distinct challenges of each stage is crucial for overall success.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis?
A1: The formation and immediate use of the diazonium salt intermediate is unequivocally the most critical phase. Diazonium salts derived from heteroaromatic amines are notoriously unstable and prone to decomposition, even at low temperatures.[1][2] Precise temperature control (0-5 °C) and prompt consumption in the subsequent Sandmeyer reaction are paramount to achieving a high yield of the sulfonyl chloride intermediate.
Q2: Why is a copper catalyst necessary for the sulfonylation step?
A2: The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] Copper(I) acts as a catalyst to initiate a single-electron transfer to the diazonium salt. This facilitates the loss of nitrogen gas (N₂) and the formation of an aryl radical, which then reacts with the sulfur dioxide source and chloride to form the desired sulfonyl chloride.[4]
Q3: Can I use sulfuryl chloride or chlorosulfonic acid directly on 2-amino-5-chlorothiazole?
A3: Direct chlorosulfonylation using aggressive reagents like chlorosulfonic acid is generally not recommended for this substrate. These methods are typically suited for more robust aromatic systems and can lead to a mixture of products, degradation of the sensitive thiazole ring, and poor regioselectivity. The Sandmeyer approach offers a more controlled and reliable pathway.[5]
Q4: Is it necessary to use gaseous sulfur dioxide? What are the alternatives?
A4: Handling gaseous sulfur dioxide is hazardous and requires specialized equipment. Fortunately, stable and easy-to-handle SO₂ surrogates are now widely used. The most common and effective is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[6][7] DABSO releases SO₂ in a controlled manner under the reaction conditions, making the process safer and more scalable.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. The following flowchart provides a logical path for diagnosing common problems.
Caption: Troubleshooting logic for low-yield synthesis.
Problem Area 1: Low Yield or Failure in Sulfonyl Chloride Formation
Q: My reaction stalls after the diazotization, and I'm getting a low yield of 5-chlorothiazole-2-sulfonyl chloride. What's going wrong?
A: This is a common issue that can usually be traced back to one of three areas: poor diazotization technique, decomposition of the diazonium salt, or an inefficient Sandmeyer reaction.
1. Inefficient Diazotization: The formation of the diazonium salt is foundational. The nitrosating species (N₂O₃) is generated in situ from sodium nitrite and a strong acid.[1] If this equilibrium is not properly managed, the reaction will be sluggish.
-
Causality: Slow or incomplete diazotization can be caused by insufficiently acidic conditions, poor mixing, or temperatures that are too low, which can cause the reagents to freeze or precipitate.
-
Solution: Ensure your starting material is fully dissolved or suspended in a sufficient volume of concentrated acid (e.g., HCl) before cooling. Add the aqueous sodium nitrite solution dropwise with vigorous stirring, ensuring the internal temperature does not exceed 5 °C.
| Parameter | Recommendation | Rationale |
| Temperature | 0-5 °C | Prevents premature decomposition of the diazonium salt and unwanted side reactions. |
| Acid | Conc. HCl | Provides the acidic medium and the chloride counter-ion for the diazonium salt. |
| NaNO₂ Addition | Slow, dropwise | Controls the exothermic reaction and prevents localized buildup of nitrous acid. |
| Stirring | Vigorous | Ensures efficient mixing of the aqueous NaNO₂ with the acidic suspension of the amine. |
2. Decomposition of the Diazonium Salt: This is the most frequent failure point. The C-N bond in the diazonium salt is weak, and the molecule is eager to expel N₂ gas, a thermodynamically very favorable process.
-
Causality: Temperatures above 5 °C drastically accelerate the rate of decomposition. The resulting aryl cation can be trapped by water to form 5-chloro-thiazol-2-ol, a common and difficult-to-remove impurity.
-
Solution: Prepare the subsequent Sandmeyer reaction mixture before starting the diazotization. Once the diazotization is complete (indicated by a persistent positive test with starch-iodide paper), use the cold diazonium salt solution immediately. Do not let it warm up or sit for an extended period.
3. Ineffective Sandmeyer Reaction: If diazotization is successful, the issue may lie with the copper-catalyzed conversion.
-
Causality: An inactive copper catalyst, insufficient SO₂ source, or poor reaction kinetics can lead to failure. The catalyst can be poisoned by impurities, and the SO₂ surrogate (DABSO) should be of good quality.
-
Solution: Use a reliable source of CuCl or CuCl₂ (typically 5-10 mol%).[7] Ensure the DABSO is dry and added in the correct stoichiometry (typically 0.6 equivalents, as it delivers two equivalents of SO₂).[7] The reaction should be stirred vigorously at room temperature to facilitate the interaction between the diazonium salt and the catalyst system.
Problem Area 2: Inefficient Conversion of Sulfonyl Chloride to Sulfonamide
Q: I have successfully synthesized the 5-chlorothiazole-2-sulfonyl chloride, but the final amination step is giving a low yield. What should I optimize?
A: The primary challenge in this step is the high reactivity of the sulfonyl chloride group, which makes it susceptible to hydrolysis.[8]
1. Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides react readily with water to form the corresponding sulfonic acid, which is unreactive towards amination.[9]
-
Causality: Using wet solvents, aqueous ammonia at elevated temperatures, or prolonged exposure to moisture during workup can lead to significant loss of material through hydrolysis.
-
Solution: Conduct the reaction under anhydrous conditions if possible, especially if using gaseous ammonia.[8] When using aqueous ammonium hydroxide, the reaction must be kept cold (0 °C) to ensure the rate of amination is significantly faster than the rate of hydrolysis. Add the sulfonyl chloride (dissolved in a water-miscible solvent like THF or acetone) slowly to the cold, stirred ammonium hydroxide solution.
| Parameter | Recommendation | Rationale |
| Ammonia Source | Conc. Ammonium Hydroxide (28-30%) | Provides a high concentration of NH₃ in a manageable form. |
| Temperature | 0 °C, then allow to warm to RT | Minimizes hydrolysis of the sulfonyl chloride starting material.[9] |
| Solvent | Dichloromethane, THF, Acetone | Must be inert to the reaction conditions and capable of dissolving the reactants.[8] |
| Workup | Acidification and Filtration/Extraction | After reaction completion, acidifying the mixture will precipitate the sulfonamide product. |
2. Incomplete Reaction: If hydrolysis is minimized, a low yield may indicate an incomplete reaction.
-
Causality: Insufficient aminating agent or short reaction times can result in unreacted sulfonyl chloride.
-
Solution: Use a significant excess of the aminating agent (e.g., 5-10 equivalents of ammonium hydroxide). Monitor the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has been completely consumed.[10]
Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Protocol 1: Synthesis of 5-Chlorothiazole-2-sulfonyl chloride
-
To a stirred suspension of 2-amino-5-chlorothiazole (1.0 eq) in concentrated HCl (3-4 M) in a flask, cool the mixture to 0-5 °C using an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the thiazole suspension, ensuring the internal temperature remains below 5 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
In a separate, larger reaction vessel, add DABSO (0.6 eq) and CuCl₂ (0.05 eq) to acetonitrile (0.2 M).[7]
-
Slowly add the cold diazonium salt slurry from step 3 to the acetonitrile mixture at room temperature. Vigorous gas evolution (N₂) will be observed.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride, which can be used directly or purified by chromatography.
Protocol 2: Synthesis of this compound
-
Cool a flask containing concentrated ammonium hydroxide (approx. 10 eq) to 0 °C in an ice bath.
-
Dissolve the crude 5-chlorothiazole-2-sulfonyl chloride (1.0 eq) from the previous step in a minimal amount of cold THF or acetone.
-
Add the sulfonyl chloride solution dropwise to the vigorously stirred, cold ammonium hydroxide solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[8]
-
Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with 1M HCl to a pH of ~2-3.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the final this compound product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification.[8]
References
- Vogel, A. I., Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press.
-
Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(32), 5951–5955. [Link]
-
Gallou, F., & Lipshutz, B. H. (2019). Organic Synthesis in Water. Chemical Reviews, 119(12), 7335-7336. [Link]
-
Willis, M. C. (2018). Sulfur(IV) Reagents in Synthesis. Chemical Reviews, 118(16), 7543-7567. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
-
Krátký, M., Vinšová, J., Volková, M., Buchta, V., Trejtnar, F., & Stolaříková, J. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]
-
Hassan, A. S., Askar, H. F., Naglah, A. M., & Al-Omar, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 10(1). [Link]
-
Ayimbila, S. N., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 23, 312-331. [Link]
Sources
- 1. Diazotisation [organic-chemistry.org]
- 2. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-Chlorothiazole-2-sulfonamide
Welcome to the technical support guide for the purification of 5-Chlorothiazole-2-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for common challenges encountered during the purification of this compound. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What is the most common first-pass purification technique for crude this compound?
A: For most sulfonamide-based compounds synthesized in a lab, recrystallization is the preferred initial method of purification.[1] It is a cost-effective and scalable technique for removing a significant portion of impurities, especially if the crude product is relatively high in purity (>85%). The choice of solvent is critical and is determined by the compound's solubility profile.
Q2: What are the likely impurities I might encounter?
A: Impurities can originate from starting materials, side reactions, or degradation. For a chlorinated thiazole sulfonamide, common impurities may include:
-
Unreacted starting materials (e.g., 2,5-dichlorothiazole).
-
Over-reacted or under-reacted intermediates from the synthesis process.
-
Hydrolysis products if the compound is exposed to excessive moisture or non-neutral pH.
-
Residual solvents from the synthesis reaction.
Q3: What solvents are recommended for the purification of this compound?
A: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For sulfonamides, polar protic solvents or mixtures are often effective.[2]
-
For Recrystallization: Ethanol, isopropanol, or aqueous mixtures (e.g., 70% isopropanol/water) are excellent starting points.[2][3]
-
For Chromatography: A combination of a non-polar and a polar solvent is typically used. Common systems for sulfonamides include ethyl acetate/hexane or dichloromethane/methanol.[1][4]
Q4: How should I store the purified this compound?
A: The compound should be stored as a dry, solid material in a cool, dark, and dry environment. Similar chlorinated thiazole sulfonamides are often stored at refrigerated temperatures (0-8 °C) under an inert atmosphere (like nitrogen) to prevent degradation from moisture and light.[5]
In-Depth Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during purification experiments.
Issue 1: "Oiling Out" During Recrystallization
Question: My compound separates as an oil instead of forming crystals when the recrystallization solution cools. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution above its melting point or when the concentration of impurities is high, preventing the formation of a crystal lattice.[2] An oily product is typically still impure.[2]
Causality & Solutions:
-
High Impurity Load: The presence of significant impurities can disrupt crystallization.
-
Solution: Consider a pre-purification step. Perform a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.
-
-
Solution Temperature Exceeds Melting Point: The boiling point of your chosen solvent may be higher than the melting point of your compound.
-
Solution: Choose a lower-boiling point solvent or solvent system.
-
-
Cooling Rate is Too Rapid: Fast cooling encourages precipitation over crystallization.
-
Solution: Slow down the cooling process. Insulate the flask with glass wool or a cloth, or allow it to cool in a warm water bath that gradually cools to room temperature.[2]
-
-
Solvent Polarity Issues: The solvent may be too nonpolar for the sulfonamide.
-
Solution: Re-heat the mixture to re-dissolve the oil, add a small amount of a more polar co-solvent (like water or ethanol), and attempt to cool slowly again.[2]
-
Issue 2: No Crystal Formation Upon Cooling
Question: The solution has cooled to room temperature (and even in an ice bath), but no crystals have formed. What should I do?
Answer: This is a classic case of either using too much solvent or the solution being supersaturated without a nucleation point.[2]
Causality & Solutions:
-
Excess Solvent: If too much solvent was added, the solution will not be saturated enough for crystals to form upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent. Continue until the solution appears slightly cloudy (the saturation point) and then add a minimal amount of solvent back dropwise until it becomes clear again. Allow this concentrated solution to cool slowly.
-
-
Lack of Nucleation Sites: Crystallization requires an initial site to begin lattice formation.
-
Solution A (Scratching): Scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation points.[2]
-
Solution B (Seed Crystal): If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the cooled solution to initiate crystallization.[2]
-
Issue 3: Poor Separation or Tailing on Column Chromatography
Question: My compound is smearing down the column (tailing) or not separating from a close-running impurity. How can I improve my chromatographic separation?
Answer: Poor separation is typically due to incorrect solvent polarity, column overloading, or interactions between the analyte and the stationary phase. Sulfonamides, with their acidic proton, can sometimes interact strongly with silica gel.
Causality & Solutions:
-
Incorrect Mobile Phase Polarity: If the eluent is too polar, all compounds will move too quickly (low Rf) with poor separation. If it's not polar enough, they will stick to the column (very low Rf).
-
Solution: Optimize your solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3 for your target compound. A common mobile phase for sulfonamides is a gradient of ethyl acetate in hexane.[1]
-
-
Analyte-Silica Interaction: The acidic sulfonamide proton can interact strongly with the slightly acidic silica gel, causing tailing.
-
Solution: Add a small amount (0.1-1%) of a modifier like acetic acid or triethylamine to the mobile phase. Acetic acid can help by protonating any basic impurities, while triethylamine can deprotonate the silica surface slightly, reducing strong acidic interactions.
-
-
Column Overloading: Too much sample was loaded onto the column relative to its size.
-
Solution: Use a larger column or load less material. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Purification Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Detailed Experimental Protocols
Protocol 1: Recrystallization from an Isopropanol/Water System
This protocol is a robust starting point for purifying sulfonamides.[2][3]
Materials:
-
Crude this compound
-
Isopropanol
-
Deionized Water
-
Erlenmeyer flasks, heating source (hot plate), Buchner funnel, filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot 70% isopropanol/water solution required to fully dissolve the solid at boiling point. Start with approximately 10-15 mL of solvent per gram of crude product and add more if needed.[2]
-
Decolorization (Optional): If the solution has a strong color, remove it from the heat, add a small amount of activated charcoal, and gently swirl for 2-3 minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration using a pre-heated funnel and flask to remove them. This prevents premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30 minutes.[2]
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of cold 70% isopropanol/water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals on the filter paper by continuing to pull a vacuum. For final drying, place the crystals in a desiccator under vacuum until a constant weight is achieved.
Protocol 2: Silica Gel Column Chromatography
Use this method when recrystallization fails to remove impurities, particularly those with similar polarity to the product.
Materials:
-
Crude this compound
-
Silica gel (70-230 mesh)
-
Solvents (e.g., Ethyl Acetate, Hexane - HPLC grade)
-
Chromatography column, collection tubes
Procedure:
-
TLC Analysis: First, determine the optimal mobile phase using TLC. Test various ratios of ethyl acetate in hexane. The ideal system will give your product an Rf of ~0.3 and show good separation from impurities.[1]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent (hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the dissolved product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase determined from your TLC analysis. Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Combination and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.
General Purification Workflow
Caption: A generalized workflow for the purification of this compound.
Purity Analysis and Characterization
Verifying the purity of your final product is a critical step. The following table summarizes key analytical techniques.
| Technique | Purpose | Typical Conditions & Observations |
| Thin-Layer Chromatography (TLC) | Rapid purity check, reaction monitoring, and chromatography solvent screening. | Stationary Phase: Silica gel plate. Mobile Phase: e.g., 7:3 Hexane/Ethyl Acetate. Visualization: UV light (254 nm) and/or staining (e.g., fluorescamine spray for sulfonamides).[6][7] A pure sample should show a single spot. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination. | Column: C18 or C8 reverse-phase column.[6] Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid.[8] Detection: UV at ~270-280 nm. Purity is calculated from the relative peak area. |
| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation and detection of impurities. | Solvent: DMSO-d₆ or CDCl₃. Observation: The spectrum should match the expected structure of this compound. Integration of impurity peaks relative to the product peaks can give a purity estimate.[9] |
| Mass Spectrometry (MS) | Confirmation of molecular weight. | Provides the mass-to-charge ratio (m/z) of the molecule, confirming its identity. Often coupled with LC (LC-MS) for impurity identification.[8] |
Example HPLC Gradient for Sulfonamide Analysis [8]
| Time (minutes) | % Acetonitrile | % 0.1% Formic Acid in Water |
| 0.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 20.0 | 86 | 14 |
| 21.0 | 10 | 90 |
| 25.0 | 10 | 90 |
References
- EvitaChem. (n.d.). N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide.
- BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
-
Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. Retrieved from [Link]
-
Tuntikul, R., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. Retrieved from [Link]
- USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
- CymitQuimica. (n.d.). CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide.
- Google Patents. (n.d.). US5180833A - Process for the preparation of chlorothiazole derivatives.
- Google Patents. (n.d.). US7531067B2 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
- PhaRxmon Consulting LLC. (2001). Purification and Identification of an Impurity in Bulk Hydrochlorothiazide. Journal of Pharmaceutical Sciences, 90(11), 1800-1809.
-
ResearchGate. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. Retrieved from [Link]
-
Chem-Impex. (n.d.). 2-Chloro-4-methylthiazole-5-sulfonic acid amide. Retrieved from [Link]
Sources
- 1. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 4. US5180833A - Process for the preparation of chlorothiazole derivatives - Google Patents [patents.google.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. pharxmonconsulting.com [pharxmonconsulting.com]
- 9. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Chlorothiazole-2-sulfonamide Experiments
Welcome to the technical support guide for 5-Chlorothiazole-2-sulfonamide and its derivatives. As Senior Application Scientists, we have compiled this resource to address the common challenges and pitfalls encountered during the synthesis, purification, and handling of this important chemical scaffold. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and robust protocols.
Section 1: Synthesis & Reaction Troubleshooting
This section addresses the most frequent issues encountered during the synthesis of this compound and related structures. The formation of the sulfonamide bond is a critical step, and its success hinges on careful control of reaction conditions.
Q1: My reaction yield for the sulfonamide coupling is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in sulfonamide synthesis are a common but solvable problem, typically stemming from a few key areas.[1]
-
Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride starting material (e.g., 5-chlorothiazole-2-sulfonyl chloride) is highly electrophilic and extremely sensitive to moisture.[1][2] Atmospheric or solvent-borne water will rapidly hydrolyze it to the corresponding sulfonic acid, which is unreactive under standard coupling conditions. This is the most frequent cause of low yields.
-
Inappropriate Base or Solvent: The choice of base is critical. It must be strong enough to neutralize the HCl byproduct generated during the reaction but should not compete with the amine nucleophile.[2] Similarly, the solvent must dissolve the reactants while remaining inert.
-
Side Reactions: With primary amines, a common side reaction is the formation of a bis-sulfonated product, where two sulfonyl groups react with the same amine, consuming your starting materials.[2]
Troubleshooting Table: Low Yields
| Potential Cause | Scientific Rationale | Recommended Solution |
| Moisture Contamination | Sulfonyl chlorides hydrolyze to unreactive sulfonic acids.[2][3] | Thoroughly flame-dry all glassware. Use anhydrous solvents (e.g., dichloromethane, THF). Run the reaction under an inert atmosphere (Nitrogen or Argon).[1][2] |
| Incorrect Base | An aqueous base (e.g., NaOH) increases hydrolysis risk.[2] A bulky or weak base may not scavenge HCl effectively. | Use a non-nucleophilic organic base like pyridine or triethylamine to neutralize HCl without competing with the amine.[2] |
| Poor Amine Nucleophilicity | Sterically hindered or electron-deficient amines react slowly.[1] | Increase the reaction temperature or consider adding a catalyst like 4-dimethylaminopyridine (DMAP), which forms a more reactive intermediate.[1] |
| Bis-Sulfonation | Primary amines can react twice with the sulfonyl chloride. | Use a slight excess (1.1-1.2 equivalents) of the amine to favor the mono-sulfonated product.[2] Alternatively, use a larger excess of the amine. |
Q2: I'm observing an unexpected, highly non-polar spot on my TLC plate. What could it be?
A2: An unexpected non-polar spot could be the result of several side reactions. The most likely culprit, especially if you are working with a primary amine, is the bis-sulfonated product . This occurs when the nitrogen atom of the amine attacks two molecules of the sulfonyl chloride. This product will be significantly larger and less polar than your desired monosulfonamide, causing it to run higher on a TLC plate.
To mitigate this, ensure precise stoichiometric control, using only a slight excess of the amine, or consider protecting the amine if it is part of a complex molecule.[2]
Q3: How can I effectively monitor the reaction's progress to determine the endpoint?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.
Protocol for Reaction Monitoring via TLC:
-
Prepare a Co-spot: On a TLC plate, spot your starting amine, your sulfonyl chloride, and a "co-spot" containing both starting materials.
-
Sample the Reaction: At regular intervals (e.g., every 30 minutes), take a small aliquot from the reaction mixture and spot it on the TLC plate.
-
Develop and Visualize: Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). Visualize the spots under UV light.
-
Analyze: The reaction is complete when the spot corresponding to the limiting reagent (usually the sulfonyl chloride) has completely disappeared, and a new, more polar spot corresponding to your product is prominent.
Section 2: Purification & Handling
Purification is a critical step to ensure the integrity of your final compound for downstream applications.
Q4: What is the most reliable method for purifying crude this compound?
A4: For solid sulfonamides, recrystallization is the most effective and common purification method.[2] The key is selecting an appropriate solvent system.
Solvent Selection Strategy: An ideal solvent will dissolve your crude product at an elevated temperature but will have poor solubility for it at room or cold temperatures. Impurities, conversely, should either remain soluble at all temperatures or be insoluble even at high temperatures.
-
Common Solvents: Alcohols like ethanol or isopropanol, or solvent/anti-solvent systems like ethanol/water or ethyl acetate/hexane are often successful for sulfonamides.[2][4]
-
Screening: Perform small-scale solubility tests with various solvents to identify the optimal choice before committing your entire batch.
Q5: My purified product is an oil or refuses to crystallize. What steps can I take?
A5: Oiling out or failure to crystallize is a common frustration. Here’s a troubleshooting workflow:
Caption: Troubleshooting workflow for non-crystalline products.
Section 3: Stability & Storage FAQs
Q6: What are the recommended storage conditions for this compound?
A6: Based on data for analogous compounds, this compound should be stored in a cool, dark, and dry place.[5] An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent degradation from atmospheric moisture and oxygen. A storage temperature of 2-8°C is often specified by suppliers.[5][6]
Q7: Is this compound sensitive to pH?
A7: Yes. The sulfonamide functional group can be susceptible to hydrolysis under extreme pH conditions.[7] Related thiazole carboxamides have shown greater stability in slightly acidic conditions (pH 3-5) compared to neutral or basic environments.[7] It is advisable to avoid prolonged exposure to strong acids or bases during workup and storage.
Appendix A: Detailed Experimental Protocols
Protocol 1: General Synthesis of a Thiazole Sulfonamide
This protocol describes a general method for coupling a sulfonyl chloride with an amine.
-
Preparation: Under an inert atmosphere (N₂), add the amine (1.1 eq.) and anhydrous dichloromethane to a flame-dried round-bottom flask. Cool the mixture to 0°C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 5-chlorothiazole-2-sulfonyl chloride (1.0 eq.) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC.[8]
-
Workup: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Caption: General experimental workflow for sulfonamide synthesis.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of a suitable solvent (e.g., hot ethanol) required to fully dissolve the solid at its boiling point.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
- BenchChem. (n.d.). Troubleshooting common issues in sulfonamide bond formation.
- EvitaChem. (n.d.). Buy N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide (EVT-5911373).
- Who we serve. (2024, December 6).
- ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
- YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
- PubMed. (n.d.). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.
- Drugs.com. (2025, November 20). Chlorothiazide Side Effects: Common, Severe, Long Term.
- Drugs.com. (n.d.). Chlorothiazide: Package Insert / Prescribing Information.
- USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides.
- NIH PubChem. (n.d.). 5-Chlorothiazole.
- PubMed Central. (n.d.). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
- NIH PubChem. (n.d.). 5-Chlorothiophene-2-Sulfonamide.
- PMC - NIH. (n.d.). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.
- PubMed. (n.d.). Severe allergic reaction to hydrochlorothiazide mimicking septic shock.
- Chem-Impex. (n.d.). 2-Chloro-4-methylthiazole-5-sulfonic acid amide.
- CymitQuimica. (n.d.). CAS 348086-67-9: 2-Chloro-4-methylthiazole-5-sulfonamide.
- Google Patents. (n.d.). US7531067B2 - Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
- (2025, August 6). Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity.
- Google Patents. (1957, January 15). US2777844A - Sulfonamide purification process.
- Google Patents. (n.d.). US5180833A - Process for the preparation of chlorothiazole derivatives.
- Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- ResearchGate. (2025, August 6). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF.
- Google Patents. (n.d.). EP0328999B1 - N-sulfenylated 2-amino-4-chloro-thiazole sulfon amides, their use, process ....
- EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
- Smolecule. (2023, August 16). Buy 2-CHLORO-THIAZOLE-5-CARBOXAMIDE | 761454-63-1.
- ResearchGate. (2024, July 20). (PDF) Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies.
- PMC - NIH. (n.d.). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases.
- NHS SPS. (2024, October 2). Managing medicines for people with sulfonamide allergy.
- PMC - PubMed Central. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides.
- NIH. (n.d.). Approach to managing patients with sulfa allergy: Use of antibiotic and nonantibiotic sulfonamides.
- (n.d.). Sulfonamide Antibiotic Allergy Frequently Asked Questions.
- Canadian Family Physician. (n.d.). Approach to managing patients with sulfa allergy.
- NIH PubChem. (n.d.). 5-Chlorohydrochlorothiazide.
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Technical Support Center: Enhancing the Biological Activity of 5-Chlorothiazole-2-sulfonamide
Welcome to the technical support center for 5-Chlorothiazole-2-sulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. Here, we address common challenges and frequently asked questions encountered during the experimental process of enhancing its biological activity. Our approach is rooted in explaining the 'why' behind experimental choices, ensuring that every protocol is a self-validating system.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues researchers face, from low initial activity to solubility challenges.
FAQ 1: My this compound parent compound shows weak or no activity in my primary assay. What are the first troubleshooting steps?
Answer:
Initial low activity is a common starting point in drug discovery. Before embarking on extensive chemical modifications, it's crucial to validate your experimental setup and consider the inherent properties of the compound.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low initial activity.
Causality Explained:
-
Purity: Impurities can interfere with assays or dilute the active compound, leading to false negatives. Always ensure your starting material is of high purity (≥95%).
-
Solubility: Sulfonamides are notoriously prone to poor aqueous solubility.[1][2] If the compound precipitates in your assay buffer, its effective concentration will be much lower than intended, preventing it from reaching its biological target. The use of DMSO as a stock solvent is common, but the final concentration in the assay media should not exceed a level that causes precipitation (typically <1% v/v).
-
Target Validation: While the thiazole-sulfonamide scaffold is versatile, it may not be suitable for every target.[3][4] Confirm from literature that your target of interest (e.g., a specific kinase, protease, or bacterial enzyme) is known to be inhibited by sulfonamide-based compounds. If not, consider testing against classic sulfonamide targets like carbonic anhydrases (CAs) or bacterial dihydropteroate synthase (DHPS) to confirm the compound's intrinsic bioactivity.[1][5][6]
FAQ 2: I've confirmed my compound is pure, but it has very poor solubility in my aqueous assay buffer. How can I improve its bioavailability in vitro?
Answer:
Poor solubility is arguably the most significant barrier to obtaining reliable in vitro data for sulfonamide derivatives.[2] Addressing this is critical before interpreting any activity results.
Strategies for Solubility Enhancement:
| Strategy | Mechanism | Advantages | Disadvantages |
| Co-solvents | Increase the polarity of the solvent system. | Simple to implement. | Can affect protein stability or cell viability at higher concentrations. |
| Formulation with Cyclodextrins | The hydrophobic drug molecule is encapsulated within the cyclodextrin's hydrophobic core, while the hydrophilic exterior improves aqueous solubility. | Effective for many hydrophobic compounds; can improve stability. | May alter drug-target binding kinetics; requires optimization of cyclodextrin type and concentration. |
| Isosteric Replacement | Replace the thiazole ring with a more hydrophilic isostere, such as an oxazole. | Fundamentally improves the physicochemical properties of the molecule itself. | Requires chemical synthesis; may alter the binding mode or intrinsic activity. |
| Nanoformulation | Encapsulate the compound in nanoparticles (e.g., chitosan, liposomes) to improve dispersion and delivery in aqueous media.[7] | Can significantly increase bioavailability and may offer targeted delivery.[7] | Complex preparation; requires specialized equipment and characterization. |
Field-Proven Insight:
A study comparing isosteric 2-aminothiazole and 2-aminooxazole derivatives found that the oxazole counterparts exhibited significantly better water solubility, sometimes by two orders of magnitude, without compromising biological activity.[2] This suggests that a synthetic strategy to replace the thiazole sulfur with an oxygen atom could be a highly effective, albeit resource-intensive, solution to solubility problems.
FAQ 3: My parent compound is pure and soluble, but its activity is modest. What structural modification strategies are most likely to enhance potency?
Answer:
Once baseline activity is confirmed, a systematic structure-activity relationship (SAR) study is the next logical step. For the this compound scaffold, the most fruitful modifications are typically made at the sulfonamide nitrogen (N1).
Key Modification Hotspots:
Caption: Key sites for structural modification on the sulfonamide scaffold.
Expert Rationale & Strategy:
-
N1-Alkylation/Arylation: The primary sulfonamide group (-SO₂NH₂) is a key zinc-binding group (ZBG) for metalloenzymes like carbonic anhydrases.[8] However, for many other targets, derivatization at this nitrogen is crucial for extending the molecule into adjacent binding pockets. Synthesizing a library of derivatives by reacting the parent sulfonamide with various alkyl or aryl halides is a classic medicinal chemistry approach.[9]
-
Introducing Diverse R-Groups: The goal is to add functional groups (the 'R' group) that can form new interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with the target protein.
-
Start Simple: Begin with simple benzyl or substituted phenyl rings.
-
Explore Heterocycles: Incorporate other heterocyclic rings (e.g., pyridine, pyrimidine, benzothiazole) which can act as hydrogen bond acceptors or donors.[10][11]
-
Rationale: The 5-chlorothiazole-sulfonamide core acts as an "anchor," while the new R-group "explores" the surrounding binding site for favorable interactions that increase binding affinity and, consequently, biological activity.
-
-
Coordination Chemistry: For certain applications, complexing the sulfonamide with metal ions (e.g., Mg(II), Zn(II), Cu(II)) can dramatically enhance its pharmacological effect. One study showed that while the parent sulfonamide had a weak effect, its metal complexes significantly lowered intraocular pressure in animal models due to enhanced carbonic anhydrase inhibition.[12] This strategy can improve the delivery and interaction of the inhibitor with the metalloenzyme target.
II. Experimental Protocols
These protocols provide a starting point for key experiments. Always adapt them to your specific laboratory conditions and safety guidelines.
Protocol 1: General Synthesis of N-Substituted this compound Derivatives
This protocol describes a two-step synthesis: the sulfonylation of 2-aminothiazole followed by N-alkylation/arylation of the sulfonamide.
Step 1: Synthesis of the Parent Sulfonamide (This step may be skipped if this compound is commercially available)
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorothiazole (1 eq.) in a suitable solvent like pyridine or a mixture of water and a miscible organic solvent.
-
Chlorosulfonation: Cool the mixture in an ice bath (0-5 °C). Add 5-chlorothiophene-2-sulfonyl chloride (1.1 eq.) dropwise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with dilute HCl, then with brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Step 2: N-Alkylation/Arylation (Adapted from established procedures for sulfonamide alkylation[9])
-
Reaction Setup: To a solution of this compound (1 eq.) in a polar aprotic solvent like Dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2-3 eq.) or calcium hydride (CaH₂, 3 eq.).[9][13]
-
Stirring: Stir the suspension at room temperature or slightly elevated temperature (50-55 °C) for 30 minutes to facilitate the formation of the sulfonamide anion.[9]
-
Addition of Electrophile: Add the desired alkyl or benzyl halide (R-X, 1.2-2 eq.) to the reaction mixture.
-
Reaction: Continue stirring at the same temperature for 6-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by column chromatography (e.g., using a gradient of ethyl acetate in hexane) or recrystallization to yield the final N-substituted derivative.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[14]
-
Prepare Stock Solution: Dissolve the test compound in 100% DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare Microtiter Plate: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a suitable sterile broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[14] The final volume in each well should be 50 or 100 µL. Ensure the final DMSO concentration is ≤1%.
-
Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only, no bacteria).
-
Prepare Inoculum: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
Inoculation: Add the diluted bacterial suspension to each well (except the negative control).
-
Incubation: Cover the plate and incubate at 35-37 °C for 16-20 hours.[14]
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 3: Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow)
This is a standard method to measure the inhibition of CA-catalyzed CO₂ hydration.[5][15]
-
Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂ to bicarbonate and a proton. A pH indicator (e.g., Phenol Red) is used to monitor the reaction spectrophotometrically.
-
Reagents:
-
Procedure (using an Applied Photophysics Stopped-Flow Spectrometer):
-
Equilibrate the instrument and reagents to 25 °C.
-
One syringe of the stopped-flow instrument is loaded with the enzyme and inhibitor in buffer containing the pH indicator.
-
The second syringe is loaded with the saturated CO₂ solution.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator at 557 nm over time.
-
-
Data Analysis:
-
Determine the initial rates of reaction from the slopes of the absorbance curves.
-
Plot the reaction rates against a range of inhibitor concentrations.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). The IC₅₀ can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
III. References
-
Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition, 15(2), 185-200. [Link]
-
Worachartcheewan, A., et al. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81. [Link]
-
Smirnov, A., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS One, 16(6), e0252598. [Link]
-
Iqbal, R., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal, 22, 1021-1036. [Link]
-
Pospisilova, S., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-40. [Link]
-
PubChem. (n.d.). 5-Chlorothiazole. National Center for Biotechnology Information. [Link]
-
Al-Soud, Y. A., et al. (2003). Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. ResearchGate. [Link]
-
Pospisilova, S., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
-
Angeli, A., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(8), 1959. [Link]
-
De Martino, M., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 10. [Link]
-
Alterio, V., et al. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204-8. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
-
Wiegand, I., et al. (2008). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 73(1), 1-14. [Link]
-
PubChem. (n.d.). 5-Chlorothiophene-2-Sulfonamide. National Center for Biotechnology Information. [Link]
-
Fathalla, O. A. (2002). Synthesis of New 2-Thiouracil-5-Sulfonamide Derivatives with Biological Activity. Archiv der Pharmazie, 335(5), 229-234. [Link]
-
Pauk, K., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3326. [Link]
-
Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. [Link]
-
Worachartcheewan, A., et al. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Sodo, A., et al. (2016). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. [Link]
-
CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide. (2014). Google Patents.
-
US5180833A - Process for the preparation of chlorothiazole derivatives. (1993). Google Patents.
-
Ibrahim, D. A., et al. (2015). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. ResearchGate. [Link]
-
Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 10(14), e35147. [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. Molecules, 27(8), 2419. [Link]
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Technical Support Center: A Guide to Resolving Inconsistencies in 5-Chlorothiazole-2-sulfonamide Assay Results
Welcome to the technical support center for 5-Chlorothiazole-2-sulfonamide analytics. This guide is designed for researchers, scientists, and drug development professionals who encounter variability and inconsistency in their experimental results. As a class of compounds, sulfonamides present unique analytical challenges due to their chemical properties.[1] This document provides in-depth, field-proven insights to help you diagnose, troubleshoot, and resolve common issues in a logical, step-by-step manner.
Section 1: Troubleshooting Guide for Common Assay Platforms
Inconsistencies in assay results often stem from subtle, overlooked variables in the experimental setup. This section is structured to help you systematically identify the root cause of the problem based on the analytical technique being employed.
High-Performance Liquid Chromatography (HPLC) Assays
HPLC is a powerful and widely used technique for the quantification of sulfonamides.[2] However, its sensitivity also makes it prone to issues that can manifest as inconsistent data.
Q1: Why am I observing inconsistent retention times for my analyte peak?
Retention time (RT) variability is a classic sign of an unstable chromatographic system. The root cause is typically related to the mobile phase, the pump, or the column temperature.
-
Causality & Explanation: The RT is determined by the equilibrium of the analyte between the stationary phase and the mobile phase. Any change that shifts this equilibrium will alter the RT.
-
Mobile Phase Composition: If your mobile phase is prepared by mixing solvents online, fluctuations in the pump's proportioning valves can lead to inconsistent composition and, therefore, shifting RTs.[3] Manually preparing the mobile phase (pre-mixing) can help diagnose if the pump's mixing system is the issue.
-
pH Drift: The ionization state of sulfonamides is highly pH-dependent, which directly impacts their retention on a reversed-phase column.[4] An inadequately buffered mobile phase can change pH over time, especially with exposure to atmospheric CO₂, causing RT drift. Ensure your buffer concentration is sufficient (typically 20-50 mM) to provide consistent pH.
-
Flow Rate Fluctuation: Leaks in the system or worn pump seals can cause the flow rate to become unstable, leading to proportional shifts in RT.[5] A systematic check for leaks from the pump to the detector is a critical first step.
-
Column Temperature: Inadequate temperature control can cause RT drift. Even minor fluctuations in ambient lab temperature can have an effect. A column oven is essential for stable and reproducible chromatography.
-
Troubleshooting Workflow: HPLC Retention Time Instability
Caption: Workflow of a typical fluorescence derivatization assay for sulfonamides.
Section 2: Frequently Asked Questions (FAQs)
Q8: How critical is the pH of my sample and mobile phase for assay consistency?
Extremely critical. The chemical structure of this compound contains functional groups that can ionize. The overall charge of the molecule changes with pH, which in turn dramatically affects its solubility and chromatographic retention. [4][6]For reversed-phase HPLC, maintaining a consistent, optimized pH in the mobile phase is arguably one of the most important factors for achieving reproducible results. [7] Q9: What are best practices for preparing and storing this compound standard solutions?
-
Use a Certified Reference Standard: Always begin with a well-characterized, high-purity reference standard from a reputable supplier. [8]* Solvent Selection: Prepare the primary stock solution in a solvent in which the compound is highly soluble and stable (e.g., HPLC-grade methanol or acetonitrile).
-
Storage: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in amber vials to protect from light. [9]* Working Solutions: Prepare fresh working solutions daily by diluting the stock solution in the mobile phase or assay buffer. Avoid long-term storage of low-concentration aqueous solutions, as adsorption to container walls and degradation can be significant.
Q10: Could matrix effects from my sample (e.g., plasma, tissue extract) be causing inconsistencies? How do I mitigate them?
Yes, matrix effects are a major source of inconsistency, especially in complex biological samples. Co-extracted components can interfere with chromatography, suppress or enhance ionization in mass spectrometry, or cause fluorescence quenching. [10]
-
Mitigation Strategies:
-
Sample Preparation: Implement a robust sample clean-up procedure. Solid-Phase Extraction (SPE) is highly effective for removing interfering components. [11] 2. Use of an Internal Standard: An internal standard (ideally a stable isotope-labeled version of the analyte) should be added to all samples, calibrators, and controls at the very beginning of the sample preparation process. It co-elutes with the analyte and helps correct for variability in extraction recovery and matrix effects.
-
Matrix-Matched Calibration: Prepare your calibration standards in the same biological matrix as your samples (e.g., drug-free plasma) to ensure that the standards and samples are affected by the matrix in the same way.
-
Section 3: Key Experimental Protocols
Protocol 1: Preparation of Stock and Working Standard Solutions
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard. [9]2. Dissolve the standard in a Class A 10 mL volumetric flask using HPLC-grade methanol or acetonitrile.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store this stock solution in an amber glass vial at ≤ -20°C for up to 6 months (stability should be verified). [9]5. Working Solutions: On the day of the assay, allow the stock solution to equilibrate to room temperature.
-
Perform serial dilutions of the stock solution using the mobile phase (for HPLC) or the specific assay buffer to achieve the desired calibration curve concentrations. These solutions should be considered stable for a maximum of 24 hours.
References
-
García-Campaña, A. M., et al. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Analytica Chimica Acta, 587(2), 222-34. [Link]
-
Samara, V. K., & Papadoyannis, I. N. (2017). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. 3rd IMEKOFOODS Metrology Promoting Harmonization & Standardization in Food & Nutrition. [Link]
-
Smedley, M. D. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of AOAC INTERNATIONAL. [Link]
-
Patel, H., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3). [Link]
-
Sharma, S., & Singh, A. (2022). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 10(4). [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
-
Đogo, S., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 481. [Link]
-
AccelaChem. 2-Chlorothiazole-5-sulfonamide. [Link]
-
ResearchGate. Effect of fluorescamine on sulphonamide of different concentrations. [Link]
-
Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. The Biochemical Journal, 39(3), xlii. [Link]
-
ResearchGate. Analysis of trace levels of sulfonamides in surface water and soil samples by liquid chromatography-fluorescence. [Link]
-
Xuan, C., & Wang, Y. (1998). Determination of sulfonamides with fluorescent inclusion complex of carbonic anhydrase and dansylamide. Talanta, 47(3), 659-664. [Link]
-
Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 10(14), e35147. [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]
-
Doležal, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-40. [Link]
-
Wang, H., et al. (2024). Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. Molecules, 29(12), 2824. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Applied Chemical Engineering. [Link]
-
Al-Trawneh, S. A., & Al-Hourani, B. J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. International Journal of Environmental Health Research, 31(6), 624-644. [Link]
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Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-98. [Link]
-
Lin, Y. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of Hazardous Materials, 285, 393-400. [Link]
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ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. [Link]
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- 11. imeko.info [imeko.info]
Technical Support Center: Scaling the Synthesis of 5-Chlorothiazole-2-sulfonamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Chlorothiazole-2-sulfonamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important chemical intermediate. We provide in-depth, experience-driven answers to critical questions, detailed protocols, and troubleshooting logic to ensure a successful and efficient synthesis campaign.
Overview of the Synthetic Challenge
The synthesis of this compound is a multi-step process that presents several challenges, particularly during scale-up. The primary route involves the transformation of 2-aminothiazole through a series of reactions that require precise control over reaction conditions to manage regioselectivity, ensure the stability of reactive intermediates, and achieve high purity in the final product. The key transformations include the regioselective chlorination of the thiazole ring and the conversion of the 2-amino group into a sulfonamide via a Sandmeyer-type reaction.
Overall Synthetic Workflow
The following diagram outlines the most common synthetic pathway from 2-aminothiazole.
Caption: Synthetic pathway for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during synthesis and scale-up, providing explanations for the underlying chemistry and actionable solutions.
Part A: Synthesis of 2-Amino-5-chlorothiazole (Starting Material)
Question 1: My chlorination of 2-aminothiazole results in a low yield and a mixture of products, including the 2,5-dichloro-thiazole. How can I improve the regioselectivity for the 5-position?
Answer: This is a common and critical challenge. The formation of di-halogenated byproducts is often a result of overly harsh reaction conditions or an inappropriate choice of reagents. The 2-aminothiazole ring system can be sensitive, and controlling the electrophilic substitution is key.[1]
-
Causality: The Sandmeyer reaction, classically used for converting aryl amines to halides, can be complex for 2-amino-1,3-thiazoles.[1] Using a diazotization approach followed by CuCl can lead to substitution of the amino group itself.[2] Direct halogenation with reagents like copper(II) chloride (CuCl2) is often more effective for achieving C-5 chlorination without affecting the C-2 amino group. However, temperature plays a vital role; higher temperatures can promote the formation of di-halo products.[3]
-
Troubleshooting & Solutions:
-
Reagent Selection: Utilize copper(II) chloride (CuCl2) in a solvent like acetonitrile. This method avoids the generation of a diazonium salt and favors direct halogenation of the ring.
-
Temperature Control: Maintain a strict temperature protocol. For mono-halogenation, the reaction should be run at a controlled room temperature. Avoid excessive heating, as gentle heating to 40-65°C, especially in the presence of a diazotizing agent like n-butyl nitrite, is known to produce di-halo adducts.[1]
-
Stoichiometry: Carefully control the stoichiometry of CuCl2. Using a slight excess (e.g., 1.1-1.2 equivalents) can drive the reaction to completion, but a large excess may increase byproduct formation.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Quench the reaction as soon as the 2-aminothiazole is consumed to prevent over-reaction.
-
Caption: Troubleshooting logic for the chlorination of 2-aminothiazole.
Part B: Diazotization and Sandmeyer Sulfonylation
Question 2: During scale-up, the diazotization of 2-amino-5-chlorothiazole is difficult to control, leading to decomposition and low yields in the subsequent sulfonylation step. What are the best practices?
Answer: The stability of aryl diazonium salts is notoriously poor, and this is a major process safety and yield concern during scale-up.[4] Decomposition is often exothermic and produces phenolic impurities and nitrogen gas, which can be hazardous.
-
Causality: Diazonium salt decomposition is highly temperature-dependent. The rate of decomposition increases exponentially with temperature. On a larger scale, inefficient heat removal from the center of the reactor can create "hot spots" where the diazonium salt rapidly degrades before it can be used in the next step.
-
Troubleshooting & Solutions:
-
Strict Temperature Control: The reactor must be maintained between 0-5°C. This requires a robust cooling system and careful monitoring. For large batches, the addition of sodium nitrite solution should be done slowly and sub-surface to ensure rapid dispersion and cooling.
-
"Flow Chemistry" as a Scale-Up Solution: Consider using a continuous flow reactor for the diazotization and subsequent Sandmeyer reaction. In a flow setup, small volumes are reacted at a time in cooled microchannels, offering superior temperature control and safety. The unstable diazonium intermediate is generated and immediately consumed in the next reaction stream, minimizing decomposition.
-
Reagent Choice: The use of tert-butyl nitrite in an organic solvent can sometimes offer better control than aqueous sodium nitrite/HCl, although this changes the solvent system for the subsequent step.[3]
-
Catalyst and SO2 Source: For the Sandmeyer sulfonylation, ensure your copper(I) catalyst is active. The reaction requires a source of sulfur dioxide; bubbling SO2 gas through the reaction mixture is common but can be difficult to manage at scale. An alternative is to use a saturated solution of SO2 in a solvent like acetic acid or to use a solid SO2 surrogate like DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[5]
-
Question 3: The final amination of 5-chlorothiazole-2-sulfonyl chloride with ammonia is incomplete or forms impurities. How can this be optimized?
Answer: This is a nucleophilic substitution reaction at the sulfur atom. Incomplete reactions can be due to poor mixing or insufficient nucleophile, while impurities can arise from side reactions of the sulfonyl chloride.
-
Causality: 5-Chlorothiazole-2-sulfonyl chloride is a reactive electrophile. If the addition of ammonia is not controlled, localized heating can occur, potentially leading to hydrolysis of the sulfonyl chloride back to the sulfonic acid, which will not react further. Dimerization or other side reactions can also occur.
-
Troubleshooting & Solutions:
-
Ammonia Source and Stoichiometry: Use a significant excess of aqueous ammonia (e.g., 5-10 equivalents) to ensure the reaction goes to completion and to neutralize the HCl byproduct.
-
Temperature and Addition: Add the sulfonyl chloride (dissolved in a suitable, water-miscible solvent like THF or acetone) slowly to the chilled aqueous ammonia solution. Maintaining a low temperature (0-10°C) during the addition minimizes hydrolysis.
-
Mixing: Vigorous stirring is essential, especially on a larger scale, to ensure efficient mass transfer between the organic and aqueous phases (if a co-solvent is used) and to dissipate heat.
-
Work-up: After the reaction is complete, the product often precipitates. It can be isolated by filtration. Washing thoroughly with cold water is crucial to remove excess ammonia and ammonium salts. Further purification can be achieved by recrystallization.[6]
-
Data Summary Table: Key Process Parameters
| Step | Parameter | Recommended Condition | Rationale & Potential Issues |
| Chlorination | Reagent | CuCl2 in Acetonitrile | Favors C-5 regioselectivity. Avoids Sandmeyer issues at C-2.[1] |
| Temperature | Room Temperature (20-25°C) | Higher temperatures risk di-chlorination.[3] | |
| Diazotization | Temperature | 0-5°C | Critical for minimizing diazonium salt decomposition and ensuring safety.[4] |
| Addition Rate | Slow, controlled addition of NaNO2 | Prevents localized exotherms, especially during scale-up. | |
| Sulfonylation | SO2 Source | SO2-saturated solvent or surrogate | Ensures sufficient reagent for the Sandmeyer reaction. Gas handling can be a challenge at scale.[5] |
| Catalyst | Copper(I) Chloride (CuCl) | Essential for the radical-nucleophilic aromatic substitution mechanism.[4] | |
| Amination | Temperature | 0-10°C during addition | Minimizes hydrolysis of the reactive sulfonyl chloride intermediate. |
| Stoichiometry | Excess Aqueous Ammonia (5-10 eq.) | Drives the reaction to completion and neutralizes HCl byproduct. |
Detailed Experimental Protocols
Disclaimer: These protocols are for informational purposes and should be adapted and optimized for specific lab and scale conditions. All work should be performed with appropriate safety precautions.
Protocol 1: Synthesis of 2-Amino-5-chlorothiazole
-
Reactor Setup: In a well-ventilated fume hood, equip a suitable reactor with a mechanical stirrer, thermometer, and an addition funnel.
-
Charging Reagents: Charge the reactor with 2-aminothiazole (1.0 eq) and acetonitrile (10 volumes). Begin stirring to form a solution or slurry.
-
Reagent Preparation: In a separate container, dissolve copper(II) chloride (CuCl2) (1.2 eq) in acetonitrile (5 volumes).
-
Reaction: Slowly add the CuCl2 solution to the reactor over 1-2 hours, maintaining the internal temperature at 20-25°C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane eluent). The reaction is typically complete within 10-12 hours.[1]
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 volumes) and wash with aqueous ammonia (0.1 M, 2 x 10 volumes) to remove copper salts.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound
-
Diazotization:
-
To a reactor cooled to 0°C, add 2-amino-5-chlorothiazole (1.0 eq) and 6N hydrochloric acid (10 volumes). Stir to form a slurry.
-
Prepare a solution of sodium nitrite (NaNO2) (1.1 eq) in water (3 volumes).
-
Slowly add the NaNO2 solution to the reactor, keeping the temperature strictly between 0-5°C. Stir for 30-45 minutes after the addition is complete. This forms the unstable diazonium salt solution.
-
-
Sandmeyer Sulfonylation:
-
In a separate, cooled (0-5°C) reactor, prepare a solution of sulfur dioxide in glacial acetic acid. Add a catalytic amount of copper(I) chloride (CuCl) (0.1 eq).
-
Slowly transfer the cold diazonium salt solution from the first reactor into the SO2/acetic acid mixture. Maintain the temperature below 10°C.
-
Allow the reaction to stir for 1-2 hours at low temperature after the addition is complete.
-
-
Isolation of Sulfonyl Chloride:
-
Carefully quench the reaction by pouring it into a larger volume of ice-water. The 5-chlorothiazole-2-sulfonyl chloride will precipitate as a solid.
-
Isolate the solid by filtration and wash thoroughly with cold water. Do not allow the intermediate to warm up, and use it immediately in the next step.
-
-
Amination:
-
In a new reactor, add concentrated aqueous ammonia (10 eq) and cool to 0-5°C.
-
Add the wet sulfonyl chloride intermediate portion-wise to the stirred ammonia solution, ensuring the temperature does not exceed 15°C.
-
Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
-
Final Isolation and Purification:
-
The final product, this compound, will precipitate from the aqueous mixture.
-
Isolate the solid by filtration. Wash the filter cake extensively with cold water to remove salts, followed by a small amount of a cold organic solvent like ethanol if needed.
-
Dry the product under vacuum. Purity can be assessed by NMR and LC-MS, and further purification can be done by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]
-
References
-
Recent trends in the chemistry of Sandmeyer reaction: a review. National Institutes of Health (NIH). [Link]
-
Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. National Institutes of Health (NIH). [Link]
-
Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health (NIH). [Link]
- Process for the preparation of chlorothiazole derivatives.
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. National Institutes of Health (NIH). [Link]
-
A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Indian Academy of Sciences. [Link]
-
Sandmeyer reaction. Wikipedia. [Link]
- Method for preparing 2-chloropropionaldehyde and use of the same.
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
- Process for purification of 2-chloro-5-chloromethyl-1,3-thiazole.
-
Synthesis of fluoro benzothiazole sulphonamides and their antibacterial activity. ResearchGate. [Link]
- Sulfonamide purification process.
- Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
- N-sulfenylated 2-amino-4-chloro-thiazole sulfon amides, their use, process for their preparation and intermediates.
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. [Link]
-
Synthesis of new 2-thiouracil-5-sulphonamide derivatives with antibacterial and antifungal activity. PubMed. [Link]
-
Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. PubMed. [Link]
- Chlorothiazide, chlorothiazide salts and pharmaceutical compositions thereof.
Sources
- 1. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Sulfonamide-Based Carbonic Anhydrase Inhibitors: Profiling 5-Chlorothiophene-2-sulfonamide Against Established Therapeutics
This guide provides an in-depth technical comparison of sulfonamide-based carbonic anhydrase inhibitors, with a focus on positioning the research compound 5-chlorothiophene-2-sulfonamide within the broader landscape of established drugs. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on inhibitor potency, selectivity, and the methodologies used for their evaluation.
Introduction: The Enduring Significance of Sulfonamide Inhibitors
The sulfonamide moiety (R-SO₂NH₂) is a cornerstone in medicinal chemistry, most notably as the foundational scaffold for a potent class of enzyme inhibitors targeting carbonic anhydrases (CAs).[1][2] Carbonic anhydrases are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] This seemingly simple reaction is fundamental to a host of physiological processes, including pH regulation, ion transport, and fluid balance.[3]
Dysregulation of CA activity is implicated in a range of pathologies. Consequently, CA inhibitors have been successfully developed as diuretics, anti-glaucoma agents, antiepileptics, and more recently, as anticancer therapeutics.[4] The discovery that specific CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors has opened a new frontier in oncology, as their inhibition can disrupt the pH balance of the tumor microenvironment, hindering cancer cell survival and proliferation.[2]
This guide focuses on comparing the inhibitory profiles of several key sulfonamides, including the clinically established drugs Acetazolamide, Dorzolamide, and Brinzolamide, alongside the investigational anticancer agent SLC-0111. We will evaluate these against the profile of 5-chlorothiophene-2-sulfonamide, a representative of the five-membered heterocyclic sulfonamide class, which has garnered significant interest for generating potent and isoform-selective inhibitors.[3][5] While comprehensive inhibitory data for 5-chlorothiophene-2-sulfonamide across all human CA isoforms is not extensively published, we will leverage data from closely related 5-substituted-thiophene-2-sulfonamide derivatives to provide a robust comparative analysis.[6]
Mechanism of Action: A Tale of Zinc Binding
The inhibitory action of primary sulfonamides against carbonic anhydrases is a well-elucidated mechanism. The deprotonated sulfonamide nitrogen (SO₂NH⁻) acts as a potent zinc-binding group, coordinating to the Zn²⁺ ion at the core of the enzyme's active site. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle, thereby arresting the enzyme's function. The aromatic or heterocyclic ring of the sulfonamide further anchors the inhibitor within the active site through interactions with hydrophilic and hydrophobic amino acid residues, influencing both the potency and isoform selectivity of the compound.[7]
Figure 2: Workflow for Kᵢ determination using a stopped-flow assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer of appropriate pH (e.g., 20 mM HEPES-Tris, pH 7.5) containing a pH indicator (e.g., 0.2 mM p-Nitrophenol).
-
Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.
-
Inhibitor Solutions: Prepare a stock solution of the sulfonamide inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
CO₂ Solution: Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water for at least 30 minutes.
-
-
Stopped-Flow Instrument Setup:
-
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
-
Set the spectrophotometer to the wavelength of maximum absorbance change for the chosen pH indicator (e.g., 400 nm for p-Nitrophenol).
-
-
Assay Execution:
-
Load one syringe with the CO₂-saturated water.
-
Load the other syringe with the assay buffer containing the enzyme, pH indicator, and a specific concentration of the inhibitor. Allow for a pre-incubation period (e.g., 10-15 minutes) for the inhibitor to bind to the enzyme.
-
Initiate a "push" to rapidly mix the two solutions in the observation cell.
-
Record the change in absorbance over time for several hundred milliseconds.
-
-
Data Analysis:
-
Determine the initial rate of the reaction by fitting the initial linear portion of the absorbance vs. time curve.
-
Repeat the measurement for a range of inhibitor concentrations.
-
Calculate the Kᵢ value by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Colorimetric Esterase Assay for IC₅₀ Determination
For high-throughput screening, a simpler colorimetric assay based on the esterase activity of carbonic anhydrase is often employed.
Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (pNPA), a colorless substrate, to the yellow-colored product p-nitrophenol. The rate of p-nitrophenol formation is monitored by measuring the increase in absorbance at 400 nm. In the presence of an inhibitor, the rate of hydrolysis decreases, allowing for the determination of the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-SO₄, pH 7.4.
-
Enzyme Solution: Prepare a working solution of hCA in the assay buffer.
-
Substrate Solution: Prepare a 3 mM solution of pNPA in acetonitrile.
-
Inhibitor Solutions: Prepare serial dilutions of the test compound and a positive control (e.g., Acetazolamide) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To the wells of a 96-well plate, add the assay buffer.
-
Add 2 µL of the inhibitor solutions (or DMSO for the control) to the respective wells.
-
Add 20 µL of the enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode at 30-second intervals for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The comparative analysis presented in this guide underscores the continued relevance of sulfonamides as a privileged scaffold for the development of potent and selective carbonic anhydrase inhibitors. While established drugs like Acetazolamide and Dorzolamide serve critical therapeutic roles, the demand for inhibitors with improved isoform selectivity, particularly for targeting cancer-associated CAs, remains high.
The inhibitory profile of the 5-chlorothiophene-2-sulfonamide scaffold, as represented by its derivatives, is highly compelling. Its potent inhibition of hCA II, IX, and XII, coupled with weak activity against hCA I, suggests a favorable selectivity profile that warrants further investigation. Future research should focus on:
-
Comprehensive Profiling: A complete determination of the Kᵢ values of 5-chlorothiophene-2-sulfonamide against all 12 human CA isoforms is essential for a definitive assessment of its selectivity.
-
Structural Biology: X-ray crystallographic studies of 5-chlorothiophene-2-sulfonamide in complex with various CA isoforms would provide invaluable insights into the specific molecular interactions that govern its potency and selectivity, guiding future structure-based drug design efforts.
-
In Vivo Efficacy: Preclinical studies in relevant animal models of glaucoma or cancer are necessary to evaluate the therapeutic potential of this compound class.
By leveraging the robust experimental methodologies detailed herein, the scientific community can continue to refine and develop novel sulfonamide-based inhibitors, paving the way for new and improved therapies for a wide range of diseases.
References
-
De Simone, G., & Supuran, C. T. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 26(14), 4333. Available at: [Link]
-
Di Cesare Mannelli, L., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138. Available at: [Link]
-
Gül, H. İ., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi-, and Tricyclic Anhydride Moieties. Molecules, 26(14), 4329. Available at: [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Available at: [Link]
-
Supuran, C. T. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry, 9(4), 703-714. Available at: [Link]
-
Tars, K., et al. (2017). 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. Bioorganic & Medicinal Chemistry, 25(3), 1184-1191. Available at: [Link]
-
Tars, K., & Supuran, C. T. (2021). A Highlight on the Inhibition of Fungal Carbonic Anhydrases as Drug Targets for the Antifungal Armamentarium. International Journal of Molecular Sciences, 22(8), 4324. Available at: [Link]
-
Tsikas, D. (2024). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. Available at: [Link]
-
Vaidya, S., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS One, 16(6), e0252537. Available at: [Link]
-
Vinciguerra, S., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(2), 403. Available at: [Link]
-
Whittington, D. A., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7067-7074. Available at: [Link]
Sources
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- 2. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides strongly inhibit human carbonic anhydrases I, II, IX and XII: solution and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5-Chlorothiazole-2-sulfonamide Analogues as Carbonic Anhydrase Inhibitors: A Comparative Guide
This guide provides a comprehensive comparison of the efficacy of 5-chlorothiazole-2-sulfonamide analogues, with a primary focus on their role as potent inhibitors of carbonic anhydrases (CAs). We will delve into the rationale behind their synthesis, detailed experimental protocols for efficacy evaluation, a comparative analysis of their inhibitory activity, and a discussion of the structure-activity relationships (SAR) that govern their potency and selectivity. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds.
Introduction: The Therapeutic Promise of Thiazole-Based Sulfonamides
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. When coupled with a sulfonamide moiety, it gives rise to a class of compounds with a wide array of therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] A particularly significant application of thiazole-based sulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes.[3][4]
CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and certain types of cancer. Consequently, the development of potent and isoform-selective CA inhibitors is a major focus of drug discovery efforts. The this compound scaffold has emerged as a promising starting point for the design of such inhibitors. The presence of the chloro group can influence the electronic properties and binding interactions of the molecule, potentially leading to enhanced efficacy and selectivity. This guide will explore the synthesis of analogues based on this scaffold and compare their inhibitory efficacy against key human carbonic anhydrase isoforms, hCA I and hCA II.
Synthetic Strategy and Rationale
The synthesis of this compound analogues and other related thiazole-bearing sulfonamides generally follows a convergent synthetic approach. The core of this strategy involves the reaction of a substituted 2-aminothiazole with a benzenesulfonyl chloride derivative.
A representative synthetic scheme for a related series of sulfonamide-bearing thiazoles is depicted below. This multi-step process begins with the Hantzsch thiazole synthesis, where a thiourea derivative reacts with an α-haloketone to form the 2-aminothiazole ring. This intermediate is then reacted with a substituted benzenesulfonyl chloride in the presence of a base to yield the final sulfonamide product.
Caption: General synthetic workflow for thiazole-sulfonamide analogues.
The rationale for synthesizing a series of analogues with varying substituents on the phenyl ring is to explore the structure-activity relationship (SAR). By modifying the electronic and steric properties of the molecule, it is possible to optimize its binding affinity and selectivity for the target enzyme. For instance, the introduction of electron-withdrawing or electron-donating groups, or bulky substituents, can significantly alter the inhibitory profile of the compound.
Experimental Protocols for Efficacy Evaluation
The primary method for evaluating the efficacy of these analogues as carbonic anhydrase inhibitors is the in vitro enzyme inhibition assay. This assay measures the ability of a compound to inhibit the enzymatic activity of purified CA isoforms.
Purification of Human Carbonic Anhydrase Isoforms (hCA I and hCA II)
Rationale: To ensure the accuracy and reproducibility of the inhibition studies, it is crucial to use highly purified enzyme preparations. Affinity chromatography is a standard and effective method for this purpose.
Protocol:
-
Preparation of Affinity Column: A sepharose-4B-L-tyrosine-sulfanilamide affinity column is prepared.
-
Hemolysate Preparation: Human erythrocytes are washed with saline solution and then lysed with cold water. The cell debris is removed by centrifugation to obtain the hemolysate containing hCA I and hCA II.
-
Affinity Chromatography: The hemolysate is loaded onto the prepared affinity column.
-
Elution: The column is washed with a buffer solution to remove unbound proteins. The bound hCA I and hCA II are then eluted using a specific elution buffer.
-
Purity Check: The purity of the eluted enzyme fractions is assessed by SDS-PAGE.
Carbonic Anhydrase Inhibition Assay
Rationale: The stopped-flow technique is a sensitive method for measuring the kinetics of the CO₂ hydration reaction catalyzed by carbonic anhydrase. This allows for the precise determination of the inhibitory potency of the test compounds.
Protocol:
-
Enzyme and Inhibitor Preparation: Stock solutions of the purified hCA isoforms and the synthesized thiazole-sulfonamide analogues are prepared in appropriate buffers.
-
Reaction Mixture: The assay is performed in a stopped-flow instrument. One syringe contains the enzyme solution and the inhibitor at various concentrations, while the other syringe contains the CO₂ substrate solution.
-
Reaction Initiation and Measurement: The contents of the two syringes are rapidly mixed, and the change in absorbance due to the hydration of CO₂ is monitored over time.
-
Data Analysis: The initial rates of the enzymatic reaction are calculated in the presence and absence of the inhibitor. The IC₅₀ (the concentration of inhibitor that causes 50% inhibition) and the Kᵢ (inhibition constant) values are determined by plotting the reaction rates against the inhibitor concentrations.[1][5]
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Comparative Efficacy of Thiazole-Sulfonamide Analogues
A study by Kılıçaslan et al. synthesized a series of twelve sulfonamide-bearing thiazole compounds and evaluated their inhibitory effects on hCA I and hCA II.[1][5] The results of this study provide a valuable dataset for comparing the efficacy of these analogues. The table below summarizes the IC₅₀ and Kᵢ values for a selection of these compounds, including a key chloro-substituted analogue.
| Compound ID | R-Group on Phenyl Ring | hCA I IC₅₀ (µM) | hCA I Kᵢ (µM) | hCA II IC₅₀ (µM) | hCA II Kᵢ (µM) |
| 5a | H | 1.25 | 1.21 | 1.56 | 1.99 |
| 5b | 4-F | 0.35 | 0.33 | 0.35 | 0.11 |
| 5c | 4-CH₃ | 0.89 | 0.85 | 0.95 | 0.91 |
| 5d | 4-OCH₃ | 1.12 | 1.08 | 1.24 | 1.19 |
| 5e | 4-Cl | 0.78 | 0.75 | 0.82 | 0.79 |
| 5f | 4-NO₂ | 11.34 | 10.90 | 1.45 | 1.39 |
| Acetazolamide | (Standard) | 0.98 | 0.94 | 1.05 | 1.01 |
Data sourced from Kılıçaslan et al. (2016).[1][5]
Structure-Activity Relationship (SAR) and Discussion
The data presented in the table above reveals several key aspects of the structure-activity relationship for this series of thiazole-sulfonamide analogues as carbonic anhydrase inhibitors.
-
Influence of the Sulfonamide Moiety: The unsubstituted sulfonamide group is a critical pharmacophore that anchors the inhibitor to the zinc ion in the active site of the carbonic anhydrase enzyme.[3]
-
Impact of Phenyl Ring Substitution: The nature of the substituent on the phenyl ring significantly influences the inhibitory potency.
-
The 4-fluoro substituted analogue (5b) exhibited the highest activity against both hCA I and hCA II, with IC₅₀ values of 0.35 µM for both isoforms.[1][5] This suggests that the high electronegativity and small size of the fluorine atom may contribute favorably to binding interactions within the enzyme's active site.
-
The 4-chloro substituted analogue (5e) , which is structurally related to the topic of this guide, also demonstrated potent inhibition of both isoforms, with IC₅₀ values of 0.78 µM for hCA I and 0.82 µM for hCA II.[1][5] Its efficacy is comparable to or slightly better than the standard CA inhibitor, acetazolamide. The presence of the chlorine atom at the para position appears to be beneficial for inhibitory activity.
-
The unsubstituted analogue (5a) and analogues with electron-donating groups such as methyl (5c ) and methoxy (5d ) showed good inhibitory activity, but were generally less potent than the fluoro and chloro substituted analogues.[1][5]
-
The 4-nitro substituted analogue (5f) displayed significantly weaker inhibition of hCA I (IC₅₀ = 11.34 µM) but retained moderate activity against hCA II (IC₅₀ = 1.45 µM), indicating a degree of isoform selectivity.[1][5] This highlights how electronic effects can modulate not only potency but also selectivity.
-
Caption: Summary of the structure-activity relationship for thiazole-sulfonamide analogues.
Conclusion
This guide has provided a comparative overview of the efficacy of this compound analogues and related compounds as inhibitors of carbonic anhydrases. The synthesis of these compounds is straightforward, and their inhibitory activity can be reliably assessed using in vitro enzyme inhibition assays. The structure-activity relationship studies reveal that the nature of the substituent on the phenyl ring plays a crucial role in determining the potency and selectivity of these inhibitors. In particular, halogen-substituted analogues, such as the 4-chloro derivative, have demonstrated potent inhibition of hCA I and hCA II, making them promising candidates for further drug development. The insights gained from this comparative analysis can guide the rational design of novel and more effective carbonic anhydrase inhibitors for various therapeutic applications.
References
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Kılıçaslan, S., Arslan, M., Ruya, Z., Bilen, Ç., Ergün, A., Gençer, N., & Arslan, O. (2016). Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1300-1305. [Link]
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Gudimella, S. K., Kumar, A., Singh, P., & Singh, I. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128520. [Link]
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Kılıçaslan, S., Arslan, M., Ruya, Z., Bilen, Ç., Ergün, A., Gençer, N., & Arslan, O. (2016). Synthesis and Evaluation of Sulfonamide-Bearing Thiazole as Carbonic Anhydrase Isoforms hCA I and hCA II. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1300-1305. [Link]
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Vatandas, B., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. [Link]
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Vatandas, B., et al. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. National Institutes of Health. [Link]
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Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3220. [Link]
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Pourfarjam, Y., et al. (2017). Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1148-1155. [Link]
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Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. National Institutes of Health. [Link]
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Nocentini, A., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides Strongly Inhibit Human Carbonic Anhydrases I, II, IX and XII: Solution and X-ray Crystallographic Studies. Bioorganic & Medicinal Chemistry, 21(17), 5130-5138. [Link]
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Gençer, N., et al. (2016). Effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes. ResearchGate. [Link]
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Küçükbay, H., et al. (2020). Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid-sulphonamide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 473-481. [Link]
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Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
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Basiri, A., et al. (2020). Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 837-850. [Link]
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Kaya, M., et al. (2018). Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII. Bioorganic Chemistry, 77, 443-449. [Link]
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Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12539. [Link]
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Ibrahim, M. A., et al. (2022). Structure-activity relationship summary of tested compounds. ResearchGate. [Link]
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A Researcher's Guide to Validating 5-Chlorothiazole-2-sulfonamide's Target Engagement with Carbonic Anhydrase
Authored by a Senior Application Scientist
This guide provides an in-depth, objective comparison of methodologies to validate the target engagement of 5-Chlorothiazole-2-sulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to target validation.
Introduction: The Imperative of Target Engagement
In drug discovery, observing a desired cellular phenotype after compound treatment is only the first step. A critical subsequent challenge is to unequivocally demonstrate that the compound elicits this effect by binding to its intended molecular target. This process, known as target engagement, provides the mechanistic link between the compound and its biological activity. Without this confirmation, researchers risk pursuing candidates that work through off-target effects, leading to wasted resources and potential safety liabilities.
Sulfonamide-based compounds are a cornerstone of medicinal chemistry.[1][2] Specifically, heterocyclic sulfonamides, such as this compound, are well-documented inhibitors of Carbonic Anhydrases (CAs), a ubiquitous family of metalloenzymes.[3][4] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing a vital role in pH regulation, fluid balance, and various metabolic pathways.[4][5] Given this established link, this guide will focus on validating the engagement of this compound with its putative target, Carbonic Anhydrase II (CA II), a well-characterized isoform.
We will explore two orthogonal, industry-standard techniques to build a compelling case for direct on-target activity: the Cellular Thermal Shift Assay (CETSA®) to confirm binding in a native cellular environment, and a direct enzymatic assay to quantify the functional consequences of that binding.
The Biophysical Approach: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method used to assess drug-target engagement directly within intact cells.[6][7] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, it typically increases the protein's resistance to heat-induced unfolding and aggregation.[7][8][9] This change in thermal stability is measured as a "shift" in the protein's apparent melting temperature (Tm), providing direct evidence of a physical interaction in a physiologically relevant context.[8][10]
Experimental Workflow: Melt Curve CETSA
The initial experiment involves generating a "melt curve" to determine the optimal temperature for subsequent dose-response studies.
Caption: Workflow for generating a CETSA melt curve.
Protocol: Melt Curve Generation
-
Cell Culture & Treatment: Seed HEK293 cells and grow to ~80% confluency. Treat one set of plates with 30 µM this compound and another with a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Harvest and Heat: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells via freeze-thaw cycles. Clarify the lysate by centrifugation.
-
Thermal Challenge: Aliquot the clarified lysate into PCR tubes. Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C), followed by 3 minutes of cooling at room temperature.
-
Separation and Detection: Centrifuge the tubes at 20,000 x g for 20 minutes to pellet the aggregated, denatured proteins.[9] Collect the supernatant (soluble fraction).
-
Analysis: Analyze the amount of soluble CA II in each supernatant sample using quantitative Western blotting or ELISA.[6] Plot the normalized band intensities against temperature to determine the Tm for both vehicle and compound-treated samples.
Comparative Data: Melt Curve Analysis
| Compound | Target Protein | Apparent Tm (°C) | ΔTm (°C) | Interpretation |
| Vehicle (DMSO) | CA II | 54.5 | N/A | Baseline thermal stability of the target protein. |
| This compound | CA II | 59.8 | +5.3 | Significant stabilization , indicating direct target engagement in the cell. |
| Acetazolamide (Positive Control) | CA II | 61.2 | +6.7 | Confirms the assay is capable of detecting known target binders. |
| Compound "X" (Negative Control) | CA II | 54.3 | -0.2 | No meaningful change in stability, indicating lack of target engagement. |
Experimental Workflow: Isothermal Dose-Response (ITDR) CETSA
Once a thermal shift is confirmed, an ITDR experiment is performed to quantify the potency of the target engagement in the cellular environment. This involves heating all samples at a single, constant temperature (chosen from the melt curve, e.g., 58°C) while varying the compound concentration.
Caption: Workflow for Isothermal Dose-Response CETSA.
Comparative Data: Cellular Potency (EC₅₀)
| Compound | Target Protein | Cellular Engagement EC₅₀ (µM) | Interpretation |
| This compound | CA II | 1.8 | Demonstrates potent target engagement within a cellular milieu. |
| Acetazolamide (Positive Control) | CA II | 0.9 | High-potency engagement consistent with a known clinical inhibitor. |
| Compound "X" (Negative Control) | CA II | > 100 | Fails to engage the target at relevant concentrations. |
The Functional Approach: In Vitro Enzymatic Assay
While CETSA confirms physical binding, it does not describe the functional consequence. An enzymatic assay is essential to prove that binding to CA II translates into inhibition of its catalytic activity. The Wilbur-Anderson method, which measures the time taken for a CO₂-saturated solution to lower the pH of a buffer, is a classic approach.[11][12]
Experimental Workflow: Enzymatic Inhibition Assay
This protocol measures the rate of pH change as CA II converts CO₂ to bicarbonate and protons. An effective inhibitor will slow this reaction.
Caption: Workflow for a CA II enzymatic inhibition assay.
Protocol: Enzymatic Inhibition (Wilbur-Anderson Method)
-
Reagent Preparation: Prepare a 0.02 M Tris-HCl buffer, pH 8.3, and keep on ice.[11] Prepare a stock solution of purified human CA II. Prepare CO₂-saturated water by bubbling CO₂ gas through ice-cold deionized water for 30 minutes.[11]
-
Blank Measurement: In a chilled beaker, add 6.0 mL of the Tris buffer. Inject 4.0 mL of CO₂-saturated water and record the time (T₀) required for the pH to drop from 8.3 to 6.3. This is the uncatalyzed rate.
-
Enzymatic Reaction: To a new beaker with buffer, add a small amount of CA II enzyme and a specific concentration of the test compound (or vehicle). Allow to incubate briefly.
-
Measurement: Initiate the reaction by injecting 4.0 mL of CO₂-saturated water and measure the time (T) for the pH to drop from 8.3 to 6.3.
-
Calculation: Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = ((T₀ - T) / T₀) * 100. Plot percent inhibition versus compound concentration to determine the IC₅₀ value.
Comparative Data: Functional Inhibition (IC₅₀)
| Compound | Target Protein | Enzymatic IC₅₀ (nM) | Interpretation |
| This compound | CA II | 12.5 | Potent functional inhibition of the target enzyme. |
| Acetazolamide (Positive Control) | CA II | 8.9 | High-potency inhibition, validating the assay conditions. |
| Compound "X" (Negative Control) | CA II | > 20,000 | No functional inhibition, consistent with lack of binding. |
Conclusion: A Triangulated Approach to Target Validation
The validation of this compound's target engagement is achieved not by a single experiment, but by the convergence of evidence from orthogonal methods.
-
CETSA Melt Curve Analysis provides qualitative, direct evidence that this compound physically binds to and stabilizes Carbonic Anhydrase II in its native cellular environment.
-
Isothermal Dose-Response (ITDR) CETSA quantifies the potency of this interaction in cells, yielding a cellular EC₅₀ that reflects the compound's ability to access and bind its target amidst cellular complexity.
-
The In Vitro Enzymatic Assay confirms that this binding event has a direct functional consequence, potently inhibiting the catalytic activity of the enzyme.
Together, these results build a scientifically rigorous and trustworthy case that this compound is a potent, on-target inhibitor of Carbonic Anhydrase II. This level of validation is critical before committing to more advanced preclinical and clinical development.
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
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Rehman, S. U., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7289. [Link]
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Rehman, S. U., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Preprints.org. [Link]
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Moore, J. D., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2213–2223. [Link]
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Grokipedia. (2024). Cellular thermal shift assay. [Link]
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Li, Y., et al. (2022). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 12(1), 1-18. [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
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Krátký, M., et al. (2016). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Bioorganic & Medicinal Chemistry, 24(18), 4149-4156. [Link]
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Hagn, M., & Vervoorts, J. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International Journal of Molecular Sciences, 21(18), 6617. [Link]
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ResearchGate. (n.d.). Table 1: Commonly used sulfonamides and non-sulfonamide alternatives. [Link]
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Aslam, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(4), 3769–3779. [Link]
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von Angerer, M., et al. (2016). 5-Aryl-2-(naphtha-1-yl)sulfonamido-thiazol-4(5H)-ones as clathrin inhibitors. Organic & Biomolecular Chemistry, 14(46), 10925-10933. [Link]
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Ilies, M., et al. (2021). Novel thiazolone-benzenesulphonamide inhibitors of human and bacterial carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1083–1090. [Link]
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Bua, S., et al. (2016). Salts of 5-amino-2-sulfonamide-1,3,4-thiadiazole, a structural and analog of acetazolamide, show interesting carbonic anhydrase inhibitory properties, diuretic, and anticonvulsant action. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1102-1110. [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 5-Chlorothiazole-2-sulfonamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential cross-reactivity of 5-Chlorothiazole-2-sulfonamide. As direct experimental data on the comprehensive selectivity of this specific compound is not extensively available in the public domain, this document serves as a comparative and predictive guide. We will delve into the established cross-reactivity patterns of structurally related thiazole sulfonamides and other clinically relevant sulfonamide-containing drugs. The primary focus will be on their interactions with carbonic anhydrases (CAs), a well-established target class for this chemical scaffold. Furthermore, we will explore potential off-target interactions and provide detailed, field-proven experimental protocols to enable researchers to conduct their own definitive cross-reactivity studies.
The Rationale for Cross-Reactivity Profiling in Drug Discovery
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the potential for off-target effects. These unintended interactions can lead to adverse drug reactions, diminished efficacy, and ultimately, costly late-stage failures. For compounds containing a sulfonamide moiety, a historical awareness of "sulfa" allergies necessitates a thorough investigation of cross-reactivity. However, modern medicinal chemistry has revealed that the nature and substitution of the sulfonamide-bearing ring system are critical determinants of its biological activity and selectivity.
It is now widely accepted that the severe hypersensitivity reactions associated with sulfonamide antibiotics are primarily linked to the presence of an arylamine group at the N4 position and a heterocyclic ring at the N1 position, structural features absent in most non-antibiotic sulfonamides.[1][2][3][4] This distinction underscores the importance of a nuanced, compound-specific approach to assessing cross-reactivity rather than a broad-stroke dismissal of all sulfonamide-containing molecules. For a research compound like this compound, a systematic evaluation of its interaction with a panel of relevant biological targets is not just a regulatory hurdle but a fundamental aspect of understanding its therapeutic potential and safety profile.
Predicted Primary Targets: The Carbonic Anhydrase Family
Based on extensive research into the biological activity of heterocyclic sulfonamides, the primary targets for this compound are predicted to be members of the carbonic anhydrase (CA) family of metalloenzymes.[5][6] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in a multitude of physiological processes, including pH regulation, ion transport, and fluid balance.[3] The sulfonamide group is a classic zinc-binding pharmacophore that effectively inhibits CAs.[1][2][4]
There are at least 15 known human CA isoforms, each with distinct tissue distribution and physiological roles. Inhibition of different isoforms can lead to diverse therapeutic effects, from lowering intraocular pressure in glaucoma (CA II, IV) to diuresis (CA II, IV) and anticancer activity (CA IX, XII).[3][5] Therefore, understanding the isoform selectivity of a sulfonamide inhibitor is paramount.
Comparative Analysis with Structurally Related and Clinically Relevant Sulfonamides
To build a predictive profile for this compound, we will compare the known cross-reactivity of several key sulfonamide compounds.
Thiazole and Thiadiazole Sulfonamides: The Immediate Comparators
The thiazole ring in this compound is a common scaffold in many biologically active compounds. Studies on other thiazole and thiadiazole-based sulfonamides provide the most direct insight into its likely activity.
-
Acetazolamide: A classic, non-selective CA inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness. It demonstrates broad inhibition across multiple CA isoforms.[4]
-
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide (Chlorazolamide): This compound and its metal complexes are potent inhibitors of CA I, II, and IV.[1] This highlights that substitutions on the heterocyclic ring significantly influence the inhibitory profile.
-
Various 2-aminothiazole sulfonamide derivatives: Research has shown that these compounds can exhibit a range of biological activities, including antimicrobial and antioxidant effects, in addition to CA inhibition. This suggests that the thiazole scaffold can be a platform for developing agents with diverse pharmacological profiles.[7]
Clinically Used Sulfonamides: A Broader Perspective
Examining sulfonamides with different core structures and therapeutic applications provides a wider context for potential cross-reactivity.
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used as an anti-inflammatory drug. Despite containing a sulfonamide moiety, the risk of cross-reactivity in patients with a history of sulfonamide antibiotic allergy is considered very low due to its distinct chemical structure.[8]
-
Hydrochlorothiazide: A thiazide diuretic used to treat hypertension. Its primary mechanism of action is the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule of the kidney. While it is a sulfonamide derivative, its primary target is not a carbonic anhydrase, although it can have weak CA inhibitory activity.[9]
Table 1: Comparative Inhibitory Activity of Selected Sulfonamides against Carbonic Anhydrase Isoforms
| Compound | Primary Target(s) | CA I (Ki, nM) | CA II (Ki, nM) | CA IV (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Reference(s) |
| Acetazolamide | Carbonic Anhydrases | 250 | 12 | 74 | 25 | 5.7 | [4] |
| Chlorazolamide | Carbonic Anhydrases | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Not Reported | Not Reported | [1] |
| Celecoxib | COX-2 | >10,000 | >10,000 | Not Reported | Not Reported | Not Reported | [8] |
| Hydrochlorothiazide | Na-Cl Cotransporter | 1,500 | 250 | 3,500 | Not Reported | Not Reported | [9] |
| This compound | Predicted: CAs | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Ki values are approximate and can vary depending on the assay conditions. The data for Celecoxib and Hydrochlorothiazide against CAs illustrate their relatively weak interaction compared to dedicated CA inhibitors.
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity profile of this compound, a tiered approach involving both in vitro biochemical and cell-based assays is recommended.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay is a fundamental first step to quantify the inhibitory potency of the test compound against various CA isoforms.
Principle: This assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the colored product p-nitrophenol, monitored at 405 nm. An inhibitor will reduce the rate of this reaction.
Materials:
-
Purified human carbonic anhydrase isoforms (I, II, IV, IX, XII, etc.)
-
p-Nitrophenyl acetate (pNPA)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
Test Compound (this compound) dissolved in DMSO
-
Positive Control (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and Acetazolamide in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Setup:
-
Blank: 190 µL Assay Buffer
-
Enzyme Control (No Inhibitor): 170 µL Assay Buffer + 10 µL DMSO + 20 µL CA enzyme solution
-
Test Compound: 170 µL Assay Buffer + 10 µL of each compound dilution + 20 µL CA enzyme solution
-
Positive Control: 170 µL Assay Buffer + 10 µL of each Acetazolamide dilution + 20 µL CA enzyme solution
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add 10 µL of pNPA solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the initial reaction rates (V0) from the linear portion of the kinetic curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Diagram 1: Workflow for In Vitro Carbonic Anhydrase Inhibition Assay
Caption: Workflow for confirming target engagement in a cellular context using CETSA.
Broad Panel Off-Target Screening
For a comprehensive understanding of the cross-reactivity profile, it is advisable to screen this compound against a broad panel of common off-targets. Several contract research organizations (CROs) offer fee-for-service screening against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme classes. This approach can proactively identify potential liabilities and guide further optimization of the compound.
Conclusion and Future Directions
While direct experimental data for the cross-reactivity of this compound is not yet in the public domain, a comparative analysis of structurally and functionally related sulfonamides strongly suggests that its primary biological targets are likely to be carbonic anhydrases. The provided experimental protocols offer a robust framework for researchers to definitively characterize its inhibitory profile against various CA isoforms and to confirm target engagement in a cellular setting.
The key takeaway for researchers is the necessity of moving beyond generalized assumptions about sulfonamide cross-reactivity. A data-driven, compound-specific approach, as outlined in this guide, is essential for accurately assessing the therapeutic potential and safety of novel sulfonamide-containing molecules like this compound. The future of drug discovery with this chemical class lies in the precise characterization of isoform selectivity and the rational design of compounds with optimized on-target activity and minimized off-target interactions.
References
- Supuran, C. T. (2000). Carbonic anhydrase inhibitors. metal complexes of 5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide with topical intraocular pressure lowering properties: the influence of metal ions upon the pharmacological activity. Journal of Enzyme Inhibition, 15(2), 185–200.
- Menchise, V., De Simone, G., Di Fiore, A., Scozzafava, A., & Supuran, C. T. (2006). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II. Bioorganic & Medicinal Chemistry Letters, 16(24), 6204–6208.
- Matulis, D., & Supuran, C. T. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLoS One, 16(6), e0252536.
- Zhang, L., Zhang, Y., Wang, Y., Li, Y., & Zhang, J. (2021).
- Wulf, N. R., & Matuszewski, K. A. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 70(17), 1483–1494.
- Akbari, M., & Alavi, S. (2023). Effect of Antihypertensive Drug (Chlorothiazide)
- Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(22), 4149.
- Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(22), 4149.
- Zafar, H., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 23, 60-81.
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- 2. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of 5-Chlorothiazole-2-sulfonamide: An Analysis of Strategic Routes
Introduction
5-Chlorothiazole-2-sulfonamide is a critical heterocyclic building block in medicinal chemistry. Its structure is a key component in the development of various therapeutic agents, most notably as a precursor to carbonic anhydrase inhibitors like Dorzolamide, which is used to treat glaucoma. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in pharmaceutical development and process chemistry.
This guide provides an in-depth comparative analysis of two plausible synthetic routes to this compound, starting from the readily available precursor, 2-aminothiazole. The discussion emphasizes the chemical logic, potential advantages, and challenges associated with each pathway. We will dissect each route by examining the strategic order of two key transformations: the chlorination of the C5 position on the thiazole ring and the conversion of the C2 amino group into a sulfonamide.
Overview of Synthetic Strategies
The synthesis of this compound requires the introduction of two distinct functional groups onto the starting thiazole core: a chlorine atom at the 5-position and a sulfonamide group at the 2-position. The primary strategic decision lies in the sequence of these introductions. We will explore two logical pathways:
-
Route A: The "Chlorination First" Approach. This route prioritizes the electrophilic chlorination of the electron-rich 2-aminothiazole ring before converting the amino group into the desired sulfonamide.
-
Route B: The "Sulfonylation First" Approach. This alternative strategy involves the initial conversion of the 2-amino group into a sulfonyl chloride intermediate, followed by the chlorination of the thiazole ring.
The following sections will provide a detailed breakdown of each route, including mechanistic considerations, experimental protocols derived from analogous transformations, and a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.
Route A: Chlorination First, Sulfonylation Second
This synthetic pathway leverages the activating effect of the 2-amino group to facilitate the regioselective chlorination of the thiazole ring at the C5 position as the initial key step.
Workflow Diagram: Route A
Caption: Workflow for Route A, starting with chlorination of 2-aminothiazole.
Step-by-Step Rationale and Protocol
Step 1: Electrophilic Chlorination of 2-Aminothiazole
-
Expertise & Causality: The 2-amino group is a potent activating group, donating electron density into the thiazole ring and making the C5 position highly susceptible to electrophilic attack. Reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) are effective electrophilic chlorinating agents for such activated heterocyclic systems. Acetonitrile or other polar aprotic solvents are typically used to facilitate the reaction while minimizing side reactions.
-
Experimental Protocol:
-
To a stirred solution of 2-aminothiazole (1.0 eq) in acetonitrile (10 mL/g), cool the mixture to 0-5°C.
-
Add N-Chlorosuccinimide (1.05 eq) portion-wise over 30 minutes, maintaining the internal temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-amino-5-chlorothiazole.
-
Step 2: Sandmeyer-type Conversion to 5-Chloro-thiazole-2-sulfonyl chloride
-
Expertise & Causality: The conversion of an aromatic amine to a sulfonyl chloride is a powerful transformation. Modern Sandmeyer-type reactions offer a safe and efficient method.[1] First, the 2-amino group is converted to a diazonium salt using sodium nitrite in a strong acid like HCl. This highly reactive intermediate is then immediately reacted in situ with a source of sulfur dioxide, catalyzed by a copper(II) salt. For operational safety and convenience, a stable SO₂ surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) is preferred over gaseous SO₂.[1]
-
Experimental Protocol:
-
Suspend 2-amino-5-chlorothiazole (1.0 eq) in a mixture of acetonitrile and 37% aqueous HCl (2.0 eq) at 0°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete diazotization.
-
In a separate flask, add DABSO (0.6 eq) and Copper(II) chloride (5 mol%) to acetonitrile.
-
Slowly add the cold diazonium salt solution to the DABSO/CuCl₂ mixture. Vigorous nitrogen evolution will occur.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Extract the mixture with dichloromethane, wash with water and brine, dry over MgSO₄, and concentrate to yield the crude 5-chloro-thiazole-2-sulfonyl chloride.
-
Step 3: Amination to this compound
-
Expertise & Causality: Sulfonyl chlorides are highly reactive electrophiles. They readily react with nucleophiles like ammonia to form stable sulfonamides. The reaction is typically performed in a polar solvent, and an excess of ammonia is used to both act as the nucleophile and neutralize the HCl byproduct.
-
Experimental Protocol:
-
Dissolve the crude 5-chloro-thiazole-2-sulfonyl chloride (1.0 eq) in tetrahydrofuran (THF).
-
Cool the solution to 0-5°C and bubble anhydrous ammonia gas through the solution or add an excess of concentrated aqueous ammonia (NH₄OH) dropwise.
-
Stir the mixture for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Route B: Sulfonylation First, Chlorination Second
This alternative approach reverses the sequence, first transforming the amino group and then performing the chlorination on a less-activated thiazole ring.
Workflow Diagram: Route B
Caption: Workflow for Route B, starting with sulfonylation of 2-aminothiazole.
Step-by-Step Rationale and Protocol
Step 1: Sandmeyer-type Conversion to Thiazole-2-sulfonyl chloride
-
Expertise & Causality: This step is analogous to Step 2 in Route A. The readily available 2-aminothiazole is converted into its corresponding sulfonyl chloride intermediate using the same modern Sandmeyer-type chemistry.[1]
-
Experimental Protocol:
-
Suspend 2-aminothiazole (1.0 eq) in a mixture of acetonitrile and 37% aqueous HCl (2.0 eq) at 0°C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Slowly add this diazonium solution to a stirred mixture of DABSO (0.6 eq) and Copper(II) chloride (5 mol%) in acetonitrile at room temperature.
-
After gas evolution ceases, stir for 12-18 hours.
-
Work up the reaction as described in Route A (Step 2) to isolate crude thiazole-2-sulfonyl chloride.
-
Step 2: Electrophilic Chlorination of Thiazole-2-sulfonyl chloride
-
Expertise & Causality: This step represents the main challenge of Route B. The thiazole-2-sulfonyl chloride group is a powerful electron-withdrawing group, which deactivates the thiazole ring towards electrophilic substitution. Therefore, the chlorination of this intermediate is expected to be significantly more difficult than the chlorination of 2-aminothiazole. Harsher reaction conditions, such as higher temperatures or a more potent chlorinating agent/catalyst system, may be required. This can potentially lead to lower yields and the formation of side products.
-
Experimental Protocol:
-
Dissolve thiazole-2-sulfonyl chloride (1.0 eq) in a suitable solvent like chloroform or dichloroethane.
-
Add N-Chlorosuccinimide (1.1 eq) and a radical initiator such as AIBN or benzoyl peroxide (catalytic amount).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC-MS. Note: This reaction may require prolonged heating.
-
Upon completion, cool the mixture, wash with aqueous sodium bisulfite solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate to yield crude 5-chloro-thiazole-2-sulfonyl chloride.
-
Step 3: Amination to this compound
-
Expertise & Causality: This final step is identical to that in Route A. The common intermediate, 5-chloro-thiazole-2-sulfonyl chloride, is converted to the final product by reaction with ammonia.
-
Experimental Protocol:
-
Follow the amination procedure as detailed in Route A, Step 3.
-
Comparative Analysis
| Parameter | Route A: Chlorination First | Route B: Sulfonylation First | Justification |
| Number of Steps | 3 | 3 | Both routes involve the same number of synthetic transformations. |
| Key Intermediate | 2-Amino-5-chlorothiazole | Thiazole-2-sulfonyl chloride | The stability and reactivity of these intermediates are key differentiators. |
| Ease of Step 1 | Favorable. High reactivity and regioselectivity due to the activating amino group. | Favorable. The Sandmeyer-type reaction on 2-aminothiazole is well-established and efficient.[1] | |
| Ease of Step 2 | Moderate. Sandmeyer reactions are robust but require careful control of temperature and reagent addition. | Challenging. Chlorination of a deactivated ring requires harsh conditions, risking lower yield and side products. | |
| Overall Yield | Predicted to be Higher. The initial chlorination is likely high-yielding, and the subsequent Sandmeyer reaction is efficient. | Predicted to be Lower. The difficulty of the chlorination step (Step 2) is likely to be the yield-limiting factor. | |
| Scalability | More Scalable. The reactions proceed under milder conditions, which is generally safer and more manageable on a larger scale. | Less Scalable. The potentially harsh conditions (high heat) required for the chlorination of the deactivated ring pose safety and control challenges. | |
| Safety | Diazonium salt formation requires careful temperature control but is a standard industrial process. Use of DABSO avoids handling gaseous SO₂.[1] | Involves the same diazonium chemistry. The high-temperature chlorination step may present additional thermal hazards. |
Conclusion and Recommendation
Based on this comparative analysis, Route A ("Chlorination First") emerges as the superior and more practical synthetic strategy for the preparation of this compound.
The primary advantage of Route A lies in its chemical logic. By performing the electrophilic chlorination on the highly activated 2-aminothiazole ring, the reaction is faster, more regioselective, and proceeds under significantly milder conditions. In contrast, Route B deactivates the ring first, creating a substantial energy barrier for the subsequent chlorination step, which would likely compromise the overall efficiency and yield of the synthesis.
For researchers and drug development professionals seeking a reliable, efficient, and scalable method, prioritizing the chlorination of the activated 2-aminothiazole precursor is the recommended approach. This pathway offers a more robust and predictable outcome, aligning better with the principles of process chemistry and green chemistry by avoiding harsh, high-energy reaction conditions.
References
- This is a placeholder for a specific reference to the synthesis of 2-amino-5-chlorothiazole, which would be sourced from a chemical database or synthetic methodology journal.
-
Baran, P. S., et al. (2014). Sandmeyer-type Sulfonyl Chloride Synthesis from Feedstock Anilines and DABSO. Organic Letters, 16(5), 1358–1361. [Link]
- This is a placeholder for a general reference on the amination of sulfonyl chlorides, available in standard organic chemistry textbooks and journals.
-
Al-Masoudi, N. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents: synthesis, structural investigations and docking studies. Heliyon, 10(1), e34980. [Link]
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Benchmarking 5-Chlorothiazole-2-sulfonamide: A Comparative Guide Against Established Carbonic Anhydrase Inhibitors
Abstract
This guide provides a comprehensive technical comparison of 5-Chlorothiazole-2-sulfonamide, a novel investigational compound, against established carbonic anhydrase (CA) inhibitors: Acetazolamide, Methazolamide, and Dorzolamide. We present a framework for evaluating the performance of these compounds through a series of head-to-head in vitro, cellular, and in vivo assays. Detailed experimental protocols are provided to ensure scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel therapeutic agents targeting carbonic anhydrases.
Introduction: The Therapeutic Promise of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This fundamental reaction is crucial for a multitude of physiological processes, including pH homeostasis, fluid and electrolyte balance, and CO2 transport.[1][3] The inhibition of specific CA isozymes has proven to be a successful therapeutic strategy for a range of conditions. In ophthalmology, CA inhibitors are a mainstay for the management of glaucoma, where they act by reducing the secretion of aqueous humor in the ciliary body, thereby lowering intraocular pressure (IOP).[1][4][5] Beyond glaucoma, CA inhibitors are utilized as diuretics, anticonvulsants, and for the management of altitude sickness.[6][7][8]
The therapeutic landscape of CA inhibitors is dominated by sulfonamide-based compounds. Acetazolamide, the prototypical CA inhibitor, and its analog Methazolamide are administered systemically.[9][10] While effective, their systemic administration can lead to undesirable side effects such as metabolic acidosis, electrolyte imbalance, and paresthesia.[1][4] This has driven the development of topically active CA inhibitors like Dorzolamide, which minimize systemic exposure and associated adverse effects when treating glaucoma.[4][11]
This guide focuses on the preclinical benchmarking of a novel sulfonamide, this compound, against these established drugs. By systematically evaluating its performance in key assays, we aim to provide a clear and objective assessment of its potential as a next-generation carbonic anhydrase inhibitor.
Mechanism of Action: Targeting Carbonic Anhydrase
The primary mechanism of action for sulfonamide-based CA inhibitors is the competitive inhibition of the zinc-containing active site of the carbonic anhydrase enzyme.[2][7] By binding to the enzyme, these inhibitors block the access of the natural substrate, carbon dioxide, thereby impeding the hydration reaction.[1][12] This inhibition leads to a reduction in the production of bicarbonate ions, which in turn affects various physiological processes.
In the context of glaucoma, the inhibition of carbonic anhydrase II (CA-II), an isozyme highly expressed in the ciliary processes of the eye, decreases the formation of bicarbonate in the aqueous humor.[4][13] This reduction in bicarbonate secretion is thought to subsequently reduce sodium and fluid transport, leading to a decrease in aqueous humor production and a lowering of intraocular pressure.[13][14]
Caption: Mechanism of Carbonic Anhydrase Inhibition in the Eye.
Comparative Benchmarking: Key Performance Indicators
To rigorously evaluate this compound, we propose a three-tiered approach, progressing from in vitro enzyme kinetics to cellular target engagement and finally to in vivo efficacy.
In Vitro Carbonic Anhydrase Inhibition Assay
The initial step in characterizing a potential CA inhibitor is to determine its potency against the target enzyme. A colorimetric assay based on the esterase activity of carbonic anhydrase provides a robust and high-throughput method for this purpose.[3][15]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, Acetazolamide, Methazolamide, and Dorzolamide against purified human carbonic anhydrase II.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[15]
-
Enzyme Stock Solution: 1 mg/mL human carbonic anhydrase II (e.g., Sigma-Aldrich C4396) in cold Assay Buffer.[15]
-
Enzyme Working Solution: Dilute the stock solution to a final concentration of 10-60 units/mL in cold Assay Buffer immediately before use.[15]
-
Substrate Stock Solution: 3 mM p-Nitrophenyl acetate (p-NPA) in acetonitrile or DMSO. Prepare fresh daily.[15]
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound, Acetazolamide, Dorzolamide, and Methazolamide in DMSO.[15]
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the inhibitor stock solutions.
-
In triplicate, add the following to the wells:
-
158 µL Assay Buffer
-
2 µL of inhibitor dilution (or DMSO for control)
-
20 µL of CA Working Solution
-
-
Incubate at room temperature for 15 minutes to allow for inhibitor binding.[15]
-
Initiate the reaction by adding 20 µL of the Substrate Solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode every 30 seconds for 10-30 minutes.[15]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound using a non-linear regression analysis.
-
Expected Outcome and Interpretation:
The IC50 values will provide a direct comparison of the intrinsic inhibitory potency of the compounds. A lower IC50 value indicates a more potent inhibitor. This data is foundational for understanding the structure-activity relationship and for dose selection in subsequent cellular and in vivo studies.
Table 1: Comparative In Vitro Carbonic Anhydrase II Inhibition
| Compound | IC50 (nM) |
| This compound | [Insert Experimental Data] |
| Acetazolamide (Reference) | [Insert Experimental Data] |
| Methazolamide (Reference) | [Insert Experimental Data] |
| Dorzolamide (Reference) | [Insert Experimental Data] |
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
Confirming that a compound binds to its intended target in a physiological context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells.[16][17][18][19] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[16][18]
Objective: To confirm the binding of this compound to carbonic anhydrase II in a cellular environment and to compare its target engagement profile with reference compounds.
Experimental Protocol:
-
Cell Culture and Compound Treatment:
-
Culture a suitable human cell line expressing carbonic anhydrase II (e.g., HEK293 cells).
-
Treat the cells with varying concentrations of this compound, Acetazolamide, Dorzolamide, and Methazolamide, including a vehicle control (DMSO).
-
Incubate at 37°C for a predetermined time to allow for cellular uptake and target binding.[16]
-
-
Thermal Challenge and Lysis:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[16]
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Detection and Analysis:
-
Quantify the amount of soluble carbonic anhydrase II in the supernatant using a sensitive detection method such as Western blotting or an immunoassay (e.g., AlphaScreen® or HTRF®).[16][20]
-
Generate a melting curve for each compound concentration by plotting the amount of soluble protein against the temperature.
-
Determine the melting temperature (Tm) for each condition.
-
Expected Outcome and Interpretation:
A successful target engagement will result in a shift of the melting curve to a higher temperature in the presence of the inhibitor. The magnitude of this thermal shift (ΔTm) can be used to rank the compounds based on their ability to stabilize the target protein in a cellular context.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Table 2: Comparative Cellular Target Engagement (ΔTm)
| Compound | ΔTm at 10 µM (°C) |
| This compound | [Insert Experimental Data] |
| Acetazolamide (Reference) | [Insert Experimental Data] |
| Methazolamide (Reference) | [Insert Experimental Data] |
| Dorzolamide (Reference) | [Insert Experimental Data] |
In Vivo Efficacy: Microbead-Induced Ocular Hypertension Mouse Model
The ultimate test of a potential anti-glaucoma agent is its ability to lower intraocular pressure in a relevant animal model. The microbead-induced ocular hypertension mouse model is a well-established and reproducible model that mimics the elevated IOP seen in human glaucoma.[21]
Objective: To evaluate the in vivo efficacy of topically administered this compound in reducing intraocular pressure compared to Dorzolamide in a mouse model of ocular hypertension.
Experimental Protocol:
-
Induction of Ocular Hypertension:
-
Anesthetize adult C57BL/6J mice.
-
Induce ocular hypertension unilaterally by injecting microbeads into the anterior chamber of one eye.[21] The contralateral eye will serve as a control.
-
Monitor IOP regularly to confirm sustained elevation.
-
-
Drug Administration:
-
Formulate this compound and Dorzolamide into suitable ophthalmic solutions.
-
Randomly assign mice with confirmed ocular hypertension to treatment groups:
-
Vehicle control
-
This compound (e.g., 1% solution)
-
Dorzolamide (e.g., 2% solution, as a positive control)[11]
-
-
Administer one drop of the respective formulation to the hypertensive eye three times daily.[11]
-
-
IOP Measurement and Analysis:
-
Measure IOP at baseline and at multiple time points post-treatment using a tonometer.
-
Calculate the change in IOP from baseline for each treatment group.
-
Compare the IOP-lowering effect of this compound to that of the vehicle and Dorzolamide using appropriate statistical analysis (e.g., ANOVA).
-
Expected Outcome and Interpretation:
This study will determine the in vivo efficacy of this compound in a disease-relevant model. A significant reduction in IOP compared to the vehicle control and a comparable or superior effect to Dorzolamide would provide strong evidence for its therapeutic potential in glaucoma.
Table 3: Comparative In Vivo Efficacy (IOP Reduction)
| Treatment Group | Mean IOP Reduction (mmHg) at 4 hours |
| Vehicle Control | [Insert Experimental Data] |
| This compound (1%) | [Insert Experimental Data] |
| Dorzolamide (2%) | [Insert Experimental Data] |
Discussion and Future Directions
The benchmarking strategy outlined in this guide provides a robust framework for the preclinical evaluation of this compound. The data generated from these studies will allow for a direct and objective comparison against established carbonic anhydrase inhibitors.
A promising outcome would be for this compound to exhibit high in vitro potency, significant cellular target engagement, and robust in vivo efficacy. An ideal candidate would demonstrate an improved therapeutic profile, potentially through enhanced potency, a more favorable pharmacokinetic profile, or reduced side effects compared to existing therapies.
Future studies should aim to further characterize the selectivity of this compound against a panel of human carbonic anhydrase isozymes to better predict its potential for off-target effects. Additionally, long-term efficacy and safety studies in relevant animal models will be necessary to support its progression towards clinical development.
Conclusion
The systematic benchmarking of novel compounds against established drugs is a cornerstone of modern drug discovery. The methodologies presented in this guide offer a comprehensive approach to evaluating the potential of this compound as a novel carbonic anhydrase inhibitor. By adhering to these rigorous scientific principles, researchers can generate the high-quality data necessary to make informed decisions about the future development of this and other promising therapeutic candidates.
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Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
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Carbonic Anhydrase Inhibitors. Concise Medical Knowledge - Lecturio. [Link]
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What is the mechanism of Acetazolamide? Patsnap Synapse. [Link]
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What is the mechanism of Methazolamide? Patsnap Synapse. [Link]
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Carbonic anhydrase inhibitors. PPSX - Slideshare. [Link]
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The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents. Expert Opinion on Therapeutic Patents. [Link]
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Methazolamide: Uses, Side Effects, Dosage & More. GoodRx. [Link]
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Acetazolamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index - Pediatric Oncall. [Link]
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Methazolamide. Wikipedia. [Link]
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How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names. RxList. [Link]
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Microbead-Induced Ocular Hypertensive Mouse Model for Screening and Testing of Aqueous Production Suppressants for Glaucoma. PubMed Central. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. [Link]
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What is the mechanism of Dorzolamide Hydrochloride? Patsnap Synapse. [Link]
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Dorzolamide: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]
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The pharmacology of methazolamide in relation to the treatment of glaucoma. ResearchGate. [Link]
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Acetazolamide. StatPearls - NCBI Bookshelf - NIH. [Link]
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Acetazolamide: Package Insert / Prescribing Information. Drugs.com. [Link]
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Dorzolamide. Wikipedia. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
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Dorzolamide Hydrochloride - Timolol Maleate Ophthalmic Solution Sterile Ophthalmic Solution. DailyMed. [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]
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Methazolamide: MedlinePlus Drug Information. [Link]
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Carbonic Anhydrase assay. [Link]
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Carbonic Anhydrase Activity Assay. Protocols.io. [Link]
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A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]
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A New, Inducible, and Rapid Model of Glaucoma in Mice. BrightFocus Foundation. [Link]
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New Glaucoma Mouse Model. Mahajan Laboratories - Stanford University. [Link]
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Researchers Discover Two Drugs That Can Protect Against Glaucoma in Preclinical Models. [Link]
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Cellular thermal shift assay. Wikipedia. [Link]
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Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]
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Predictive value of the efficacy of glaucoma medications in animal models: preclinical to regulatory studies. PubMed. [Link]
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An In Vivo Comparative Guide to 5-Chlorothiazole-2-sulfonamide: Evaluating Therapeutic Potential Against Carbonic Anhydrase-Expressing Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of 5-Chlorothiazole-2-sulfonamide, a novel carbonic anhydrase inhibitor (CAI). By contextualizing its potential therapeutic effects against well-established alternatives, this document outlines the critical experimental pathways to ascertain its efficacy, selectivity, and overall viability as a drug candidate.
The sulfonamide functional group is a cornerstone in medicinal chemistry, giving rise to a wide array of therapeutic agents, from antimicrobials to diuretics and anticonvulsants.[1][2] A significant class of sulfonamide-based drugs exert their effects through the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial in pH regulation, CO₂ transport, and various physiological and pathological processes.[3][4] Notably, the overexpression of specific CA isoforms, particularly CA IX and CA XII, is a hallmark of many solid tumors, where they contribute to the acidification of the tumor microenvironment, promoting tumor growth, invasion, and resistance to therapy.[4][5] This makes CA IX and XII prime targets for anticancer drug development.
This compound, a member of the five-membered heterocyclic sulfonamide family, is structurally poised to be a potent CA inhibitor.[6] Thiazole-containing sulfonamides have demonstrated significant biological activities, and their investigation as selective CAIs is an active area of research.[6][7][8] This guide will compare the prospective in vivo performance of this compound against two key comparators: SLC-0111 , a clinical-stage selective CA IX/XII inhibitor, and Acetazolamide , a classical, non-selective CA inhibitor.[4][5][9]
Comparative Framework: Mechanism of Action
The primary mechanism of action for these compounds is the inhibition of carbonic anhydrase activity. In the context of oncology, the inhibition of tumor-associated CA IX and XII is of paramount importance. These enzymes, expressed on the surface of cancer cells in response to hypoxia, catalyze the hydration of carbon dioxide to protons and bicarbonate.[4][5] The resulting protons acidify the extracellular space, while the bicarbonate is transported into the cell, raising the intracellular pH. This pH gradient favors tumor cell proliferation and invasion while hampering the efficacy of chemotherapy and immunotherapy.
By inhibiting CA IX/XII, compounds like this compound are hypothesized to disrupt this pH regulation, leading to intracellular acidification and a less acidic tumor microenvironment. This can, in turn, inhibit tumor growth and metastasis.[5][10]
Part 1: In Vivo Efficacy Assessment in Xenograft Models
The cornerstone of in vivo validation is the assessment of a compound's anti-tumor efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the standard for this evaluation.[9]
Experimental Workflow: Xenograft Efficacy Study
Caption: Workflow for in vivo xenograft efficacy study.
Detailed Protocol: Xenograft Tumor Model
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or BALB/c nude), aged 6-8 weeks, to prevent rejection of human tumor cells.[9]
-
Cell Lines: Select human cancer cell lines known to overexpress CA IX under hypoxic conditions, such as the colorectal adenocarcinoma line HT-29 or the triple-negative breast cancer line MDA-MB-231.[10][11]
-
Implantation: Subcutaneously inject 1-5 x 10⁶ cells suspended in Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and control groups (n=8-10 per group).
-
Treatment Groups:
-
Vehicle Control (e.g., DMSO/saline)
-
This compound (dose to be determined by tolerability studies)
-
SLC-0111 (e.g., 50 mg/kg, a dose shown to be effective in preclinical models)[10]
-
Acetazolamide (e.g., 100 mg/kg)
-
-
Administration: Administer compounds daily via oral gavage or intraperitoneal injection for a predefined period (e.g., 21-28 days).
-
Monitoring: Measure tumor dimensions with calipers three times a week and calculate tumor volume (Volume = 0.5 x length x width²). Monitor body weight as an indicator of toxicity.
-
Endpoint and Analysis: Euthanize mice when tumors reach a predetermined size or at the end of the study. Excise tumors for further analysis, such as immunohistochemistry for markers of hypoxia (e.g., HIF-1α) and proliferation (e.g., Ki-67).
Comparative Data Presentation
| Compound | Dose (mg/kg) | Mean Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 0 | +5 |
| This compound | TBD | Hypothesized: 40-60% | <10% loss |
| SLC-0111 | 50 | ~55%[10] | Minimal |
| Acetazolamide | 100 | ~20-30% | Minimal |
Data for SLC-0111 is based on published literature. Data for this compound and Acetazolamide are hypothetical and would be determined experimentally.
Part 2: Pharmacokinetic Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is critical for its development. Pharmacokinetic (PK) studies determine the exposure of the drug in the body over time. Most sulfonamides are readily absorbed orally, metabolized by the liver, and excreted by the kidneys.[12][13]
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study.
Detailed Protocol: Pharmacokinetic Analysis
-
Animal Model: Use healthy mice (e.g., C57BL/6) for initial PK studies.
-
Dosing: Administer a single dose of this compound, SLC-0111, and Acetazolamide via both intravenous (IV) and oral (PO) routes to determine bioavailability.
-
Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Sample Processing: Isolate plasma from blood samples.
-
Analysis: Quantify the concentration of the parent drug in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Parameter Calculation: Determine key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t₁/₂: Half-life.
-
F%: Oral bioavailability (calculated as [AUC_oral / AUC_IV] x 100).
-
Comparative Data Presentation
| Parameter | This compound | SLC-0111 | Acetazolamide |
| Route | PO | PO | PO |
| Cmax (µg/mL) | TBD | Variable | Variable |
| Tmax (h) | TBD | ~1-2 | ~2-4 |
| AUC (µg·h/mL) | TBD | Variable | Variable |
| t₁/₂ (h) | TBD | ~4-6 | ~4-8 |
| Bioavailability (F%) | TBD | Moderate | High |
All values are placeholders and must be determined experimentally. Sulfonamide pharmacokinetics can vary significantly based on structure.[14][15]
Part 3: Target Engagement and Mechanistic Validation
Confirming that this compound engages its intended target (CA IX/XII) in vivo and elicits the desired downstream biological effects is crucial.
Signaling Pathway: CA IX in the Tumor Microenvironment
Caption: Inhibition of CA IX by this compound.
Detailed Protocol: Immunohistochemistry (IHC) for Biomarkers
-
Sample Preparation: Collect tumors from the xenograft study endpoint. Fix in formalin and embed in paraffin.
-
Sectioning: Cut thin sections (4-5 µm) and mount on slides.
-
Staining: Perform IHC using specific antibodies for:
-
CA IX: To confirm target expression.
-
HIF-1α: As a marker of hypoxia.
-
Ki-67: As a marker of cell proliferation.
-
pH-sensitive dyes (if available): To assess changes in the tumor microenvironment pH.
-
-
Imaging and Quantification: Image stained slides and quantify the staining intensity and percentage of positive cells.
A successful outcome would show that treatment with this compound, similar to SLC-0111, reduces the expression or functional consequences of CA IX activity, potentially leading to decreased proliferation (lower Ki-67) and a less aggressive tumor phenotype.
Conclusion
The in vivo validation of this compound requires a systematic, comparative approach. By benchmarking its performance against the selective inhibitor SLC-0111 and the broad-spectrum inhibitor Acetazolamide, researchers can gain a clear understanding of its therapeutic window, efficacy, and mechanism of action. The experimental frameworks provided in this guide offer a robust starting point for these critical investigations, paving the way for the potential development of a novel anti-cancer therapeutic.
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A Senior Application Scientist's Guide to the Head-to-Head Comparison of Thiazole-Based Sulfonamides
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive examination of thiazole-based sulfonamides, a class of compounds demonstrating remarkable versatility across therapeutic areas. This guide moves beyond simple cataloging, offering a framework for rigorous, head-to-head evaluation. We will delve into the mechanistic underpinnings of their biological activities and provide detailed, self-validating experimental protocols to ensure the generation of robust, comparable data—critical for any drug discovery program.
Chapter 1: The Thiazole-Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry
The fusion of a thiazole ring with a sulfonamide moiety creates a pharmacophore with significant therapeutic potential.[1][2] This structural arrangement is not a mere coincidence but a deliberate design element in medicinal chemistry, conferring upon these molecules the ability to interact with a diverse range of biological targets. The thiazole ring provides a rigid scaffold and opportunities for substitution to modulate potency and pharmacokinetic properties, while the sulfonamide group is often the key interacting element with the target enzyme.[3]
Two of the most prominent applications for this scaffold are in antimicrobial chemotherapy and as inhibitors of carbonic anhydrase enzymes. The mechanisms, while distinct, highlight the scaffold's adaptability.
Mechanism of Action: Antimicrobial Agents (e.g., Sulfathiazole)
The classic antibacterial action of sulfonamides like sulfathiazole hinges on their ability to disrupt the bacterial synthesis of folic acid, a pathway essential for producing the building blocks of DNA and proteins.[4][5] Bacteria must synthesize their own folic acid, whereas humans acquire it from their diet. This critical difference allows for selective toxicity against bacterial cells.[4][6]
Sulfathiazole acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[6][7] It is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[4][6] By binding to the active site of DHPS, sulfathiazole prevents the synthesis of dihydrofolic acid, a crucial precursor to folic acid.[4] This blockade halts bacterial DNA replication and cell division, leading to a bacteriostatic effect—inhibiting growth and allowing the host's immune system to clear the infection.[4][5]
Caption: Competitive inhibition of DHPS by Sulfathiazole.
Mechanism of Action: Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[8][9] Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[9][10][11]
Thiazole-based sulfonamides are potent inhibitors of various CA isoforms. The primary mechanism involves the direct coordination of the deprotonated sulfonamide group (R-SO₂-NH⁻) to the catalytic Zn(II) ion in the enzyme's active site.[12] This binding event displaces the zinc-bound water molecule (or hydroxide ion), which is essential for the catalytic cycle, thereby blocking the enzyme's activity.[9] The five-membered thiazole ring has been observed to contribute to higher potency compared to six-membered ring systems.[9][11]
Caption: Zinc-binding mechanism of sulfonamide CA inhibitors.
Chapter 2: Framework for Head-to-Head Evaluation
A meaningful comparison requires standardized methodologies that assess key performance indicators (KPIs). For any new thiazole-based sulfonamide, evaluation against a well-characterized standard (e.g., Sulfathiazole for antimicrobials, Acetazolamide for CA inhibitors) is essential.
Key Performance Indicators (KPIs):
-
Potency: The concentration of the compound required to elicit a 50% response. Measured as Minimum Inhibitory Concentration (MIC) for antimicrobials and half-maximal inhibitory concentration (IC₅₀) for enzyme inhibitors.
-
Selectivity: The compound's ability to inhibit the target of interest over off-targets. For CA inhibitors, this could be the ratio of IC₅₀ against a disease-relevant isoform (e.g., CA IX in cancer) versus a ubiquitous isoform (e.g., CA II).
-
Structure-Activity Relationship (SAR): How modifications to the compound's structure affect its biological activity.[13][14] This provides crucial insights for rational drug design.
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Confirming the Mode of Action of 5-Chlorothiazole-2-sulfonamide: A Comparative Guide
This guide provides a comprehensive experimental framework for elucidating the primary mode of action of 5-Chlorothiazole-2-sulfonamide. By leveraging a multi-assay approach, we aim to differentiate between its potential activities as a carbonic anhydrase inhibitor, an antibacterial agent targeting folate synthesis, or a broad-spectrum cytotoxic compound. This document is intended for researchers, scientists, and drug development professionals seeking to characterize novel sulfonamide-based compounds.
Introduction: The Sulfonamide Dilemma
The sulfonamide functional group is a cornerstone of modern medicine, present in drugs with a wide array of therapeutic applications, from antibacterial agents to diuretics and anticancer therapies.[1][2] This chemical versatility, however, presents a challenge in preclinical development: predicting the primary mechanism of a novel sulfonamide derivative. The structure of this compound, featuring a five-membered heterocyclic thiazole ring, is suggestive of potent carbonic anhydrase (CA) inhibition, a mechanism shared by established drugs like acetazolamide.[3][4] However, the foundational mechanism of sulfonamides is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[5][6] Furthermore, many sulfonamides have been shown to exhibit anticancer properties through various mechanisms, including the inhibition of tumor-associated CA isoforms.[2][7]
This guide presents a logical and self-validating experimental workflow to dissect these potential modes of action. We will compare the activity of this compound against two well-characterized sulfonamides:
-
Acetazolamide: A potent, clinically used carbonic anhydrase inhibitor.[8]
-
Sulfamethoxazole: A classic antibacterial agent that functions as a competitive inhibitor of DHPS.[9]
By comparing the in vitro activity of our test compound to these standards across a panel of targeted enzymatic and cell-based assays, we can definitively establish its primary pharmacological profile.
Experimental Design & Rationale
Our investigation is structured around three core hypotheses for the mode of action of this compound:
-
Hypothesis 1 (Primary): The compound is a direct inhibitor of carbonic anhydrase.
-
Hypothesis 2 (Alternative): The compound functions as an antibacterial agent by inhibiting dihydropteroate synthase.
-
Hypothesis 3 (Alternative): The compound exhibits broad cytotoxic effects against cancer cells, potentially independent of CA or DHPS inhibition.
To test these hypotheses, we will employ a series of in vitro assays, each designed to provide specific and quantitative data on one of these potential mechanisms. The experimental workflow is designed to be sequential, starting with the most likely hypothesis based on the compound's chemical structure.
Experimental Workflow Diagram
Caption: Inhibition of CA IX disrupts pH regulation in cancer cells.
Conclusion and Synthesis
By systematically applying the assays described in this guide, researchers can build a comprehensive and defensible profile of this compound's mode of action. The comparative data generated against well-defined standards—Acetazolamide and Sulfamethoxazole—will provide the necessary context to interpret the results with confidence.
-
If this compound demonstrates potent, sub-micromolar inhibition of carbonic anhydrase and weak or no activity against DHPS, its primary mechanism can be confidently assigned as carbonic anhydrase inhibition . Any observed cytotoxicity in cancer cells would then likely be a downstream consequence of this enzymatic inhibition.
-
Conversely, if the compound is a potent inhibitor of DHPS with minimal impact on carbonic anhydrase, its primary role is as a potential antibacterial agent .
-
If potent cytotoxicity is observed in the absence of significant inhibition in either enzymatic assay, it would suggest a novel mode of action that warrants further investigation through broader screening and target identification studies.
This structured, comparative approach ensures scientific integrity and provides a clear path from initial hypothesis to a confirmed mode of action, accelerating the journey of a promising compound through the drug discovery pipeline.
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Safety Operating Guide
A Proactive Defense: Essential Personal Protective Equipment and Handling Protocols for 5-Chlorothiazole-2-sulfonamide
As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The novel compound 5-Chlorothiazole-2-sulfonamide, while promising, necessitates a handling protocol built on a deep understanding of its potential hazards. Although a specific Safety Data Sheet (SDS) for this exact molecule is not yet widely available, by analyzing structurally similar compounds, we can construct a robust safety framework. This guide, from the perspective of a Senior Application Scientist, provides essential, field-tested guidance for the safe handling, use, and disposal of this compound, ensuring that your work proceeds not only efficiently but with the highest degree of safety.
Anticipatory Hazard Assessment: A Profile of this compound
The chemical structure of this compound—featuring a chlorinated thiazole ring and a sulfonamide group—suggests a specific hazard profile. Analysis of close chemical analogs, such as 5-Chlorothiophene-2-Sulfonamide and other chlorinated thiazole derivatives, points to the following primary risks:
-
Skin Corrosion/Irritation: A significant risk, with related compounds known to cause skin irritation and, in some cases, severe burns[1][2].
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or irreversible damage[1][2].
-
Respiratory Irritation: Inhalation of the powdered form may lead to respiratory tract irritation[2].
-
Skin Sensitization: Repeated contact may cause an allergic skin reaction, a common hazard with sulfonamide-containing molecules[3].
Given these potential hazards, a comprehensive Personal Protective Equipment (PPE) strategy is not merely recommended; it is mandatory.
Your Armor: Selecting the Right Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against exposure. Each component is chosen to counteract a specific hazard identified in our assessment. Adherence to these standards is a non-negotiable aspect of the experimental workflow.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides a robust barrier against skin contact. Double-gloving is a critical best practice to prevent exposure from undetected pinholes or during glove removal. |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Protects against splashes and airborne particles. A face shield worn over goggles is essential when handling the solid or preparing solutions to protect the entire face[1]. |
| Body Protection | Chemical-Resistant Laboratory Coat (fully buttoned) with Long Sleeves | Prevents contact with clothing and skin. The lab coat should be professionally laundered and never taken home. |
| Respiratory Protection | NIOSH-approved N95 Respirator or higher | Mandatory when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles[3]. |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
A systematic approach to handling, from receipt to disposal, minimizes the risk of exposure and ensures a controlled laboratory environment.
1. Receiving and Storage:
-
Verification: Upon receipt, visually inspect the container for any damage or leaks before accepting the shipment.
-
Segregation: Store the compound in a designated, well-ventilated, and clearly labeled area for corrosive and sensitizing solids.
-
Environment: Keep the container tightly closed in a cool, dry place, away from incompatible materials such as strong oxidizing agents[3].
2. Laboratory Handling and Use:
-
Controlled Environment: All handling of solid this compound must be performed within a certified chemical fume hood to control airborne particulates.
-
Donning PPE: Before entering the handling area, don all required PPE in the correct order (lab coat, respirator, goggles, face shield, then gloves).
-
Weighing and Transfer: Use dedicated, clean spatulas and weighing boats. Handle with care to avoid generating dust.
-
Solution Preparation: Add the solid to the solvent slowly. Be aware of any potential exothermic reactions.
-
Post-Handling: After use, decontaminate the work surface thoroughly. Remove PPE carefully, avoiding contact with the contaminated outer surfaces, and dispose of single-use items in the designated hazardous waste stream. Always wash hands thoroughly with soap and water after removing gloves.
3. Spill Management:
-
Evacuate: In case of a spill, evacuate non-essential personnel from the immediate area.
-
Control: If safe to do so, prevent the spread of the powder or liquid.
-
Cleanup: Wearing appropriate PPE, use a spill kit with an absorbent material suitable for chemical spills. Do not use water to clean up the dry powder as it may increase dispersion.
-
Disposal: Collect all contaminated materials into a sealed, properly labeled hazardous waste container.
4. Disposal Protocol:
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing papers, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. As a halogenated organic compound, it must be segregated from non-halogenated waste streams[4].
-
Container Management: Do not overfill waste containers. Store sealed containers in a designated Satellite Accumulation Area (SAA) away from general lab traffic[4].
-
Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain or in regular trash, as sulfonamides can be toxic to microbial life and harmful to aquatic ecosystems[5].
Workflow Visualization: Safe Handling of this compound
The following diagram illustrates the critical steps and decision points in the safe handling workflow.
Caption: Workflow for the safe handling of this compound.
By integrating this expert guidance into your laboratory's standard operating procedures, you build a culture of safety that protects researchers and ensures the integrity of your work. Your diligence is the most critical component of a safe laboratory.
References
- BenchChem. (2025). Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide.
-
PubChem. (n.d.). 5-Chlorothiophene-2-Sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- PerkinElmer. (2021). Safety data sheet according to 1907/2006/EC, Article 31.
-
Accela ChemBio Inc. (2023). 848362-00-5 2-Chlorothiazole-5-sulfonamide. Retrieved from [Link]
-
ScienceMadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
